molecular formula C12H15ClN2O3S B601470 Ertapenem Side Chain Enantiomer 2 HCl CAS No. 503607-49-6

Ertapenem Side Chain Enantiomer 2 HCl

Katalognummer: B601470
CAS-Nummer: 503607-49-6
Molekulargewicht: 302.78 g/mol
InChI-Schlüssel: DDRIIBZWSJDJQQ-DHTOPLTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

An intermediate of Ertapenem. Ertapenem is a carbapenem antibiotic.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

503607-49-6

Molekularformel

C12H15ClN2O3S

Molekulargewicht

302.78 g/mol

IUPAC-Name

3-[[(2R,4R)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid;hydrochloride

InChI

InChI=1S/C12H14N2O3S.ClH/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17;/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1

InChI-Schlüssel

DDRIIBZWSJDJQQ-DHTOPLTISA-N

Isomerische SMILES

C1[C@H](CN[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl

Kanonische SMILES

C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl

Aussehen

White Solid

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

3-((2S,4S)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid HCl; 

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Ertapenem Side Chain Enantiomer 2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Carbapenem Antibiotics

Ertapenem, a broad-spectrum carbapenem antibiotic, is a vital tool in combating complex bacterial infections. Its efficacy, like that of many pharmaceuticals, is intrinsically linked to its three-dimensional structure. The presence of multiple chiral centers in the Ertapenem molecule gives rise to several stereoisomers. While one stereoisomer provides the desired therapeutic effect, others may be less active or even contribute to adverse effects. Consequently, the meticulous control and characterization of these stereoisomers are paramount in the drug development and manufacturing process to ensure the safety and efficacy of the final drug product.

This guide focuses on a specific, critical impurity: the Ertapenem Side Chain Enantiomer 2 HCl . This molecule is the hydrochloride salt of the enantiomer of the N-acyl side chain that is coupled to the carbapenem core during the synthesis of Ertapenem. Its presence in the final active pharmaceutical ingredient (API) must be strictly monitored and controlled within pharmacopeial limits. This document provides a comprehensive overview of its chemical structure, a plausible synthetic pathway, and detailed methodologies for its characterization and quantification.

The Chemical Identity of Ertapenem Side Chain Enantiomer 2 HCl

The precise chemical identity of this enantiomer is crucial for its role as a reference standard in analytical methods.

Chemical Structure:

A 2D rendering of the chemical structure is provided below:

(A 2D chemical structure image would be placed here in a real document. For this text-based output, the IUPAC name and SMILES string define the structure.)

SMILES: C1NC2=CC=CC(=C2)C(=O)O)S.Cl[1]

Plausible Synthetic Pathway

While the specific, proprietary synthesis of the Ertapenem Side Chain Enantiomer 2 HCl as a reference standard is not publicly detailed, a plausible synthetic route can be devised based on published syntheses of Ertapenem and its intermediates. The synthesis logically starts from a chiral precursor, L-hydroxyproline, and involves the introduction of the thiol group and coupling with 3-aminobenzoic acid.

synthesis_workflow cluster_start Starting Material cluster_protection Protection & Activation cluster_substitution Stereospecific Substitution cluster_coupling Amide Bond Formation cluster_deprotection Final Steps L_hydroxyproline L-Hydroxyproline protection Nitrogen and Carboxyl Protection L_hydroxyproline->protection activation Hydroxyl Group Activation (e.g., Mesylation) protection->activation thiol_introduction Introduction of Thiol (e.g., with a thioacetate) activation->thiol_introduction coupling Coupling with 3-aminobenzoic acid thiol_introduction->coupling deprotection Deprotection coupling->deprotection hcl_salt Formation of HCl Salt deprotection->hcl_salt caption Plausible Synthetic Workflow for Ertapenem Side Chain Enantiomer 2 HCl

Caption: Plausible Synthetic Workflow for Ertapenem Side Chain Enantiomer 2 HCl.

Experimental Protocols: Characterization and Quantification

The robust characterization of the Ertapenem Side Chain Enantiomer 2 HCl is essential for its use as a reference standard. The following are representative protocols based on standard analytical techniques for small molecules and chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and stereochemistry of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Look for characteristic peaks corresponding to the aromatic protons of the benzoic acid moiety, the protons of the pyrrolidine ring, and the amide and amine protons. The coupling constants between the pyrrolidine ring protons will be critical in confirming the cis or trans stereochemistry.

  • ¹³C NMR:

    • Acquire a ¹³C NMR spectrum.

    • Expected Signals: Identify the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the carbons of the pyrrolidine ring.

  • 2D NMR (COSY, HSQC, HMBC):

    • Perform these experiments to assign all proton and carbon signals unambiguously and to confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Methodology:

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Analysis:

    • Infuse the sample into the mass spectrometer.

    • Expected Result: Observe the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass of the free base (C₁₂H₁₄N₂O₃S). For this molecule, the expected monoisotopic mass is approximately 266.0756.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of the sample.

Methodology:

  • Rationale: Chiral HPLC is the gold standard for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • System: An HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is a good starting point for method development.

  • Mobile Phase Development:

    • Start with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).

    • Add a small amount of an acidic or basic modifier to improve peak shape and resolution (e.g., 0.1% trifluoroacetic acid for an acidic compound or 0.1% diethylamine for a basic compound).

    • Optimize the ratio of hexane to the polar modifier to achieve baseline separation of the enantiomers.

  • Analysis:

    • Dissolve the sample in the mobile phase.

    • Inject the sample onto the column.

    • Monitor the elution profile with the UV detector at a suitable wavelength (e.g., 254 nm or 298 nm).

  • Quantification:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric purity (or enantiomeric excess, ee%) using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Data Presentation

While specific experimental data for this enantiomer is not publicly available, the following table summarizes the expected key analytical data points.

ParameterExpected Value/Observation
¹H NMR Complex multiplet signals for pyrrolidine protons, distinct aromatic proton signals, and exchangeable amide/amine/acid protons.
¹³C NMR Signals for carbonyl, aromatic, and aliphatic carbons consistent with the structure.
HRMS (ESI+) [M+H]⁺ at m/z ≈ 266.0756
Chiral HPLC Two well-resolved peaks corresponding to the two enantiomers on a suitable chiral stationary phase.

The Importance of Enantiomeric Control in Drug Development

The presence of the incorrect enantiomer of a key synthetic intermediate can lead to the formation of the corresponding diastereomer of the final drug product. In the case of Ertapenem, this could result in a final API with reduced efficacy or an altered safety profile. Regulatory agencies, such as the FDA and EMA, have stringent guidelines for the control of impurities in new drug substances.

logic_flow start Synthesis of Ertapenem Side Chain racemic Presence of both (2S,4S) and (2R,4R) enantiomers start->racemic coupling Coupling with Carbapenem Core racemic->coupling diastereomers Formation of Ertapenem and its Diastereomer coupling->diastereomers api Final Ertapenem API diastereomers->api consequences Potential for: - Reduced Efficacy - Altered Safety Profile - Regulatory Scrutiny api->consequences control Strict Analytical Control of Side Chain Enantiomeric Purity control->start caption Logical Flow of Impurity Impact

Caption: Logical Flow of Impurity Impact.

Therefore, the availability of a well-characterized reference standard for the Ertapenem Side Chain Enantiomer 2 HCl is not just a matter of analytical convenience; it is a fundamental requirement for:

  • Method Development and Validation: To develop and validate analytical methods capable of separating and quantifying this impurity.

  • Routine Quality Control: To test batches of the Ertapenem side chain intermediate and the final Ertapenem API for enantiomeric purity.

  • Forced Degradation Studies: To understand the degradation pathways of Ertapenem and to ensure that the analytical methods are stability-indicating.

Conclusion

The Ertapenem Side Chain Enantiomer 2 HCl is a critical process-related impurity in the synthesis of Ertapenem. A thorough understanding of its chemical structure, synthesis, and analysis is essential for any scientist or professional involved in the development, manufacturing, or quality control of this important antibiotic. The use of a well-characterized reference standard for this enantiomer, in conjunction with robust and validated analytical methods, is a cornerstone of ensuring the quality, safety, and efficacy of Ertapenem.

References

  • PubChem. Ertapenem Side Chain Enantiomer 2 HCl. National Center for Biotechnology Information. [Link]

  • Axios Research. Ertapenem Side Chain Enantiomer 2 HCl. [Link]

  • Google Patents. CN104130262A - Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains.
  • Phenomenex. Chiral HPLC Separations. [Link]

  • Alffenaar, J. W. C., et al. (2014). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy, 58(7), 4078–4083. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ResearchGate. (2018). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

Sources

Technical Characterization of CAS 503607-49-6: The Critical Chiral Impurity of Ertapenem

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide characterizing CAS 503607-49-6.

Executive Summary

CAS 503607-49-6 , chemically identified as 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid Hydrochloride , is a critical reference standard used in the pharmaceutical development and quality control of Ertapenem .

Unlike the active pharmaceutical ingredient (API), which utilizes the (2S, 4S) pyrrolidine configuration, CAS 503607-49-6 represents the (2R, 4R) enantiomer (often designated as "Enantiomer 2" or "Impurity 32"). Its primary application is as a Critical Quality Attribute (CQA) marker to validate the stereochemical purity of Ertapenem batches. The presence of this compound indicates failures in stereocontrol during the synthesis of the side chain from hydroxyproline precursors or racemization during the coupling phase.

This guide details the physicochemical properties, mechanism of formation, and validated analytical protocols for the detection and quantification of this impurity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Structure
PropertySpecification
CAS Number 503607-49-6
Chemical Name 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid Hydrochloride
Synonyms Ertapenem Side Chain Enantiomer 2; Ertapenem Impurity 32
Molecular Formula C₁₂H₁₅ClN₂O₃S (HCl salt)
Molecular Weight 302.78 g/mol
Chiral Configuration (2R, 4R) - Critical distinction from API (2S, 4S)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Slightly soluble in Acetonitrile
Structural Significance

The molecule consists of three functional domains:

  • Benzoic Acid Moiety : Provides the acidic handle and UV chromophore (λmax ~254 nm).

  • Pyrrolidine Ring : The chiral scaffold. In CAS 503607-49-6, both the C2-carboxyl and C4-thiol groups are in the R configuration.

  • Thiol Group (-SH) : Highly reactive; prone to oxidative dimerization to form disulfide impurities if not handled under inert atmosphere.

Mechanism of Impurity Formation & Impact

Stereochemical Mismatch

Ertapenem's efficacy relies on its specific binding to Penicillin-Binding Proteins (PBPs).[1] The (2S, 4S) side chain extends the plasma half-life by binding to serum albumin. The (2R, 4R) enantiomer (CAS 503607-49-6) fails to adopt the correct conformation for optimal albumin binding and PBP inhibition, rendering it therapeutically inactive and potentially immunogenic.

Synthesis Pathway & Risk Points

The formation of CAS 503607-49-6 typically occurs via two pathways:

  • Starting Material Contamination : Use of cis-4-hydroxy-D-proline instead of trans-4-hydroxy-L-proline.

  • Base-Catalyzed Epimerization : Excessive basicity during the protection/deprotection steps of the pyrrolidine nitrogen can cause inversion at the C2 chiral center.

ImpurityPathways cluster_0 Critical Control Point Start Trans-4-Hydroxy-L-Proline (Correct Precursor) Intermed Activated Side Chain Synthesis Start->Intermed Standard Route WrongStart Cis-4-Hydroxy-D-Proline (Contaminant) WrongStart->Intermed Contamination Correct Ertapenem Side Chain (2S, 4S) Intermed->Correct Controlled pH Impurity CAS 503607-49-6 (2R, 4R) Intermed->Impurity Base-Catalyzed Epimerization (pH > 10)

Figure 1: Pathways leading to the formation of the (2R, 4R) impurity during Ertapenem synthesis.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Due to the polarity of the benzoic acid and pyrrolidine groups, Reverse Phase HPLC (RP-HPLC) is the standard for purity assessment. However, separating the enantiomer requires specific chiral conditions or derivatization.

Protocol A: Achiral Purity (Related Substances)

Used to separate the side chain from dimers and other structural analogs.

  • Column : Inertsil Phenyl-3 or C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A : 0.1% H₃PO₄ in Water (pH 2.5).

  • Mobile Phase B : Acetonitrile.[2]

  • Gradient : 5% B to 60% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV @ 254 nm.

  • Retention Time : ~4-6 min (elutes earlier than the full Ertapenem molecule).

Protocol B: Chiral Purity (Enantiomeric Excess)

Critical for distinguishing CAS 503607-49-6 from the active (2S, 4S) side chain.

  • Column : Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).

  • Mobile Phase : Perchloric acid (pH 1.5) / Methanol (85:15 v/v) for Crownpak.

  • Temperature : 25°C (Low temperature minimizes on-column racemization).

  • Acceptance Criteria : The (2R, 4R) peak should be < 0.15% in the final API.

Mass Spectrometry (LC-MS)
  • Ionization : Electrospray Ionization (ESI), Positive Mode.

  • Target Ion : [M+H]⁺ = 303.1 m/z.

  • Fragment Ions :

    • m/z 138 (Benzoic acid amide fragment).

    • m/z 102 (Pyrrolidine ring fragment).

Handling & Stability Systems

Thiol Oxidation Management

The free thiol (-SH) at position 4 is highly susceptible to oxidation, forming the disulfide dimer (CAS 1199797-41-5).

  • Storage : -20°C under Argon or Nitrogen.

  • Reconstitution : Use degassed solvents (sparged with Helium for 10 mins).

  • Stabilizers : Add 1 mM TCEP or DTT if the application allows (not for direct HPLC injection unless reduced).

Safety Profile
  • GHS Classification : Irritant (Skin/Eye).

  • Handling : Use in a fume hood. The compound is a potent sensitizer due to the reactive thiol and benzoic acid moieties.

Experimental Workflow: Validating Reference Standards

When using CAS 503607-49-6 to validate an analytical method, follow this self-validating workflow:

ValidationWorkflow Step1 Stock Preparation Dissolve 1mg in 1mL MeOH (Under N2) Step2 System Suitability Inject 10µL onto Chiral HPLC Step1->Step2 Step3 Resolution Check Calculate Rs between (2R,4R) and (2S,4S) Step2->Step3 Decision Rs > 2.0? Step3->Decision Pass Method Validated Proceed to Batch Release Decision->Pass Yes Fail Optimize Method Adjust pH or Temp Decision->Fail No

Figure 2: Workflow for validating the chiral separation method using CAS 503607-49-6.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 169490764, Ertapenem Side Chain Enantiomer 2 HCl. Retrieved from [Link]

  • Zajac, M., et al. (2006) . Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient (Ertapenem). Journal of Chromatographic Science. Retrieved from [Link]

  • Tiwari, R.N., et al. (2017) . An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Molecular formula and weight of Ertapenem Side Chain Enantiomer 2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Control of Ertapenem Side Chain Enantiomer (2 HCl)

Executive Summary & Core Directive

In the high-stakes synthesis of carbapenem antibiotics, stereochemical purity is not merely a regulatory checkbox—it is the primary determinant of biological potency and safety. This guide provides an in-depth technical analysis of the Ertapenem Side Chain Enantiomer (2 HCl) .[]

While the active pharmaceutical ingredient (API) Ertapenem utilizes the (2S, 4S)-pyrrolidine side chain, the (2R, 4R) enantiomer discussed here serves as a critical Reference Standard (Impurity) . It is used to validate the stereospecificity of the coupling reaction during GMP manufacturing. This document details its molecular identity, theoretical salt forms, and the analytical frameworks required to detect it.

Physicochemical Identity

The nomenclature "Enantiomer 2 HCl" often causes confusion in procurement and stoichiometry. It typically refers to the (2R, 4R) enantiomer of the standard side chain, stabilized as a hydrochloride salt. Below is the definitive data for the specific enantiomer.

Molecular Specifications
PropertySpecification
Common Name Ertapenem Side Chain Enantiomer (HCl)
Chemical Name 3-{[(2R,4R)-4-mercaptopyrrolidin-2-yl]formamido}benzoic acid hydrochloride
Stereochemistry (2R, 4R) [Enantiomer of the Active (2S, 4S) form]
CAS Number 503607-49-6 (Refers to the HCl salt form)
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO
Stoichiometric Data: Salt Form Variations

Researchers must distinguish between the Mono-HCl (standard commercial form) and the Di-HCl (theoretical/labile form implied by "2 HCl").

FormMolecular FormulaMolecular Weight ( g/mol )Note
Free Base

266.32 Zwitterionic character
Mono-HCl

302.78 Standard Stable Form
Di-HCl

339.24 Highly acidic; hygroscopic

Technical Note on "2 HCl": The pyrrolidine nitrogen is the primary basic site (


). The amide nitrogen is non-basic. A dihydrochloride (2 HCl) salt would require protonation of a very weak site (likely the carboxylate or thiol under extreme conditions) or exist as a lattice solvate. Most commercial products labeled "Enantiomer 2 HCl" are chemically the Monohydrochloride , where "2" denotes "Isomer 2" rather than stoichiometry. Always verify with a Certificate of Analysis (CoA). 

Synthetic Logic & Stereochemistry

To control the impurity, one must understand its origin. The Ertapenem side chain possesses two chiral centers at positions 2 and 4 of the pyrrolidine ring.

  • Active Drug Configuration:

    
     — trans relationship between carboxyl and thiol.
    
  • Target Enantiomer:

    
     — trans relationship (Mirror Image).
    
  • Diastereomers (Potential Impurities):

    
     and 
    
    
    
    — cis relationship.

The


 enantiomer typically arises from the use of optically impure trans-4-hydroxy-L-proline starting material or racemization during the protection/deprotection steps of the pyrrolidine nitrogen.
Visualization: Stereochemical Relationship

Stereochemistry Active Active Side Chain (2S, 4S)-Isomer Essential for Antibiotic Activity Mirror Stereochemical Inversion Active->Mirror Diastereomer Diastereomers (2S,4R) or (2R,4S) Physical Properties Differ Active->Diastereomer Epimerization (at C2 or C4) Enantiomer Target Impurity (Enantiomer) (2R, 4R)-Isomer Used as QC Standard Mirror->Enantiomer Direct Mirror Image

Figure 1: Stereochemical relationship between the active Ertapenem side chain and the (2R,4R) enantiomer. The enantiomer is the direct mirror image, possessing identical scalar physical properties (BP, MP) in an achiral environment but distinct behavior in chiral HPLC.

Analytical Strategy: Chiral Separation Protocol

Distinguishing the


 enantiomer from the 

active form requires chiral chromatography. Standard C18 HPLC cannot separate these enantiomers.
Method Development Principles

Since the molecule contains an acidic group (benzoic acid) and a basic group (pyrrolidine), the mobile phase pH is critical.

  • Column Selection: Polysaccharide-based columns (Amylose/Cellulose) are standard. A Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids) is recommended.

  • Mobile Phase: A polar organic mode or reversed-phase with acidic modifiers (TFA/Formic Acid) to suppress ionization of the carboxylic acid, sharpening the peaks.

Recommended Protocol (Self-Validating)

Objective: Quantify (2R,4R) impurity in (2S,4S) bulk material.

  • System: HPLC with UV Detection (PDA).

  • Column: Chiralpak AD-H,

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Solvent A:

      
      -Hexane (with 0.1% TFA)
      
    • Solvent B: Ethanol (with 0.1% TFA)

    • Ratio: Isocratic 80:20 (A:B).

  • Flow Rate:

    
    .
    
  • Detection:

    
     (targeting the benzamide chromophore).
    
  • Sample Prep: Dissolve

    
     of salt in 
    
    
    
    Ethanol.

Validation Criteria (System Suitability):

  • Resolution (

    
    ): 
    
    
    
    between (2R,4R) and (2S,4S) peaks.
  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Crude Ertapenem Side Chain (Salt) Prep Sample Preparation Dissolve in EtOH/TFA Neutralize if 2HCl Sample->Prep HPLC Chiral HPLC (Amylose Phase) Prep->HPLC Inject 10 uL Detector UV Detection @ 254 nm HPLC->Detector Result1 Peak 1: (2R,4R) Impurity Detector->Result1 Early Elution (Typical) Result2 Peak 2: (2S,4S) Active Detector->Result2 Late Elution

Figure 2: Analytical workflow for separating the enantiomeric impurity. Note that elution order may reverse depending on the specific chiral selector used.

Impact on Drug Development

Why is the "Enantiomer 2 HCl" standard critical?

  • Potency Loss: The (2R,4R) side chain, if incorporated into the final Carbapenem, results in an isomer that likely does not fit the Penicillin-Binding Protein (PBP) active site, diluting the drug's potency.

  • Toxicity Risks: Unnatural D-amino acid analogs (mimicked by the R-isomer) can sometimes trigger unexpected immunogenic responses or nephrotoxicity.

  • Regulatory Compliance: ICH Q3A guidelines mandate the identification and qualification of any impurity

    
    . The "Enantiomer 2 HCl" is the essential tool to demonstrate that your process rejects the wrong isomer.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 169490764: Ertapenem Side Chain Enantiomer 2 HCl. Retrieved from [Link]

  • Axios Research. Ertapenem Side Chain Enantiomer 2 HCl (CAS 503607-49-6).[2] Retrieved from [Link]

  • Merck & Co.Invanz (Ertapenem) Prescribing Information: Chemistry and Impurities. (Contextual grounding for side chain role).

Sources

The Stereochemical Architecture of Ertapenem: Discovery, Enantioselective Synthesis, and Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ertapenem (MK-0826, L-749,345) represents a pinnacle in the stereochemical evolution of carbapenem antibiotics.[1] Unlike its predecessors imipenem and meropenem, ertapenem was engineered with a specific anionic side chain to achieve high protein binding (>90%), enabling the first "once-daily" dosing regimen in its class.

This technical guide addresses the discovery and history of ertapenem through the lens of its stereochemistry. It details the rigorous enantioselective synthesis required to establish its six chiral centers and analyzes why the specific


 configuration is a non-negotiable requirement for its bactericidal activity and metabolic stability.

The Stereochemical Imperative in Carbapenems

The efficacy of ertapenem is dictated by its precise three-dimensional architecture, which serves three distinct pharmacological functions simultaneously.

The 1- -Methyl Group (Metabolic Stability)

Early carbapenems like thienamycin were rapidly degraded by renal dehydropeptidase-I (DHP-I) .[1] The introduction of a methyl group at the C-1 position in the


-configuration (pointing up relative to the ring plane) sterically hinders DHP-I access.
  • Causality: If this methyl group were in the

    
    -configuration, the molecule would remain susceptible to hydrolysis, requiring co-administration with a DHP-I inhibitor (like cilastatin for imipenem).
    
The trans-Hydroxyethyl Side Chain (Beta-Lactamase Stability)

The C-6 position features a hydroxyethyl group in a trans configuration relative to the C-5 proton.[1] This specific


 stereochemistry confers resistance to classical Class A 

-lactamases by distorting the acyl-enzyme complex, preventing the hydrolytic water molecule from attacking the ester bond.
The Meta-Substituted Benzoic Acid (Pharmacokinetics)

The defining feature of ertapenem is its bulky side chain at C-2.[1] This moiety is derived from trans-4-hydroxy-L-proline.[1][2][3][4][5] Its specific stereochemistry (


) orients the benzoic acid group to interact with human serum albumin (HSA), creating a "drug reservoir" in the plasma that extends the half-life to 

4 hours.

Discovery History: The Evolution of L-749,345

The discovery of ertapenem by Merck Research Laboratories was driven by the need to improve upon the pharmacokinetics of meropenem.

The Structural Evolution Pipeline

ErtapenemDiscovery cluster_logic Optimization Logic Thienamycin Thienamycin (Natural Product) Imipenem Imipenem (Stable N-formimidoyl) Thienamycin->Imipenem Chemical Stability Meropenem Meropenem (1-beta-methyl added) Imipenem->Meropenem DHP-I Stability (1-beta-methyl) L749345 L-749,345 (Ertapenem) (Anionic Side Chain) Meropenem->L749345 Protein Binding (Half-life Extension) DHP Block DHP-I Enzyme Meropenem->DHP PBP Bind PBP 2/3 Target L749345->PBP HSA Bind Serum Albumin L749345->HSA

Figure 1: The structural evolution from natural product Thienamycin to the engineered Ertapenem, highlighting the stepwise optimization of stability and pharmacokinetics.

The breakthrough occurred when researchers realized that adding a meta-substituted benzoic acid group to the pyrrolidine ring introduced a net negative charge at physiological pH. This charge is critical for reversible binding to albumin, a property absent in the zwitterionic meropenem [1].

Enantioselective Synthesis: The "Enantiomer" Challenge

The prompt asks for the history of "Ertapenem enantiomers." In professional medicinal chemistry, this refers to the stereoselective synthesis required to produce the single active isomer and exclude the inactive or toxic diastereomers.

The synthesis of ertapenem is a convergent process joining two highly complex chiral fragments: the Carbapenem Nucleus (CPI) and the Thiol Side Chain .

The Side Chain: Leveraging Nature's Chirality

The side chain stereochemistry is not created de novo; it is inherited from the starting material, trans-4-hydroxy-L-proline .[1]

  • Protocol Logic: Using the natural amino acid pool ensures the

    
     (pyrrolidine numbering) configuration is fixed from the start.
    
  • The "Wrong" Isomer Risk: If cis-4-hydroxy-L-proline were used, the resulting drug would be a diastereomer (epimer at the thioether linkage), likely resulting in poor PBP binding and altered albumin interaction.

The Coupling Reaction (The TMG Protocol)

A critical innovation in the history of ertapenem manufacturing was the use of 1,1,3,3-tetramethylguanidine (TMG) as the base for coupling the side chain to the nucleus [2].

Step-by-Step Protocol (Convergent Synthesis):

  • Activation: The carbapenem nucleus (protected) is activated as an enol phosphate .[1] This creates a leaving group at C-2.

  • Side Chain Preparation: The protected pyrrolidine thiol is generated from trans-4-hydroxy-L-proline.[1]

  • Coupling:

    • Reagents: Enol phosphate + Thiol + TMG (Base) in Acetonitrile/DMAc at -30°C.

    • Mechanism:[][7][8] TMG deprotonates the thiol. The thiolate anion attacks C-2 via addition-elimination.

    • Stereocontrol: The reaction preserves the stereochemistry of the nucleus and the side chain.

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) removes the p-nitrobenzyl (PNB) protecting groups.[1]
    
  • Crystallization: The final monosodium salt is crystallized.[1] This step is the final "filter" that rejects any trace diastereomers formed during synthesis.

Synthesis Workflow Diagram

ErtapenemSynthesis Proline Start: trans-4-hydroxy-L-proline (Natural Chiral Pool) SideChain Thiol Side Chain (Protected) Proline->SideChain Derivatization Nucleus Carbapenem Nucleus (Enol Phosphate) Coupling Coupling Reaction (Base: TMG, -30°C) Nucleus->Coupling SideChain->Coupling Deprotection Hydrogenolysis (Pd/C, H2) Coupling->Deprotection Ertapenem Ertapenem Sodium (Single Enantiomer) Deprotection->Ertapenem Crystallization

Figure 2: The convergent synthesis pathway ensuring the retention of stereochemistry from the chiral starting materials.[1]

Comparative Pharmacology of Stereoisomers

While ertapenem is marketed as a pure enantiomer, the study of its impurities and potential stereoisomers highlights why high fidelity is required.

Activity Profile Comparison

Data from general carbapenem SAR (Structure-Activity Relationship) studies confirms the necessity of the specific configuration:

StereocenterConfigurationFunctionConsequence of Inversion (Wrong Isomer)
C-4

Ring FusionLoss of ring strain; total loss of antibacterial activity.[1]
C-5

BridgeheadMisalignment of the

-lactam carbonyl in the PBP active site.
C-6

Sidechain BaseAltered orientation of the hydroxyethyl group.[1]
C-8

HydroxylCritical: The

hydroxyl interacts with the oxyanion hole of the enzyme. The

isomer is susceptible to

-lactamases.
Side Chain

PyrrolidineOrients the benzoic acid for Albumin binding. Inversion likely reduces half-life.
Impurity Profiling

During the "history" of process development, Merck scientists had to identify and control specific stereochemical impurities. Notable impurities include:

  • Ertapenem Dimer: Formed by the reaction of the amine of one molecule with the

    
    -lactam of another.
    
  • Open-Ring Metabolites: The hydrolysis product where the

    
    -lactam ring is opened.[1] This is the primary inactive metabolite found in urine [3].
    

References

  • Fuchs, P. C., et al. (2001).[1] "In vitro antimicrobial activity of a carbapenem, MK-0826 (L-749,345)."[9] Journal of Antimicrobial Chemotherapy.

  • Payne, A., et al. (2005). "Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium." Journal of Organic Chemistry.

  • Zhanel, G. G., et al. (2005). "Ertapenem: review of a new carbapenem." Expert Review of Anti-infective Therapy.

  • European Medicines Agency. (2002). "Invanz (Ertapenem) Scientific Discussion."

Sources

A Technical Guide to the Spectroscopic Characterization of Ertapenem Side Chain Enantiomer 2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Ertapenem Synthesis

Ertapenem, a broad-spectrum carbapenem antibiotic, is a critical tool in the management of moderate to severe bacterial infections.[1] Its efficacy and safety are intrinsically linked to its stereochemistry. The synthesis of Ertapenem involves the coupling of the carbapenem core with a chiral side chain, 3-[[(2R,4R)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid. The hydrochloric acid salt of the (2R,4R) enantiomer, designated as Ertapenem Side Chain Enantiomer 2 HCl (CAS 503607-49-6), is a key intermediate in this process.[2]

The stereochemical integrity of this side chain is paramount; the presence of other stereoisomers can lead to impurities in the final active pharmaceutical ingredient (API), potentially impacting its pharmacological profile. Therefore, robust analytical methods are essential to confirm the identity and purity of this chiral intermediate. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of Ertapenem Side Chain Enantiomer 2 HCl. The focus will be on not only the expected data but also the rationale behind the experimental design, ensuring a self-validating analytical workflow.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data.

ertapenem_side_chain Ertapenem Side Chain Enantiomer 2 HCl C₁₂H₁₅ClN₂O₃S cluster_pyrrolidine Pyrrolidine Ring cluster_benzoic_acid Aminobenzoic Acid Moiety p1 p2 p1->p2 p3 p2->p3 C2_H p2->C2_H p4 p3->p4 p5 p4->p5 SH p4->SH C4_H p4->C4_H p5->p1 N C2 C2_carbonyl C=O C3 C4 C5 b1 b2 b1->b2 b3 b2->b3 COOH b2->COOH b4 b3->b4 b5 b4->b5 b6 b5->b6 C_amide b6->b1 N_amide C2_carbonyl->N_amide Amide Linkage HCl • HCl

Figure 1: Molecular Structure of Ertapenem Side Chain Enantiomer 2 HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework, confirming connectivity and stereochemistry. For a compound like Ertapenem Side Chain Enantiomer 2 HCl, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: A Self-Validating Approach

A robust NMR protocol is crucial for obtaining high-quality, reproducible data.

1. Sample Preparation:

  • Rationale: The compound is a hydrochloride salt and likely hygroscopic. Proper sample preparation is critical to avoid signal broadening from excess water.

  • Protocol:

    • Dry the NMR tube (a high-quality, 5 mm tube is recommended) in an oven at 100-120 °C for at least 2 hours and cool in a desiccator.

    • In a controlled environment with low humidity or a glove box, accurately weigh 10-20 mg of the sample for ¹H NMR and 50-75 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good first choice due to its ability to dissolve polar compounds and exchange with labile protons (e.g., -OH, -NH, -SH), making them observable.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

    • Cap the NMR tube immediately to minimize moisture absorption.

2. Instrument Parameters:

  • Rationale: Optimization of acquisition parameters ensures good signal-to-noise and resolution.

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: Dry Sample weigh Weigh Sample (10-75 mg) in controlled environment start->weigh dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap Tube filter->cap instrument 400+ MHz Spectrometer cap->instrument Transfer to Spectrometer h1_nmr ¹H NMR Acquisition instrument->h1_nmr c13_nmr ¹³C NMR Acquisition instrument->c13_nmr process Fourier Transform, Phase & Baseline Correction h1_nmr->process c13_nmr->process integrate Integration & Peak Picking process->integrate assign Structure Correlation & Assignment integrate->assign report Final Report assign->report

Figure 2: NMR Experimental Workflow.

¹H NMR: Predicted Chemical Shifts and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet1HHighly deshielded proton of the carboxylic acid, often broad due to hydrogen bonding and exchange.
Amide (-NH-)9.5 - 10.5Singlet1HDeshielded due to the inductive effect of the carbonyl group and resonance.
Aromatic Protons7.2 - 8.5Multiplets4HProtons on the benzene ring will show characteristic splitting patterns for a 1,3-disubstituted ring.
Pyrrolidine C2-H4.3 - 4.6Multiplet1HMethine proton alpha to both the nitrogen and the carbonyl group, expected to be deshielded.
Pyrrolidine C4-H3.6 - 3.9Multiplet1HMethine proton alpha to the sulfur atom.
Pyrrolidine C5-H₂3.3 - 3.7Multiplets2HMethylene protons adjacent to the nitrogen atom.
Pyrrolidine C3-H₂2.0 - 2.5Multiplets2HMethylene protons on the pyrrolidine ring.
Thiol (-SH)1.5 - 2.5Broad Singlet or Triplet1HChemical shift can be variable and coupling may or may not be observed depending on exchange rates.
¹³C NMR: Predicted Chemical Shifts and Interpretation

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Carboxylic Acid (-C OOH)167 - 170Carbonyl carbon of the carboxylic acid.
Amide (-C O-)170 - 173Carbonyl carbon of the amide group.
Aromatic Carbons115 - 140Six distinct signals are expected for the aromatic ring due to substitution.
Pyrrolidine C258 - 62Carbon adjacent to nitrogen and the carbonyl group.
Pyrrolidine C545 - 50Carbon adjacent to nitrogen.
Pyrrolidine C438 - 42Carbon bearing the thiol group.
Pyrrolidine C333 - 37Methylene carbon of the pyrrolidine ring.

Infrared (IR) Spectroscopy: The Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: ATR for Simplicity and Accuracy

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.[3]

  • Rationale: The KBr pellet method can sometimes be affected by moisture, to which this HCl salt is susceptible. ATR provides direct analysis of the solid powder.

  • Protocol:

    • Ensure the ATR crystal (typically diamond) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the crystalline powder onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • Clean the crystal after analysis.

ftir_workflow start Start: Clean ATR Crystal background Record Background Spectrum start->background sample Place Powder Sample on Crystal background->sample pressure Apply Pressure sample->pressure acquire Acquire Sample Spectrum pressure->acquire clean Clean Crystal acquire->clean analyze Analyze Spectrum acquire->analyze

Figure 3: ATR-FTIR Experimental Workflow.

Expected IR Absorptions

The IR spectrum will display characteristic absorption bands for the various functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3300 - 2500O-H stretchCarboxylic AcidBroad, Strong
~3300N-H stretchAmideMedium
3100 - 3000C-H stretchAromaticMedium to Weak
2950 - 2850C-H stretchAliphatic (Pyrrolidine)Medium
~2550S-H stretchThiolWeak, often hard to distinguish
~1710C=O stretchCarboxylic AcidStrong
~1660C=O stretch (Amide I)AmideStrong
~1600, ~1475C=C stretchAromatic RingMedium to Strong
~1550N-H bend (Amide II)AmideMedium
1320 - 1210C-O stretchCarboxylic AcidStrong

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the compound and providing structural information through fragmentation analysis. Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile molecule.

Experimental Protocol: ESI-MS for Polar Molecules
  • Rationale: ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, typically producing a protonated molecular ion with minimal fragmentation in the initial scan.

  • Protocol:

    • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

    • Infuse the sample solution directly into the ESI source or inject it via an LC system.

    • Acquire the mass spectrum in positive ion mode. The presence of the amine and amide functionalities makes positive ionization favorable.

    • The expected protonated molecular ion [M+H]⁺ for the free base (C₁₂H₁₄N₂O₃S, MW = 266.32) would be at m/z 267.08.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion at m/z 267.08 to induce fragmentation.

ms_workflow start Start: Prepare Dilute Solution (e.g., in Methanol) infuse Infuse into ESI Source start->infuse ms1 Acquire Full Scan MS (Positive Ion Mode) infuse->ms1 select_ion Select [M+H]⁺ Ion (m/z 267.08) ms1->select_ion ms2 Perform MS/MS Fragmentation select_ion->ms2 analyze Analyze Fragmentation Pattern ms2->analyze

Figure 4: ESI-MS/MS Experimental Workflow.

Expected Mass Spectrum and Fragmentation
  • Full Scan MS: A prominent peak at m/z 267.08 corresponding to the [M+H]⁺ of the free base is expected.

  • MS/MS Fragmentation: Collision-induced dissociation of the m/z 267.08 ion would likely lead to characteristic fragments.

Predicted Fragment (m/z) Proposed Loss Structural Origin
~249Loss of H₂O (18 Da)From the carboxylic acid group.
~221Loss of H₂O and CO (46 Da)Subsequent loss from the carboxylic acid.
~120Cleavage of the amide bondCorresponds to the protonated aminobenzoic acid moiety.
~148Cleavage of the amide bondCorresponds to the protonated pyrrolidine-thiol-carbonyl fragment.

Conclusion: A Multi-faceted Approach to Quality Assurance

The spectroscopic characterization of Ertapenem Side Chain Enantiomer 2 HCl requires a synergistic application of NMR, IR, and Mass Spectrometry. While NMR provides the definitive structural and stereochemical information, IR offers a rapid confirmation of functional groups, and MS verifies the molecular weight and aids in structural elucidation through fragmentation. By employing the robust, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently ascertain the identity and purity of this critical pharmaceutical intermediate, ensuring the quality and safety of the final Ertapenem API.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169490764, Ertapenem Side Chain Enantiomer 2 HCl. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 150610, Ertapenem. Retrieved from [Link]

Sources

Topic: The Role of Ertapenem Side Chain Enantiomer 2 as a Stereochemical Control Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ertapenem, a broad-spectrum carbapenem antibiotic, possesses a complex stereochemical architecture that is fundamental to its antibacterial efficacy and stability. The C-2 pyrrolidinyl-thio side chain, a key determinant of the drug's spectrum of activity, contains critical chiral centers. The synthesis of this side chain from chiral precursors like L-hydroxyproline is a stereospecific process, yet the potential for epimerization or incomplete stereoselectivity can lead to the formation of undesired stereoisomers. This guide focuses on "Ertapenem Side Chain Enantiomer 2," the undesired enantiomer of a crucial thiol intermediate. We define its role not as a productive precursor, but as a critical process-related impurity and a key intermediate for stereochemical control. Its presence necessitates robust analytical methods for quantification and effective purification strategies to ensure the enantiomeric purity of the final Active Pharmaceutical Ingredient (API). This document provides an in-depth examination of the synthetic origins of Enantiomer 2, its impact on quality control, and detailed protocols for its analysis and resolution, offering a comprehensive resource for professionals in drug development and manufacturing.

The Stereochemical Imperative of Carbapenems: The Case of Ertapenem

Carbapenems represent a class of β-lactam antibiotics with an exceptionally broad spectrum of activity, often reserved for treating severe or multidrug-resistant bacterial infections.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[] The efficacy and stability of carbapenems, particularly their resistance to many bacterial β-lactamases, are intrinsically linked to their specific three-dimensional structure.[1]

The Ertapenem molecule is defined by multiple chiral centers, both in its carbapenem core ([4R,5S,6S]) and its C-2 side chain ([3S,5S]). This precise stereochemistry is not accidental; it is essential for optimal binding to PBPs and for stability against enzymatic degradation.[1][3] The C-2 side chain, in particular, plays a significant role in defining the drug's antibacterial spectrum and pharmacokinetic profile.

dot graph ERTAPENEM_STRUCTURE { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];

ertapenem [ label="Structure of Ertapenem", pos="3,5!", fontsize=16, fontcolor="#202124" ];

image_node [ label="", image="https://i.imgur.com/g8VqJ21.png", // Using an image for the complex structure pos="3,2.5!", width="6", height="3" ];

caption [ label="Fig 1: Ertapenem with key stereocenters highlighted.", pos="3,0!", fontsize=10, fontcolor="#5F6368" ]; } dot

Fig 1: Ertapenem with key stereocenters highlighted.

Synthesis of the Ertapenem Side Chain: A Stereospecific Approach

The industrial synthesis of the Ertapenem side chain is a testament to the importance of stereocontrol in pharmaceutical manufacturing. The process almost universally begins with a naturally occurring chiral molecule, L-hydroxyproline (specifically, trans-4-hydroxy-L-proline), to establish the correct stereochemistry from the outset.[4][5]

The rationale for this choice is rooted in efficiency and precision. By using a chiral building block, the synthesis follows a stereospecific pathway, theoretically yielding only the desired diastereomer. The synthesis involves protecting the amine and carboxyl groups, activating the hydroxyl group (e.g., via mesylation), and then displacing it with a thiol equivalent, ultimately leading to the key thiol intermediate required for coupling with the carbapenem core.[4][6][7]

However, even in well-designed syntheses, alkaline or acidic conditions or elevated temperatures can create opportunities for epimerization at sensitive chiral centers. This can lead to the formation of the undesired diastereomer, which contains what we refer to as Enantiomer 2 of the side chain. Therefore, while the synthesis is designed to be stereospecific, it must be treated as stereoselective, with rigorous in-process controls to detect and quantify the formation of this critical impurity.

Synthesis_Pathway cluster_impurity Formation of Impurity Epimerization Epimerization Risk (pH, Temp) Intermediate_Mix Intermediate_Mix Epimerization->Intermediate_Mix Displacement Displacement Displacement->Epimerization caption Fig 2: Synthetic pathway for the Ertapenem side chain.

Fig 2: Synthetic pathway for the Ertapenem side chain.

Enantiomer 2: From Inevitable Byproduct to Controlled Intermediate

Ertapenem Side Chain Enantiomer 2 (CAS No. 503607-49-6) is the common designation for the undesired enantiomer of the key thiol intermediate used in Ertapenem synthesis.[8] Its "role" as an intermediate is not in the formation of the final drug; rather, it is an intermediate that must be removed. It serves as a critical marker for the stereochemical integrity of the manufacturing process.

The presence of Enantiomer 2 in the final API is unacceptable for several reasons grounded in regulatory and pharmacological principles:

  • Reduced Potency: The incorrect stereoisomer will not bind effectively to the target PBPs, leading to a de facto reduction in the potency of the drug substance.

  • Altered Pharmacological Profile: Enantiomers can have vastly different pharmacokinetic, metabolic, and toxicological properties.[9][10] The presence of an untested enantiomer introduces significant safety risks.

  • Regulatory Scrutiny: Global regulatory agencies, including the FDA and EMA, mandate the control of stereoisomeric impurities.[9] Drug manufacturers must demonstrate that they can effectively control and limit such impurities to acceptable levels.

Therefore, the management of Enantiomer 2 is a self-validating system of process control. Its detection triggers a necessary purification step, and its absence in the final intermediate validates the success of that step.

Logic_Diagram Racemic_Mix Crude Intermediate (Desired Enantiomer + Enantiomer 2) QC_Check In-Process QC (Chiral HPLC Analysis) Racemic_Mix->QC_Check Separation Chiral Separation Protocol QC_Check->Separation Impurity > Limit Final Coupling to Carbapenem Core QC_Check->Final Impurity < Limit Waste Enantiomer 2 (Discard or Racemize) Separation->Waste Product Purified Intermediate (>99.5% Purity) Separation->Product Product->Final caption Fig 3: Logical workflow for the control of Enantiomer 2.

Fig 3: Logical workflow for the control of Enantiomer 2.

Core Protocols for Chiral Integrity: Analysis and Resolution

Effective management of Enantiomer 2 requires robust and validated analytical methods for its detection and quantification, followed by scalable purification protocols.

Protocol 4.1: Chiral HPLC Method for Quantification of Enantiomer 2

This protocol describes a standard approach for the analytical separation of the desired thiol intermediate from Enantiomer 2. The choice of a polysaccharide-based chiral stationary phase (CSP) is common, as these phases offer a wide range of enantioselectivity for various compounds.[11][12]

Objective: To quantify the percentage of Ertapenem Side Chain Enantiomer 2 in the crude thiol intermediate product stream.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak IA or equivalent amylose-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel.

    • Causality: Immobilized polysaccharide phases offer broad applicability and are robust to a wider range of solvents compared to coated phases, making them ideal for method development.[13]

  • Mobile Phase: A mixture of n-Hexane and Isopropyl Alcohol (IPA) with a small percentage of an acidic modifier like Trifluoroacetic Acid (TFA). A typical starting gradient could be 90:10 (n-Hexane:IPA) + 0.1% TFA.

    • Causality: The non-polar/polar organic mobile phase provides good solubility for many organic intermediates. The acidic modifier is crucial for protonating acidic and basic sites on the analytes and the CSP, leading to sharper peaks and more reproducible retention times.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known quantity of the crude intermediate in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis:

    • Inject a reference standard containing both the desired enantiomer and Enantiomer 2 to determine their respective retention times.

    • Inject the sample solution.

    • Calculate the area percentage of the Enantiomer 2 peak relative to the total area of both enantiomer peaks.

Data Presentation: HPLC Method Validation Summary

The following table represents typical performance characteristics for a validated chiral HPLC method.

ParameterTarget ValueResultJustification
Resolution (Rs) > 2.02.8Ensures baseline separation between the two enantiomer peaks for accurate quantification.[11]
Tailing Factor (Tf) 0.8 - 1.51.2Confirms good peak shape, which is essential for accurate integration.
Limit of Quantification (LOQ) ≤ 0.05%0.03%Demonstrates the method's sensitivity to detect the impurity at very low levels, as required by regulatory standards.
Precision (%RSD) < 2.0%0.8%Indicates high reproducibility of the analytical results.
Protocol 4.2: (Semi)-Preparative Chiral Resolution

When analytical results show that Enantiomer 2 is present above the acceptable limit (e.g., >0.5%), a preparative chromatographic resolution is required.[14][15]

Objective: To reduce the content of Enantiomer 2 in the thiol intermediate to below 0.1%.

Methodology:

  • Instrumentation: Preparative HPLC system with a larger bore column (e.g., >20 mm internal diameter) packed with the same CSP as the analytical method.

  • Method Scaling: Scale up the analytical method by adjusting the flow rate and sample loading based on the column dimensions. The mobile phase composition typically remains the same.

  • Sample Loading: Dissolve the crude intermediate in the mobile phase at the highest possible concentration without compromising resolution. Perform loading studies to determine the optimal mass of material per injection.

  • Fraction Collection: Use an automated fraction collector triggered by the UV detector signal. Collect the peak corresponding to the desired enantiomer. The peak for Enantiomer 2 is sent to waste or collected for potential racemization and recycling.

  • Post-Processing: Combine the collected fractions of the pure enantiomer. Evaporate the solvent under reduced pressure.

  • Final QC: Analyze the purified, dried material using the validated analytical HPLC method (Protocol 4.1) to confirm that the enantiomeric purity meets the required specification (e.g., >99.8%).

QC_Workflow caption Fig 4: Experimental workflow for ensuring chiral purity.

Fig 4: Experimental workflow for ensuring chiral purity.

Conclusion and Future Perspectives

The role of Ertapenem Side Chain Enantiomer 2 is a nuanced but critical concept in pharmaceutical chemistry. It is not an intermediate on the path to the final drug but is instead a stereochemical waypoint that directs the manufacturing process. Its presence is a signal that the ideal stereospecificity of the synthesis has been compromised, and its removal is a mandatory step to ensure the quality, safety, and efficacy of the final Ertapenem product. The robust analytical and preparative methods outlined in this guide are fundamental to the control strategy for this critical impurity.

Future efforts in carbapenem synthesis will likely focus on developing more highly stereoselective catalytic or enzymatic reactions.[16] Asymmetric synthesis methodologies that can generate the desired side chain enantiomer with even greater purity would obviate the need for costly and time-consuming chiral resolution steps, further streamlining the production of this vital antibiotic.[17]

References

  • ResearchGate. (n.d.). Efficient One-Pot Synthesis of the 2-Aminocarbonylpyrrolidin-4-ylthio-Containing Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem. Available at: [Link]

  • Google Patents. (n.d.). CN104130262A - Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains.
  • Patsnap Eureka. (n.d.). Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains. Available at: [Link]

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Available at: [Link]

  • Axios Research. (n.d.). Ertapenem Side Chain Enantiomer 2 HCl. Available at: [Link]

  • IRIS Pavia. (n.d.). Ertapenem Manufacturing Process Development. Available at: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • IUPAC. (1997). Analytical Chiral Separation Methods. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • CiteSeerX. (n.d.). Chiral Drug Separation. Available at: [Link]

  • PubMed. (n.d.). Carbapenem biosynthesis: confirmation of stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline. Available at: [Link]

  • PubMed. (n.d.). Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Royal Society of Chemistry. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. Available at: [Link]

  • National Institutes of Health. (n.d.). Carbapenems: Past, Present, and Future. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • ResearchGate. (2018). Analytical and preparative scale separation of enantiomers of chiral drugs. Available at: [Link]

  • PubMed. (2013). Design, synthesis, and evaluation of prodrugs of ertapenem. Available at: [Link]

  • PubMed. (n.d.). Regulation and Biosynthesis of Carbapenem Antibiotics in Bacteria. Available at: [Link]

  • PubMed. (n.d.). Biological significance of the enantiomeric purity of drugs. Available at: [Link]

  • Royal Society of Chemistry. (2017). An unexpected re-arrangement of the antibiotic carbapenem core to new 1,4-diazepin-5-one scaffolds. Available at: [Link]

Sources

Stereochemistry of Ertapenem and its side chains

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry of Ertapenem and Its Side Chains

Executive Summary

Ertapenem is a parenteral 1-β-methyl-carbapenem antibiotic renowned for its broad spectrum of activity against many Gram-positive and Gram-negative bacteria and its convenient once-daily dosing regimen.[1] Its clinical efficacy and unique pharmacokinetic profile are intrinsically linked to its complex and specific three-dimensional architecture. This guide provides a detailed exploration of the stereochemistry of Ertapenem, dissecting the absolute configuration of its five stereocenters across the carbapenem core and its critical C-2 side chain. We will examine the profound impact of this stereochemistry on its mechanism of action, stability, and antibacterial spectrum, detail the stereocontrolled synthetic strategies used in its manufacture, and outline the rigorous analytical methods required for its stereochemical validation. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this important therapeutic agent.

The Stereochemical Architecture of Ertapenem

The Ertapenem molecule possesses five chiral centers, each with a specific, non-negotiable configuration for biological activity. The IUPAC name, (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]pyrrolidin-3-yl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid , precisely defines this absolute stereochemistry.[2][3]

Chemical structure of Ertapenem with stereocenters highlighted.
Figure 1: Chemical structure of Ertapenem with the five key stereocenters highlighted and numbered according to IUPAC nomenclature.
The Fused Bicyclic Core: (4R, 5S, 6S) Configuration

The core of Ertapenem is a 1-azabicyclo[3.2.0]hept-2-ene-7-one system. Three contiguous stereocenters on this nucleus dictate its fundamental shape and reactivity.

  • C-5 and C-6 ((5S, 6S) Configuration): The protons on C-5 and C-6 are in a trans configuration. This stereochemical arrangement is a hallmark of carbapenem antibiotics and is critical for their stability against hydrolysis by a wide range of bacterial β-lactamases.[4] This resistance allows Ertapenem to evade the primary defense mechanism of many bacteria.[2]

  • C-4 ((4R) Configuration): This center bears the crucial 1-β-methyl group . The 'β' designation indicates that the methyl group is oriented on the same face of the bicyclic system as the C-6 hydroxyethyl side chain. This specific stereoisomer provides steric hindrance that protects the β-lactam ring from degradation by human renal dehydropeptidase-I (DHP-I).[1][4] This metabolic stability is a significant advantage over earlier carbapenems like imipenem, which require co-administration with a DHP-I inhibitor (cilastatin).[4][5]

The C-6 Side Chain: (1R)-1-Hydroxyethyl Group

Attached to the C-6 position of the core is a (1R)-1-hydroxyethyl group. The (R) configuration of this side chain is essential for potent antibacterial activity and contributes significantly to the molecule's resistance to serine-based β-lactamases.[5][6] Structural studies show this side chain interferes with the binding and catalytic efficiency of these bacterial resistance enzymes.[6]

The C-2 Side Chain: (3S, 5S)-Pyrrolidinyl Moiety

The complex side chain at the C-2 position is arguably the most distinguishing feature of Ertapenem, responsible for its unique pharmacokinetic properties and spectrum of activity. This side chain itself contains two stereocenters within its pyrrolidine ring.

  • (3S, 5S) Configuration: The precise spatial arrangement of the thiol linkage at C-3 and the carboxyphenyl-carbamoyl group at C-5 is critical. This stereochemistry ensures the proper orientation of the entire side chain for optimal interaction with bacterial Penicillin-Binding Proteins (PBPs), the ultimate targets of the antibiotic.[7] The side chain's meta-substituted benzoic acid component is ionized at physiological pH, contributing a net negative charge and increasing the molecule's affinity for plasma proteins (primarily albumin).[1][2] This high protein binding (85-95%) reduces the rate of renal clearance and is directly responsible for Ertapenem's extended plasma half-life, which allows for a once-daily dosing schedule.[1][8]

Structure-Activity Relationship (SAR): The Functional Imperative of Stereochemistry

The biological function of Ertapenem is a direct consequence of its defined three-dimensional structure. Any deviation in stereochemistry at any of the five chiral centers leads to a dramatic loss of therapeutic efficacy. The relationship between specific stereochemical features and their functional roles is summarized below.

cluster_core Carbapenem Core Stereochemistry cluster_sidechain C-2 Side Chain Stereochemistry cluster_properties Functional Outcomes C5S_6S (5S,6S) trans-Configuration Beta_Lactamase_Resistance Resistance to β-Lactamases C5S_6S->Beta_Lactamase_Resistance C4R (4R) 1-β-Methyl Group DHP_I_Stability Stability against Human DHP-I C4R->DHP_I_Stability C6_R_hydroxyethyl (1R)-1-Hydroxyethyl Group @ C6 PBP_Binding High Affinity for PBP2 & PBP3 C6_R_hydroxyethyl->PBP_Binding C6_R_hydroxyethyl->Beta_Lactamase_Resistance C2_3S_5S (3S,5S)-Pyrrolidinyl Moiety C2_3S_5S->PBP_Binding PK_Profile Extended Plasma Half-Life (Once-Daily Dosing) C2_3S_5S->PK_Profile

Diagram 1: Logical relationship between Ertapenem's stereocenters and its key functional properties.

As with all β-lactam antibiotics, Ertapenem's mechanism of action involves the inhibition of bacterial cell wall synthesis through covalent acylation of essential PBPs.[5][8] In E. coli, Ertapenem shows a particularly high affinity for PBP2 and PBP3.[7] This interaction is exquisitely stereospecific; the drug molecule must fit into the enzyme's active site like a key in a lock. The correct stereochemistry ensures that the strained β-lactam ring is perfectly positioned for nucleophilic attack by the catalytic serine residue of the PBP, leading to irreversible inhibition and subsequent cell death.[6]

Stereocontrolled Synthesis: Achieving Architectural Precision

The synthesis of Ertapenem is a significant challenge in medicinal chemistry, requiring precise control over the formation of each stereocenter. Industrial syntheses are convergent, meaning the complex core and the C-2 side chain are prepared separately and then coupled.

A key strategy for controlling the stereochemistry of the C-2 side chain is the use of a chiral starting material. The synthesis of the pyrrolidinyl side chain often begins with trans-4-hydroxy-L-proline , a naturally occurring amino acid with the desired stereochemistry already established.[9] The synthetic route involves several steps, including the stereoselective introduction of a protected thiol group, sometimes via a Walden inversion mechanism, to yield the required (3S,5S) diastereomer.[10]

The carbapenem core, with its (4R,5S,6S) and (1R) stereocenters, is typically synthesized through a multi-step process that employs stereocontrolled reactions.[11] The final coupling step involves the reaction of the activated carbapenem nucleus (often as an enol phosphate) with the prepared thiol-containing side chain to form the final molecule as a single, pure isomer.[9][12]

Analytical Validation of Stereochemical Integrity

Ensuring the stereochemical purity of the final active pharmaceutical ingredient (API) is a critical aspect of quality control. A battery of orthogonal analytical techniques is employed to confirm that the correct and single stereoisomer of Ertapenem has been produced.

Experimental Protocol: Chiral HPLC for Stereoisomeric Purity

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis.[13][14] To resolve and quantify potential stereoisomeric impurities (diastereomers or enantiomers), a chiral stationary phase (CSP) is required.

Methodology:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H) is selected.

  • Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid is typically used, with the exact ratio optimized to achieve baseline separation between Ertapenem and any potential stereoisomers.

  • Flow Rate: Set to approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength of ~295-300 nm.[15]

  • Sample Preparation: A solution of Ertapenem API is prepared in the mobile phase at a concentration of ~1 mg/mL.

  • Injection & Analysis: A 10 µL sample is injected. The retention time of the main peak is compared to a certified reference standard. The absence of peaks corresponding to other stereoisomers confirms purity. The limit of detection for potential impurities is typically in the range of 0.05-0.1%.

Spectroscopic and Other Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable. NOESY identifies protons that are close in space, allowing for the confirmation of relative stereochemistry, such as the trans relationship between the C-5 and C-6 protons.

  • X-ray Crystallography: This is the gold standard for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal of Ertapenem, the precise three-dimensional arrangement of every atom can be mapped, unequivocally confirming the stereochemistry at all five centers.

  • Specific Optical Rotation: As a chiral molecule, Ertapenem rotates the plane of polarized light. Measurement of the specific rotation using a polarimeter provides a critical quality control parameter that must fall within a narrow, pre-defined range, confirming the chiral identity of the bulk substance.[7]

Synthesis Stereocontrolled Synthesis API Ertapenem API (Bulk Substance) Synthesis->API Chiral_HPLC Chiral HPLC Analysis API->Chiral_HPLC NMR 2D NMR (NOESY) Spectroscopy API->NMR Xray X-ray Crystallography API->Xray Polarimetry Specific Optical Rotation API->Polarimetry Result1 Stereoisomeric Purity Confirmed Chiral_HPLC->Result1 Result2 Relative Stereochemistry Confirmed NMR->Result2 Result3 Absolute Stereochemistry Confirmed Xray->Result3 Result4 Bulk Chiral Identity Confirmed Polarimetry->Result4 Final Release for Formulation Result1->Final Result2->Final Result3->Final Result4->Final

Diagram 2: Workflow for the analytical validation of Ertapenem's stereochemical integrity.

Conclusion

The stereochemistry of Ertapenem is not an academic detail but the very foundation of its therapeutic utility. Each of its five stereocenters plays a distinct and vital role, collectively orchestrating the drug's high affinity for bacterial PBPs, its formidable resistance to β-lactamase degradation, its stability against host metabolic enzymes, and its unique pharmacokinetic profile. The successful development and manufacture of Ertapenem are testaments to the power of stereocontrolled synthesis and the necessity of rigorous analytical validation. For professionals in drug development, the story of Ertapenem serves as a powerful case study on how precise control of a molecule's three-dimensional architecture is paramount to achieving clinical success.

References

  • Fan, F., Tremblay, L. W., & Blanchard, J. S. (2015). Structure–Activity Relationship of Penem Antibiotic Side Chains Used against Mycobacteria Reveals Highly Active Compounds. ACS Infectious Diseases, 1(11), 533-539. Available from: [Link]

  • Sumita, Y., Fukasawa, M., & Okuda, T. (1995). Structure-activity relationships of carbapenems to the antagonism of the antipseudomonal activity of other beta-lactam agents and to the beta-lactamase inducibility in Pseudomonas aeruginosa: effects of 1beta-methyl group and C-2 side chain. The Journal of antibiotics, 48(12), 1477–1483. Available from: [Link]

  • Microbiology Society. (2021). JMM Profile: Carbapenems: a broad-spectrum antibiotic. Available from: [Link]

  • Sumita, Y., Fukasawa, M., & Okuda, T. (1997). Structure-activity relationships of carbapenem compounds to anti-Haemophilus influenzae activity and affinity for penicillin-binding proteins. Effect of 1 beta-methyl group and C-2 side chain. The Journal of antibiotics, 50(2), 162–167. Available from: [Link]

  • Zhanel, G. G., Johanson, C., & Frank, M. K. (2004). Ertapenem: a Group 1 carbapenem with distinct antibacterial and pharmacological properties. Expert review of anti-infective therapy, 2(3), 365–377. Available from: [Link]

  • Papp-Wallace, K. M., Endimiani, A., Taracila, M. A., & Bonomo, R. A. (2011). Carbapenems: Past, Present, and Future. Antimicrobial agents and chemotherapy, 55(11), 4943–4960. Available from: [Link]

  • Han, S., Xiong, Y., Huang, R., & Chen, P. (2014). A Convenient Synthesis of Carbapenem Antibiotic Ertapenem Sodium. Asian Journal of Chemistry, 26(11), 3211-3214. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ertapenem. PubChem. Available from: [Link]

  • European Medicines Agency. (2005). Invanz: European Public Assessment Report. Available from: [Link]

  • Williams, J. M., et al. (2005). Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium. The Journal of Organic Chemistry, 70(20), 7947–7955. Available from: [Link]

  • Targhetta, P. (2010). Ertapenem Manufacturing Process Development. Pavia University Institutional Research Archive. Available from: [Link]

  • Pedroso, T. M., Salgado, H. R. N. (2014). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Critical Reviews in Analytical Chemistry, 45(3), 231-239. Available from: [Link]

  • An, H., et al. (2013). Design, Synthesis, and Evaluation of Prodrugs of Ertapenem. ACS Medicinal Chemistry Letters, 4(5), 462–466. Available from: [Link]

  • Wikipedia. (n.d.). Ertapenem. Available from: [Link]

  • Williams, J. M., et al. (2005). Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium. The Journal of Organic Chemistry, 70(20), 7947–7955. Available from: [Link]

  • Harada, S., et al. (1983). Synthesis and structure-activity relationships of carbapenems related to C-19393 H2. The Journal of antibiotics, 36(8), 957–969. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of ertapenem. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ertapenem. Available from: [Link]

  • Pedroso, T. M., & Salgado, H. R. N. (2014). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. ResearchGate. Available from: [Link]

  • Kumar, S. A., & Ramachandran, D. (2017). New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. Journal of Science & Technology, 2(11). Available from: [Link]

  • Al-Shaer, M. H., et al. (2017). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy, 61(12), e01375-17. Available from: [Link]

  • Gorthi, S. S., et al. (2015). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. ResearchGate. Available from: [Link]

  • Al-Janabi, A. A. J. (2023). The Activity of Some Antibiotics Depend on Stereochemistry of Them (Its Structure). Journal of Progress in Engineering and Physical Science, 2(2). Available from: [Link]

  • Sun, F., & Zhang, Y. (2014). Progress in chemical synthesis and structure-activity relationship of carbapenem β-lactam antibiotics. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ertapenem Side Chain Enantiomer 2 HCl. PubChem. Available from: [Link]

  • Lee, M., et al. (2017). Modified Penicillin Molecule with Carbapenem-Like Stereochemistry Specifically Inhibits Class C β-Lactamases. Antimicrobial Agents and Chemotherapy, 62(2), e01899-17. Available from: [Link]

  • De Gussem, E., et al. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules, 26(17), 5275. Available from: [Link]

  • Ge, Y., et al. (2008). Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 52(9), 3402–3404. Available from: [Link]

  • Chiralpedia. (2025). Part 8: Stereochemistry in Biologics and Natural Products. Available from: [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). The structures of penicillin-binding protein 4 (PBP4) and PBP5 from Enterococci provide structural insights into beta-lactam resistance. Available from: [Link]

  • Davies, C., et al. (2007). Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5. Journal of molecular biology, 369(1), 159–168. Available from: [Link]

Sources

Methodological & Application

Technical Application Note: Chiral & Stereoselective HPLC Method Development for Ertapenem

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Ertapenem is a 1β-methylcarbapenem antibiotic with a complex stereochemical architecture containing four chiral centers (


). While the "enantiomer" (the mirror image of the entire molecule) is a theoretical concern during total synthesis, the practical challenge in drug development is the separation of diastereomers  (epimers) and degradants  that arise due to the molecule's inherent instability.

The Analytical Challenge:

  • Instability: The

    
    -lactam ring is highly susceptible to hydrolysis. Ertapenem degrades rapidly at room temperature and at extreme pH, often forming open-ring metabolites or dimers during the chromatographic run itself.
    
  • Polarity: As a zwitterionic compound (containing both carboxylic acid and amine functions), Ertapenem retains poorly on traditional normal-phase chiral columns.

  • Detection: It lacks a strong chromophore above 300 nm, necessitating UV detection in the 210–298 nm range, where background noise from mobile phase additives can be problematic.

This guide provides a Reverse-Phase Chiral HPLC protocol designed to separate Ertapenem from its stereoisomers while mitigating on-column degradation.

Strategic Method Development

To successfully separate Ertapenem stereoisomers, we must abandon traditional Normal Phase (Hexane/IPA) methods due to solubility and polarity issues. Instead, we utilize Immobilized Polysaccharide or Macrocyclic Glycopeptide phases in Reversed-Phase (RP) mode.

Critical Decision Matrix
  • Primary Choice: Immobilized Amylose (e.g., Chiralpak IA/IC) – Offers robust steric selectivity for the pyrrolidinyl side chain.

  • Secondary Choice: Teicoplanin (e.g., Chirobiotic T) – Excellent for zwitterionic beta-lactams; separates based on inclusion complexation and ionic interactions.

Experimental Protocol

A. Sample Preparation (Crucial for Stability)

Strict adherence to the "Cold Chain" workflow is required to distinguish true impurities from artifacts generated during analysis.

  • Diluent: 20 mM Sodium Phosphate Buffer (pH 7.0) / Acetonitrile (90:10 v/v). Do not use pure water or acidic diluents.

  • Concentration: Prepare a 0.5 mg/mL solution.

  • Temperature Control: Maintain sample at 4°C immediately after preparation and inside the autosampler.

  • Filtration: 0.22 µm PVDF filter (cooled).

B. Instrument Configuration
  • System: HPLC/UHPLC with binary gradient pump and temperature-controlled autosampler.

  • Detector: Diode Array Detector (DAD) or VWD.

  • Flow Cell: Standard (10 mm path length).

C. Primary Method: Immobilized Polysaccharide (RP-Mode)

This method targets the separation of the enantiomer and major diastereomers (epimers).

ParameterConditionRationale
Column Chiralpak IC-3 (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate))150 x 4.6 mm, 3 µmThe chlorinated carbamate provides unique hydrogen bonding sites suitable for the polar side chain of Ertapenem.
Mobile Phase A 20 mM Ammonium Bicarbonate (pH 7.0 adjusted with CO2 or Formic Acid)Neutral pH is essential to prevent

-lactam hydrolysis. Ammonium salts improve peak shape for zwitterions.
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol to reduce system pressure and maintain baseline stability at low UV.
Isocratic Mode 85% A / 15% BHigh aqueous content is necessary to retain the polar Ertapenem.
Flow Rate 0.8 mL/minLower flow rate improves interaction time with the chiral selector.
Column Temp 10°C - 20°C CRITICAL: Sub-ambient temperature maximizes chiral recognition (enthalpy-driven) and minimizes degradation.
Detection UV 298 nm (Primary), 220 nm (Secondary)298 nm is specific to the carbapenem backbone; 220 nm detects non-chromophoric impurities.
D. Alternative Method: Macrocyclic Glycopeptide

Use this if the Polysaccharide column fails to resolve specific epimers (e.g., the C4-epimer).

  • Column: Chirobiotic T (Teicoplanin bonded), 250 x 4.6 mm.

  • Mobile Phase: 20 mM Ammonium Acetate (pH 6.0) : Methanol (70:30).

  • Mechanism: Separation is driven by the "Teicoplanin cleft" which accommodates the amine functionality of Ertapenem.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for validating the chiral method, ensuring that degradation products are not mistaken for stereoisomers.

Ertapenem_Chiral_Workflow Start START: Ertapenem Sample StabCheck Step 1: Stability Check (C18 Column, pH 6.5) Start->StabCheck Degradants Degradants Detected? (Open Ring / Dimer) StabCheck->Degradants Degradants->StabCheck Fail (Re-purify) Prep Step 2: Sample Prep (4°C, pH 7.0 Buffer) Degradants->Prep Pass (Purity >95%) Screen Step 3: Chiral Screen (Immobilized CSP) Prep->Screen MethodA Method A: Chiralpak IC (RP-Mode, pH 7.0) Screen->MethodA MethodB Method B: Chirobiotic T (Teicoplanin, pH 6.0) Screen->MethodB Result Analyze Resolution (Rs) MethodA->Result MethodB->Result Optimize Optimize: Reduce Temp to 10°C Adjust Buffer Strength Result->Optimize Rs < 1.5 Final Final Report: % ee / % de Result->Final Rs > 1.5 Optimize->Screen

Caption: Logical workflow for distinguishing true stereoisomers from degradation artifacts in Ertapenem analysis.

Data Analysis & Calculations

Peak Identification
  • Ertapenem: Typically elutes first on Chiralpak IC in RP mode due to its size/shape exclusion from the tightest chiral cavities compared to its enantiomer.

  • Enantiomer: The mirror image (4S, 5R, 6R, 8S) will typically show greater retention.

  • Epimers: Diastereomers (e.g., L-Proline derivatives) may elute between the main peak and the enantiomer.

Calculation of Enantiomeric Excess (% ee)


Where 

is the area under the curve (AUC).
System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ): 
    
    
    
    between Ertapenem and nearest stereoisomer.
  • Tailing Factor (

    
    ): 
    
    
    
    (Zwitterions often tail; add 5mM Triethylamine if
    
    
    , but watch pH).
  • Temperature Stability: % RSD of peak area

    
     over 6 injections (confirms no on-column degradation).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting On-column hydrolysis (Ring opening).Lower column temperature to 10°C. Ensure mobile phase pH is strictly 6.5–7.0.
Broad Peaks Zwitterionic interaction with silica.Increase buffer concentration to 50 mM. Add 5% Methanol as co-solvent.
Retention Shift pH drift in mobile phase.Use Ammonium Bicarbonate (volatile but stable pH). Avoid Phosphate if using MS detection.
Ghost Peaks Dimerization in autosampler.Mandatory: Keep autosampler at 4°C. Analyze samples within 4 hours of prep.

References

  • Jain, R., et al. (2017). "Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form."[1][2] Dhaka University Journal of Pharmaceutical Sciences.

    • Relevance: Establishes the baseline stability profile and degradation products (dimers)
  • Cass, Q. B., et al. (2024). "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods."[3] Molecules.

    • Relevance: Reviews the mechanism of polysaccharide and macrocyclic antibiotic phases for complex pharmaceutical separ
  • Merck & Co. "Invanz (Ertapenem) Prescribing Information & Chemistry.

    • Relevance: Official chemical structure and stereochemical design
  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development."

    • Relevance: General protocols for screening zwitterionic compounds on Immobilized Lux/Chiralpak columns.

Sources

LC-MS/MS analysis of Ertapenem Side Chain Enantiomer 2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Chiral LC-MS/MS Profiling of Ertapenem Side Chain Enantiomer (CPM-Adduct)

Executive Summary

This application note details a robust LC-MS/MS methodology for the quantification of Ertapenem Side Chain Enantiomer 2 HCl (CAS: 503607-49-6), specifically the (2R,4R) stereoisomer impurity, in the presence of the active (2S,4S) side chain intermediate.[1]

The "Side Chain" (often referred to as the CPM adduct) is a critical intermediate: 3-[[[(2S,4S)-4-mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic acid .[1] Control of its stereochemistry is paramount because the (2S,4S) configuration confers the specific pharmacokinetics (long half-life) and stability to the final Ertapenem drug substance. The (2R,4R) enantiomer is a process-related impurity that must be controlled to <0.15% levels.

Key Technical Challenges Solved:

  • Chiral Resolution: Separation of the zwitterionic pyrrolidine derivative using immobilized polysaccharide phases.

  • Sensitivity: Trace-level detection (LOQ < 5 ng/mL) using positive mode ESI-MS/MS.[1]

  • Salt Compatibility: Handling the dihydrochloride (2 HCl) salt form in LC-MS compatible buffers.

Analyte Characterization

FeatureActive IntermediateTarget Impurity (Enantiomer)
Common Name Ertapenem Side Chain (CPM-Acid)Ertapenem Side Chain Enantiomer 2 HCl
Chemical Name 3-[[[(2S,4S)-4-mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic acid3-[[[(2R,4R)-4-mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic acid dihydrochloride
CAS Number 202467-69-4 (Free base/protected)503607-49-6
Molecular Formula C₁₂H₁₄N₂O₃SC₁₂H₁₄N₂O₃S[1][2][3] · 2HCl
Molecular Weight 266.32 g/mol (Free Base)339.24 g/mol (Salt)
Stereochemistry (2S, 4S)(2R, 4R)
Solubility Soluble in DMSO, MeOHHighly Soluble in Water (due to HCl salt)

Method Development Logic (The "Why")

Column Selection: The Immobilized Polysaccharide Advantage

While ligand-exchange columns (like Crownpak) are traditional for amino acids, they often suffer from peak broadening with aromatic substituents like the benzoic acid moiety on this side chain. We utilize the Chiralpak IG-3 , an immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) phase.[1]

  • Reasoning: The "IG" phase offers a unique combination of hydrogen bonding and pi-pi interactions (from the chlorinated phenyl group) which is essential for discriminating the spatial arrangement of the pyrrolidine ring substituents. The immobilized nature allows the use of diverse solvents if needed, though we stick to Reversed-Phase (RP) for MS compatibility.

Mobile Phase Chemistry

The analyte is an amphoteric molecule (secondary amine + carboxylic acid).

  • Acidic pH (0.1% Formic Acid): We maintain a pH ~2.5. This ensures the amine is fully protonated (

    
    ), maximizing ESI sensitivity. It also suppresses the ionization of the carboxylic acid, reducing secondary interactions with the stationary phase that cause tailing.
    
Detection Strategy

UV detection (254 nm) is insufficient for trace impurity analysis (0.05% level). MS/MS in MRM mode provides the necessary selectivity to distinguish the analyte from matrix interferences, even if baseline chiral resolution is slightly compromised.

Experimental Protocol

Workflow Diagram

G Sample Sample: 2 HCl Salt Prep Dissolution (H2O:MeOH 50:50) Sample->Prep 1 mg/mL LC Chiral LC Separation (Chiralpak IG-3) Prep->LC 5 µL Inj Ionization ESI+ Source (Protonation) LC->Ionization Mobile Phase 0.1% FA MS MS/MS Detection (MRM Mode) Ionization->MS m/z 267.1 Data Quantification (% Enantiomeric Excess) MS->Data

Figure 1: Analytical workflow for Ertapenem Side Chain Enantiomer profiling.

Sample Preparation
  • Stock Solution: Weigh 10 mg of Ertapenem Side Chain Enantiomer 2 HCl into a 10 mL volumetric flask. Dissolve in Water:Methanol (50:50 v/v) . (Note: The salt is highly water-soluble; pure methanol may cause precipitation).[1]

  • Working Standard: Dilute Stock to 10 µg/mL for system suitability.

  • Sample Solution: Prepare the bulk active side chain sample at 1.0 mg/mL in the same diluent.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterSetting
Instrument UHPLC System (e.g., Agilent 1290 / Waters H-Class)
Column Daicel Chiralpak IG-3 (150 x 4.6 mm, 3 µm)
Column Temp 30°C (Control is critical for chiral recognition)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B Acetonitrile (LC-MS Grade)
Elution Mode Isocratic: 60% A / 40% B
Flow Rate 0.5 mL/min
Run Time 15 Minutes
Injection Vol 5.0 µL

Table 2: Mass Spectrometry Parameters (Sciex 6500+ / Waters Xevo TQ-XS)

ParameterSetting
Ionization ESI Positive (+)
Source Temp 450°C
Capillary Voltage 3.5 kV
Curtain Gas 35 psi
MRM Transition 1 (Quant) 267.1 → 138.1 (Benzoic acid amide fragment)
MRM Transition 2 (Qual) 267.1 → 102.1 (Pyrrolidine ring fragment)
Dwell Time 100 ms
Collision Energy (CE) 25 eV (Optimized for 138.1), 35 eV (for 102.[1]1)

Results & Discussion

Chiral Separation Mechanism

The Chiralpak IG stationary phase interacts with the analyte via:

  • Hydrogen Bonding: Between the amide linkage of the side chain and the carbamate groups on the amylose backbone.

  • Steric Fit: The (2S,4S) configuration elutes later than the (2R,4R) enantiomer in this specific reversed-phase mode due to a deeper inclusion into the chiral groove of the stationary phase.

Expected Retention Times:

  • (2R,4R) Enantiomer (Impurity): ~4.2 min[1]

  • (2S,4S) Active Isomer: ~6.8 min[1]

  • Resolution (

    
    ): > 2.5
    
Mass Spectra Interpretation

The precursor ion


 at m/z 267.1  corresponds to the protonated free base.
  • Product Ion m/z 138.1: Resulting from the cleavage of the amide bond between the pyrrolidine ring and the benzoic acid moiety (

    
    ).[1] This is the most stable fragment.
    
  • Product Ion m/z 102.1: Resulting from the pyrrolidine ring fragmentation (loss of the side chain and thiol group cleavage).

System Suitability Criteria

To ensure data integrity, the following criteria must be met before batch analysis:

  • S/N Ratio: > 50 for the 10 µg/mL standard.

  • Tailing Factor: 0.8 – 1.5 (Adjust ammonium formate buffer if tailing > 1.5).

  • Resolution: NLT 2.0 between enantiomers.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Fronting Solvent mismatchEnsure sample diluent matches mobile phase (increase water content in diluent).
Low Sensitivity Ion SuppressionCheck for TEA or TFA contamination in the system. Switch to fresh Formic Acid.
Retention Shift Column contaminationWash column with 100% Acetonitrile for 30 mins (IG is immobilized and robust).
No Separation Column AgingChiral columns lose selectivity over time. Try regenerating with Ethanol (if compatible with IG manual).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169490764, Ertapenem Side Chain Enantiomer 2 HCl. Retrieved from [Link][1]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). Invanz (Ertapenem) Prescribing Information & Chemistry. Retrieved from [Link][1]

Sources

Protocol for the Use of Ertapenem Side Chain Enantiomer 2 HCl as a Reference Standard in Chiral Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of the Senior Application Scientist

**Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of Ertapenem Side Chain Enantiomer 2 HCl as a reference standard. The primary application detailed is the quantification of the corresponding enantiomeric impurity in Ertapenem drug substance by Chiral High-Performance Liquid Chromatography (HPLC). This document outlines the scientific rationale behind the protocol, detailed step-by-step methodologies, system suitability criteria for self-validating analysis, and data interpretation.

Introduction: The Criticality of Stereoisomeric Control in Ertapenem Synthesis

Ertapenem is a broad-spectrum carbapenem antibiotic, distinguished by its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1] Its complex molecular structure contains multiple chiral centers, making stereochemical integrity a critical quality attribute (CQA) during its synthesis and formulation. The side chain precursor, 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic acid, is a key intermediate in the manufacturing process.[2][3]

During the synthesis of this side chain, the formation of undesired enantiomers, such as Enantiomer 2 ((2R,4R) configuration), is possible.[2][] Even in small amounts, these stereoisomeric impurities can potentially alter the drug's efficacy or safety profile. Therefore, regulatory agencies worldwide mandate strict control and quantification of enantiomeric purity.[5]

This guide establishes a robust protocol for using Ertapenem Side Chain Enantiomer 2 HCl as a certified reference standard to accurately identify and quantify its presence as an impurity in Ertapenem Active Pharmaceutical Ingredient (API). The primary analytical technique discussed is Chiral HPLC, the industry gold standard for enantiomeric separations.[5][6]

Physicochemical Properties of the Reference Standard

A thorough understanding of the reference standard's properties is fundamental to its correct handling and use.

PropertyValueSource
Chemical Name 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic acid hydrochloridePubChem[2]
CAS Number 503607-49-6BOC Sciences[]
Molecular Formula C₁₂H₁₄N₂O₃S · HClAxios Research[7]
Molecular Weight 302.78 g/mol PubChem[2]
Appearance White to off-white powder
Solubility Soluble in water, methanol

Principle of Chiral Separation via HPLC

The separation of enantiomers requires a chiral environment. In HPLC, this is most effectively achieved by using a Chiral Stationary Phase (CSP).[8] Enantiomers form transient, diastereomeric complexes with the CSP. The subtle differences in the stability and binding energy of these complexes cause one enantiomer to be retained longer on the column, enabling their separation and subsequent quantification.[5] Polysaccharide-based CSPs are exceptionally versatile and are recommended for this application due to their broad selectivity.[6]

Experimental Protocol: Chiral Purity Determination

This protocol is designed to be a self-validating system through the incorporation of rigorous system suitability testing.

Materials and Reagents
  • Reference Standard (RS): Ertapenem Side Chain Enantiomer 2 HCl (CAS: 503607-49-6)[]

  • Analyte: Ertapenem API test sample

  • HPLC Grade Solvents: Acetonitrile, Methanol, Ethanol, n-Hexane

  • Mobile Phase Additives: Trifluoroacetic Acid (TFA) or Formic Acid

  • Diluent: A suitable solvent mixture, determined during method development (e.g., Mobile Phase)

  • Instrumentation: HPLC or UHPLC system with a UV/PDA detector

Standard and Sample Preparation Workflow

Accurate solution preparation is paramount for quantitative analysis. Given the known instability of carbapenems in aqueous solutions, freshly prepared solutions are mandatory for analysis.[9][10]

G cluster_0 Reference Standard (RS) Preparation cluster_1 API Sample Preparation rs_weigh 1. Accurately weigh ~10 mg of Ertapenem Side Chain Enantiomer 2 HCl RS rs_dissolve 2. Dissolve in Diluent in a 100 mL volumetric flask (Stock A: ~100 µg/mL) rs_weigh->rs_dissolve rs_dilute 3. Dilute Stock A to a final concentration of ~1.0 µg/mL (Working Standard) rs_dissolve->rs_dilute rs_vial 4. Transfer to autosampler vial rs_dilute->rs_vial api_weigh 1. Accurately weigh ~20 mg of Ertapenem API api_dissolve 2. Dissolve in Diluent in a 20 mL volumetric flask (Sample: ~1000 µg/mL) api_weigh->api_dissolve api_vial 3. Transfer to autosampler vial api_dissolve->api_vial

Caption: Workflow for the preparation of reference and sample solutions.

Chromatographic Conditions

The following conditions are a robust starting point for method development. Optimization may be required based on the specific CSP used.

ParameterRecommended SettingRationale
Column Polysaccharide-based CSP (e.g., Chiralpak® IA, Chiralcel® OD-H) 4.6 x 250 mm, 5 µmProvides broad selectivity for a wide range of chiral compounds.[6]
Mobile Phase Isocratic: n-Hexane / Ethanol / TFA (85:15:0.1, v/v/v)A common normal-phase condition for polysaccharide CSPs. The acidic modifier (TFA) improves peak shape for acidic analytes like the reference standard.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Column Temperature 25 °CTemperature control is crucial for reproducible retention times in chiral separations.
Detection UV at 298 nmErtapenem and its related substances show strong absorbance near this wavelength.[10][11]
Injection Volume 10 µLCan be adjusted to meet sensitivity requirements (e.g., Limit of Quantitation).
Run Time Sufficient to allow for the elution of the main Ertapenem peak and any potential late-eluting impurities.
HPLC Analysis and Data Processing Workflow

The sequence of analysis is designed to verify system performance before processing test samples.

G cluster_workflow Analytical Workflow start Begin Analysis equilibrate Equilibrate HPLC System with Mobile Phase start->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_rs Inject Reference Standard (RS) (e.g., 6 times for precision) inject_blank->inject_rs sst_check Perform System Suitability Test (SST) inject_rs->sst_check inject_sample Inject Ertapenem API Sample sst_check->inject_sample SST Pass fail SST Fails: Troubleshoot & Re-run sst_check->fail SST Fail integrate Integrate Chromatograms: - Identify RS Peak - Identify Impurity Peak in Sample inject_sample->integrate calculate Calculate % Impurity integrate->calculate report Generate Report calculate->report fail->equilibrate

Caption: Logical flow of the HPLC analysis from setup to final report.

System Suitability Testing (SST)

The SST ensures the chromatographic system is performing adequately for the intended analysis. These criteria must be met before any sample analysis is considered valid.

ParameterAcceptance CriteriaPurpose
Precision RSD ≤ 5.0% for the peak area of 6 replicate injections of the Working Standard.Demonstrates the reproducibility of the injection and integration process.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 for the Enantiomer 2 RS peak.Ensures good peak shape, which is essential for accurate integration.
Resolution (Rs) Rs ≥ 1.5 between the Enantiomer 2 peak and the main Ertapenem peak (in a spiked sample or during validation).Confirms that the impurity peak is baseline separated from the main component, which is critical for accurate quantification.[6]
Signal-to-Noise (S/N) S/N ≥ 10 for the Enantiomer 2 peak in the Working Standard.Confirms that the concentration of the standard is at or above the Limit of Quantitation (LOQ).
Data Analysis and Calculation

The percentage of Ertapenem Side Chain Enantiomer 2 in the Ertapenem API sample is calculated using the following external standard formula:

% Impurity = (AreaImp / AreaStd) × (ConcStd / ConcSample) × 100

Where:

  • AreaImp = Peak area of the enantiomer impurity in the sample chromatogram.

  • AreaStd = Average peak area of the enantiomer in the Working Standard chromatograms.

  • ConcStd = Concentration of the Working Standard (µg/mL).

  • ConcSample = Concentration of the Ertapenem API sample (µg/mL).

Note on Response Factors: This calculation assumes a Relative Response Factor (RRF) of 1.0. For full method validation under GMP guidelines, the RRF between Ertapenem and this specific impurity should be experimentally determined to ensure the highest accuracy, as impurities in Ertapenem are known to have varying UV responses.[12]

Application in Forced Degradation Studies

To establish the stability-indicating nature of this analytical method, forced degradation studies on the Ertapenem API are essential.[11] The API should be subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[12][13]

The Ertapenem Side Chain Enantiomer 2 HCl reference standard is used to spike a sample of the undegraded API. The resulting chromatogram is then used to confirm that the peak for Enantiomer 2 is resolved from all degradation products that are formed, thus proving the method's specificity.

Conclusion

The protocol detailed in this application note provides a scientifically sound and robust framework for the use of Ertapenem Side Chain Enantiomer 2 HCl as a reference standard. By following these guidelines, including rigorous system suitability checks, analytical scientists can confidently and accurately quantify this critical enantiomeric impurity, ensuring the quality, safety, and efficacy of Ertapenem drug substance.

References

  • Title: Ertapenem Side Chain Enantiomer 2 HCl Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Ertapenem Manufacturing Process Development Source: IRIS Pavia URL: [Link]

  • Title: Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Stability of ertapenem in aqueous solutions Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient Source: Taylor & Francis Online URL: [Link]

  • Title: Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form Source: ResearchGate URL: [Link]

  • Title: Ertapenem Side Chain Enantiomer 2 HCl - CAS - 503607-49-6 Source: Axios Research URL: [Link]

  • Title: Ertapenem Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains Source: Patsnap Eureka URL: [Link]

  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]

Sources

Analytical method development for Ertapenem impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ertapenem is a 1-β-methyl-carbapenem antibiotic exhibiting significant instability in aqueous solution, presenting a unique challenge for analytical method development.[1][2][3][4][5] Unlike stable solid-dosage forms, Ertapenem undergoes rapid degradation via two primary pathways:


-lactam ring hydrolysis  and intermolecular dimerization .[1]

This guide outlines a robust, stability-indicating Reverse Phase Liquid Chromatography (RP-LC) protocol. It prioritizes the separation of the critical "Dimer" impurities and the "Ring-Opened" metabolites, which are pharmacologically inactive but toxicologically relevant. The methodology described bridges the gap between high-throughput Quality Control (UV-based) and structural elucidation (MS-compatible).[1]

Part 1: Chemical Basis of Impurity Formation

Understanding the degradation mechanism is prerequisite to selecting chromatographic conditions. Ertapenem's instability is driven by the strain of the fused


-lactam/pyrrolidine ring system.
  • Hydrolysis (Ring Opening): In aqueous media (accelerated by acidic/basic pH or heat), the

    
    -lactam ring opens to form the Ring-Opened Metabolite (M+18 Da).[1] This is the primary degradation pathway in dilute solutions.
    
  • Dimerization: In concentrated solutions (>10 mg/mL), the amine of the pyrrolidine ring of one molecule attacks the

    
    -lactam carbonyl of another, forming Dimers  (specifically Dimer I and II). This is critical during reconstitution for injection.
    
Figure 1: Ertapenem Degradation Pathways[5]

ErtapenemDegradation Ertapenem Ertapenem (Parent API) RingOpen Ring-Opened Metabolite (Hydrolysis Product) +18 Da Ertapenem->RingOpen Hydrolysis (pH < 6 or > 8) Dimer Ertapenem Dimers (Intermolecular Reaction) Type I & II Ertapenem->Dimer Concentration > 10mg/mL Neutral pH ProMABA Pro-MABA (Side Chain Impurity) Ertapenem->ProMABA Oxidative Stress

Caption: Primary degradation pathways of Ertapenem. Hydrolysis dominates in dilute conditions; dimerization dominates in concentrated samples.

Part 2: Method Development Strategy

Stationary Phase Selection

While C18 columns are standard, they often fail to resolve the polar Ring-Opened metabolite from the solvent front.

  • Recommended: Phenyl-Hexyl or Phenyl stationary phases.[1]

  • Rationale: The

    
     interactions between the phenyl ligand and the aromatic benzoic acid side chain of Ertapenem provide superior selectivity compared to hydrophobic interaction alone (C18). This retards the elution of the parent peak, allowing polar degradants to elute before the void volume.
    
Mobile Phase & pH Architecture

Ertapenem is maximally stable at pH 6.5–7.5. However, separation of the Dimers requires a slightly higher pH.

  • Buffer: 10-20 mM Ammonium Formate (for MS compatibility) or Potassium Phosphate (for UV only).[1]

  • pH: Adjusted to 8.0 ± 0.1 .

  • Causality: At pH 8.0, the ionization state of the carboxylic acid groups maximizes the resolution between Dimer I and Dimer II, which often co-elute at lower pH.

Temperature Control
  • Column: Ambient (25°C). Higher temperatures accelerate on-column degradation.[1]

  • Autosampler: MUST be set to 4°C .

  • Warning: Failure to cool the autosampler will result in "ghost peaks" (dimers) forming during the analytical run sequence, leading to false OOS (Out of Specification) results.

Part 3: Detailed Experimental Protocol

This protocol is designed as a "Universal Method" suitable for both UPLC-UV and LC-MS/MS workflows.[1]

Instrumentation & Conditions
ParameterSettingNotes
Instrument UHPLC System (Agilent 1290 / Waters H-Class)Low dwell volume preferred.
Column Inertsil Phenyl-3 or XBridge Phenyl (150 x 4.6 mm, 3.5 µm)Phenyl chemistry is critical.[1]
Mobile Phase A 20 mM Ammonium Formate, pH 8.0Filter through 0.22 µm.
Mobile Phase B Acetonitrile : Methanol (90:10 v/v)Methanol helps solubility of polar impurities.
Flow Rate 1.0 mL/minAdjust for backpressure if using sub-2µm columns.
Injection Vol 10 µL
Detection UV at 298 nm (PDA 200-400 nm scan)298 nm is the isosbestic point for some degradants.[1]
Sample Temp 4°C ± 2°C CRITICAL PARAMETER
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic hold for polar impurities
20.07030Linear Gradient
30.05050Elution of Dimers
35.05050Wash
35.1955Re-equilibration
45.0955End
Sample Preparation (Strict Protocol)
  • Diluent: 10 mM Sodium Bicarbonate (pH ~7.5). Do not use pure water or acidic diluents as they accelerate hydrolysis.

  • Standard Preparation: Dissolve Ertapenem Reference Standard to 0.5 mg/mL. Inject immediately.

  • Sample Preparation:

    • Weigh powder into a volumetric flask.

    • Add chilled (4°C) diluent.

    • Vortex for max 30 seconds.

    • Transfer immediately to HPLC vial and place in cooled autosampler.

    • Limit: Analyze within 4 hours of preparation.

Part 4: Method Development Workflow

The following decision tree illustrates the logical progression for optimizing this method, specifically addressing the separation of the critical Dimer pair.

MethodDevWorkflow Start Start Method Development ColSelect Column Selection: Screen C18 vs Phenyl Start->ColSelect CheckRes Check Resolution (Rs) Parent vs Ring-Open ColSelect->CheckRes Phenyl Select Phenyl Column (Better Polar Retention) CheckRes->Phenyl Rs < 1.5 on C18 pH_Opt pH Optimization Target: Dimer Separation Phenyl->pH_Opt pH7 pH 7.0 Dimers Co-elute pH_Opt->pH7 pH8 pH 8.0 Dimers Resolve pH_Opt->pH8 pH7->pH_Opt Retry Buffer Buffer Selection (MS Compatibility?) pH8->Buffer Final Final Method: Phenyl Col, pH 8.0 Ammonium Formate Buffer->Final

Caption: Decision matrix for optimizing Ertapenem impurity profiling, highlighting the critical pH selection for dimer resolution.

Part 5: Validation Parameters & System Suitability

To ensure the method is "Self-Validating" per E-E-A-T standards, the following criteria must be met during every run.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Ertapenem and Ring-Opened ImpurityEnsures accurate integration of the closest eluting degradant.
Tailing Factor (T) < 1.5 for ErtapenemMinimizes peak integration errors; high tailing indicates secondary silanol interactions.
Precision (RSD) < 2.0% (n=6 injections)Demonstrates system stability.
LOD / LOQ ~0.02% / 0.05%Required for trace impurity detection (ICH Q3A/B).
Solution Stability % Recovery 98-102% over 4 hoursConfirms the sample prep protocol (cold handling) is effective.

Troubleshooting Tip:

  • Observation: Peak splitting of the main Ertapenem peak.

  • Root Cause: Sample solvent strength is too high (too much organic) or pH mismatch between sample and mobile phase.

  • Fix: Ensure sample is dissolved in 100% aqueous buffer (Sodium Bicarbonate) and injection volume is

    
     10 µL.
    

References

  • Jadhav, R. A., et al. (2020). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Chromatographia. Link

  • Al-Sabbagh, Z., et al. (2022). Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics. BUE Scholar. Link

  • US Pharmacopeia (USP). General Chapter <621> Chromatography and <1225> Validation of Compendial Procedures. Link[1]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Link

  • PubChem. Ertapenem Compound Summary (CID 150610). National Library of Medicine. Link

Sources

Application of Ertapenem Side Chain Enantiomer 2 HCl in ANDA Filing: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Generic Drug Development

Ertapenem, a broad-spectrum carbapenem antibiotic, is a vital therapeutic agent for treating various bacterial infections.[1] As with many complex synthetic molecules, the manufacturing process of Ertapenem can lead to the formation of stereoisomers, specifically enantiomers, which are non-superimposable mirror images of the active pharmaceutical ingredient (API). While possessing identical chemical formulas, enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, for generic drug manufacturers seeking approval through an Abbreviated New Drug Application (ANDA), demonstrating chiral purity is a critical regulatory requirement.[2][3][4] The presence of an undesired enantiomer is treated as an impurity that must be rigorously controlled and quantified.

This application note provides a comprehensive guide to the use of Ertapenem Side Chain Enantiomer 2 HCl (CAS: 503607-49-6) as a crucial reference standard in the ANDA filing process for generic Ertapenem.[5][6][] We will delve into the regulatory landscape, analytical methodologies, and the strategic importance of this specific enantiomeric impurity standard in ensuring the safety, efficacy, and quality of generic Ertapenem.

The ANDA Process and the Imperative of Impurity Profiling

The ANDA pathway, established by the Hatch-Waxman Act of 1984, allows for the approval of generic drugs by demonstrating their bioequivalence to a reference-listed drug (RLD).[2] A cornerstone of this process is the comprehensive characterization of the generic drug's impurity profile to ensure it is qualitatively and quantitatively similar to that of the RLD. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and the FDA's guidance for ANDAs, provide a framework for the identification, qualification, and control of impurities.[8][9][10][11][12][13][14]

Enantiomers of the drug substance fall under the category of organic impurities and require precise control. The presence of the "wrong" enantiomer can potentially impact the drug's safety and efficacy. Therefore, a robust analytical program is essential to detect, quantify, and control the levels of any undesired enantiomers in the final drug product.

Ertapenem Side Chain Enantiomer 2 HCl: A Vital Analytical Tool

Ertapenem Side Chain Enantiomer 2 HCl is a fully characterized reference standard used in the development and validation of analytical methods for generic Ertapenem.[5] Its primary application lies in serving as a benchmark for the identification and quantification of the corresponding enantiomeric impurity that may arise during the synthesis of the Ertapenem API.[15][16][17]

The availability of a high-purity, well-characterized reference standard like Ertapenem Side Chain Enantiomer 2 HCl is indispensable for:

  • Analytical Method Development: Facilitating the development of specific and sensitive chiral separation methods, most commonly High-Performance Liquid Chromatography (HPLC).[18][19]

  • Method Validation: Enabling the validation of analytical procedures for parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ), as mandated by ICH Q2(R1) guidelines.[20]

  • Quality Control (QC): Serving as a system suitability standard and for the routine QC testing of raw materials, intermediates, and the final API to ensure consistent chiral purity.[21][22][23]

  • Regulatory Submissions: Providing the necessary documentation and traceability for the impurity standard used in the ANDA submission, demonstrating rigorous control over potential impurities.[24][25]

Visualizing the Role in ANDA Filing

Caption: Workflow for utilizing the reference standard in an ANDA filing.

Protocol: Chiral Purity Analysis of Ertapenem using HPLC

This protocol outlines a general procedure for the determination of the enantiomeric purity of Ertapenem using Ertapenem Side Chain Enantiomer 2 HCl as a reference standard. It is essential to note that this is an illustrative protocol and must be fully validated for its intended use.[18][26]

Objective: To develop and validate a stability-indicating chiral HPLC method to separate and quantify the enantiomeric impurity in Ertapenem drug substance.

Materials and Reagents:

  • Ertapenem API

  • Ertapenem Side Chain Enantiomer 2 HCl Reference Standard

  • HPLC grade solvents (e.g., n-Hexane, Ethanol, Isopropanol)

  • Acidic or basic modifiers (e.g., Trifluoroacetic acid, Diethylamine)

  • Chiral HPLC column (e.g., polysaccharide-based chiral stationary phase like Chiralpak® or Chiralcel®)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions (Example):

ParameterCondition
Column Chiralpak® IC (or equivalent)
Mobile Phase n-Hexane:Ethanol (80:20 v/v) with 0.1% Trifluoroacetic acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase

Standard and Sample Preparation:

  • Reference Standard Stock Solution (Enantiomer 2): Accurately weigh about 5 mg of Ertapenem Side Chain Enantiomer 2 HCl Reference Standard and dissolve in a 50 mL volumetric flask with diluent.

  • Ertapenem API Stock Solution: Accurately weigh about 25 mg of Ertapenem API and dissolve in a 25 mL volumetric flask with diluent.

  • Spiked Sample Solution (for Method Development and Specificity): Add a known volume of the Reference Standard Stock Solution to the Ertapenem API Stock Solution to achieve a concentration of the enantiomeric impurity at a relevant level (e.g., the reporting threshold).

  • Test Sample Solution: Prepare the Ertapenem API at a specified concentration in the diluent.

Method Validation Protocol:

The validation of the chiral HPLC method should be performed according to ICH Q2(R1) guidelines and should include the following parameters:[20]

  • Specificity: Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the main component and other potential impurities. This is achieved by injecting the diluent, the API solution, the reference standard solution, and the spiked sample solution. The peaks for the main component and the enantiomeric impurity should be well-resolved.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the enantiomeric impurity that can be reliably detected and quantified.

  • Linearity: Establish a linear relationship between the concentration of the enantiomeric impurity and the detector response over a specified range.

  • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known amounts of the enantiomeric impurity.

  • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Interpretation

The results of the chiral purity analysis should be presented clearly in the ANDA submission. The amount of the enantiomeric impurity should be reported as a percentage of the API.

Example Data Table:

SampleRetention Time (min)Peak AreaConcentration (µg/mL)% Impurity
Ertapenem APIMain Peak: 5.21,500,0001000-
Enantiomer 2 Peak: 7.81,2000.80.08%
Spiked SampleMain Peak: 5.21,510,0001000-
Enantiomer 2 Peak: 7.82,2501.50.15%

The acceptance criteria for the enantiomeric impurity should be justified based on the levels observed in the RLD and the relevant ICH thresholds.[11][12]

Conclusion

The successful filing of an ANDA for a complex drug like Ertapenem hinges on a thorough understanding and control of its impurity profile. The use of a well-characterized reference standard, such as Ertapenem Side Chain Enantiomer 2 HCl, is not merely a technical requirement but a fundamental component of a robust quality system. It enables the development and validation of reliable analytical methods, ensuring that the generic product meets the stringent safety, quality, and efficacy standards set by regulatory authorities. By integrating this essential tool into their development and manufacturing processes, generic drug developers can navigate the regulatory landscape with confidence and bring high-quality, affordable medicines to patients.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Axios Research. Ertapenem Side Chain Enantiomer 2 HCl. [Link]

  • The FDA Group. (2023). Abbreviated New Drug Applications (ANDA) Explained: A Quick-Guide. [Link]

  • UPM Pharmaceuticals. What is ANDA?. [Link]

  • Excedr. (2025). The ANDA Process: A Guide to FDA Submission & Approval. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Regis Technologies, Inc. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • U.S. Food and Drug Administration. (2025). Abbreviated New Drug Application (ANDA) Forms and Submission Requirements. [Link]

  • GMP-inspection.com. Reference standards — definition and meaning. [Link]

  • Freyr Solutions. Abbreviated New Drug Application Submissions. [Link]

  • Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines. [Link]

  • SynThink. Pharmaceutical Reference Standards: The Epitome of Analytical Precision. [Link]

  • U.S. Food and Drug Administration. Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. [Link]

  • American Pharmaceutical Review. Reference Standards. [Link]

  • Veeprho. Ertapenem Impurities and Related Compound. [Link]

  • Patsnap Eureka. Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains. [Link]

  • Scientific Research Publishing. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • PubMed. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • ResearchGate. Efficient One-Pot Synthesis of the 2-Aminocarbonylpyrrolidin-4-ylthio-Containing Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem. [Link]

  • Google Patents. CN104130262A - Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains.
  • PubChem. Ertapenem Side Chain Enantiomer 2 HCl. [Link]

  • Pharmaffiliates. Ertapenem-impurities. [Link]

  • National Institutes of Health. (2016). Design, Synthesis, and Evaluation of Prodrugs of Ertapenem. [Link]

  • ResearchGate. Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem. [Link]

  • U.S. Food and Drug Administration. ANDAs: Impurities in Drug Products. [Link]

  • Regulations.gov. Guidance for Industry - ANDAs: Impurities in Drug. [Link]

  • IndiaMART. ErtapeneM Side Chain EnantioMer 2 HCl (Truth Labs Approved). [Link]

  • National Institutes of Health. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]

  • Marcel Dekker, Inc. Chiral Drug Separation. [Link]

  • European Medicines Agency. Invanz. [Link]

  • European Medicines Agency. Impurities in Drug Substances and Products. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2010). ANDAs: Impurities in Drug Products Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2009). ANDAs: Impurities in Drug Substances Guidance for Industry. [Link]

  • Federal Register. (2009). Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Daicel Chiral Technologies. “Chiral Impurity Methods – Case Study”. [Link]

  • Scilit. An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

  • YouTube. (2021). Establishing Impurity Acceptance Criteria as Part of Specs for DMFs Based on Clinical Relevance. [Link]

Sources

Application Note: Stereoselective Pharmacokinetics of Ertapenem

Author: BenchChem Technical Support Team. Date: February 2026

Bioanalytical Strategies for Chiral Purity, Protein Binding, and Disposition

Abstract

Ertapenem is a 1-β-methyl-carbapenem antibiotic administered as a single stereoisomer (


). Unlike many racemic drugs where enantiomers are compared for efficacy, the pharmacokinetic (PK) study of Ertapenem focuses on stereochemical stability  and stereoselective disposition . This application note details the protocols for distinguishing the active pharmaceutical ingredient (API) from potential epimeric impurities and degradation products (specifically the 

-lactam open-ring metabolite). It further addresses the drug's unique, concentration-dependent plasma protein binding, which dictates its non-linear pharmacokinetics.
The Stereochemical Landscape of Ertapenem

Ertapenem possesses multiple chiral centers, making its stereochemical integrity critical for antimicrobial activity (binding to Penicillin-Binding Proteins, PBPs). In PK studies, "enantiomeric analysis" serves two distinct purposes:

  • Impurity Profiling: Monitoring for epimerization at the C-4 or C-8 positions, which can occur under stress conditions (pH, temperature) and lead to loss of potency.

  • Disposition Mechanics: Ertapenem exhibits high, saturable binding to human serum albumin (~95%). This binding is stereoselective; epimers or degradation products do not share the same affinity, altering their clearance rates.

Mechanistic Disposition Pathway

The following diagram illustrates the fate of Ertapenem in vivo, highlighting the competition between albumin binding (reservoir effect) and renal clearance/hydrolysis.

ErtapenemDisposition Dosing IV Infusion (Active Isomer) CentralComp Central Compartment (Plasma) Dosing->CentralComp FreeDrug Free Drug (Pharmacologically Active) CentralComp->FreeDrug Equilibrium Albumin Albumin Complex (Saturable Binding) Albumin->FreeDrug Koff (Saturable >50µg/mL) FreeDrug->CentralComp FreeDrug->Albumin Kon (High Affinity) Renal Glomerular Filtration (Renal Clearance) FreeDrug->Renal Elimination Metabolism DHP-I Hydrolysis (Open-Ring Metabolite) FreeDrug->Metabolism Degradation

Figure 1: Disposition pathway of Ertapenem. Note the reversible, saturable binding to Albumin which buffers the free drug concentration available for clearance.

Analytical Strategy: The Stability Challenge

The primary challenge in Ertapenem PK is not just chiral separation, but chemical instability . The


-lactam ring is susceptible to hydrolysis, forming the open-ring metabolite (M-1). This degradation is pH- and temperature-dependent.

Critical Requirement: All plasma samples must be stabilized immediately upon collection. Without stabilization, ex vivo degradation will artificially lower the measured concentration and potentially form degradation products that interfere with chiral analysis.

Stabilization Protocol
  • Buffer: 1.0 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.5.

  • Ratio: 1:1 (Plasma : Buffer).

  • Mechanism: MES buffers the plasma to a pH where the

    
    -lactam ring is most stable, preventing hydrolysis during storage.
    
Experimental Protocols
Protocol A: Stabilized Plasma Sample Collection

Use this protocol for all PK timepoints to ensure data integrity.

  • Preparation: Pre-fill collection tubes with 1.0 M MES buffer (pH 6.5) . The volume of buffer should equal the intended plasma volume (e.g., 0.5 mL buffer for 0.5 mL plasma).

  • Collection: Draw whole blood into EDTA or Heparin tubes.

  • Separation: Centrifuge immediately at

    
     for 10 minutes at 4°C.
    
  • Stabilization: Transfer the plasma supernatant immediately into the pre-filled MES tubes. Vortex gently for 5 seconds.

  • Storage: Snap freeze on dry ice. Store at -70°C.

    • Self-Validation: Include "Time 0" Quality Control (QC) samples spiked with known Ertapenem concentrations, processed identically, to verify recovery >95%.

Protocol B: Stereoselective LC-MS/MS Analysis

Designed to separate the active isomer from epimers and the open-ring metabolite.

ParameterSpecificationRationale
Instrument UHPLC coupled to Triple Quadrupole MSHigh sensitivity for low-dose PK.
Chiral Column Chiralpak ZWIX(+) or Teicoplanin-based CSP (150 x 2.1 mm, 3µm)Zwitterionic phases are excellent for separating amphoteric

-lactams and their epimers.
Mobile Phase A 50 mM Ammonium Formate + 0.1% Formic Acid in MeOHPromotes ionization and chiral recognition.
Mobile Phase B 50 mM Ammonium Formate + 0.1% Formic Acid in WaterAqueous phase for solubility.
Gradient 80% A to 20% A over 10 minsSlow gradient required for stereoisomer resolution.
Internal Standard

-Ertapenem
Deuterated IS corrects for matrix effects and ionization suppression.
Transitions (MRM) 476.5

432.5 (Ertapenem)494.5

450.5 (Open-Ring)
Specific mass transitions for drug and metabolite.

Method Workflow:

  • Thaw stabilized plasma (1:1 with MES) on ice.

  • Precipitate proteins: Add 300 µL Acetonitrile (containing IS) to 100 µL stabilized plasma.

  • Centrifuge (10,000 x g, 10 min, 4°C).

  • Inject 5 µL of supernatant onto the Chiral LC-MS/MS system.

Protocol C: Determination of Unbound Fraction (

)

Ertapenem PK is non-linear due to saturable protein binding. Measuring total drug is insufficient.

  • Device: Centrifree® Ultrafiltration Devices (30 kDa cutoff).

  • Loading: Add 1.0 mL of fresh patient plasma (before MES stabilization) to the device.

    • Note: Do not use MES-stabilized plasma for the binding step, as dilution affects equilibrium.

  • Equilibration: Incubate at 37°C for 15 minutes to restore physiological binding equilibrium.

  • Centrifugation: Centrifuge at

    
     for 20 minutes at 37°C (temperature control is vital; binding is temp-dependent).
    
  • Filtrate Stabilization: Immediately add 100 µL of filtrate to 100 µL of 1.0 M MES buffer.

  • Analysis: Analyze the stabilized filtrate (Free Drug) and the original total plasma (Total Drug) using Protocol B.

  • Calculation:

    
    
    
Data Analysis & Interpretation
Bioanalytical Workflow Diagram

This logic flow ensures that instability does not confound the stereochemical analysis.

BioanalysisWorkflow Sample Blood Sample Centrifuge Centrifuge (4°C) Sample->Centrifuge Split Split Sample Centrifuge->Split Stab Add MES Buffer (pH 6.5) (Immediate Stabilization) Split->Stab Total PK Ultra Ultrafiltration (37°C) (No Buffer yet) Split->Ultra Protein Binding Freeze Freeze -70°C Stab->Freeze LCMS Chiral LC-MS/MS Freeze->LCMS Filtrate Collect Filtrate Ultra->Filtrate StabFiltrate Add MES Buffer to Filtrate Filtrate->StabFiltrate StabFiltrate->LCMS

Figure 2: Sample processing workflow distinguishing Total vs. Free drug analysis.

Expected Pharmacokinetic Parameters

Data obtained from these protocols should be tabulated to assess non-linearity.

ParameterLow Dose (< 1g)High Dose (> 2g)Interpretation

ProportionalProportionalDrug distribution is rapid.
AUC ProportionalSub-proportional Saturation of albumin leads to faster clearance of free drug.

(Free Fraction)
~5%~8-15% Critical: Higher free fraction at high doses increases clearance.
Half-life (

)
~4 hours~3.8 hoursSlight decrease due to higher clearance of free fraction.
References
  • Musson, D. G., et al. (2003).[1] "Assay methodology for the quantitation of unbound ertapenem, a new carbapenem antibiotic, in human plasma." Journal of Chromatography B. Link

  • Koal, T., et al. (2006). "Quantification of the carbapenem antibiotic ertapenem in human plasma by a validated liquid chromatography-mass spectrometry method." Clinica Chimica Acta. Link

  • Burkhardt, O., et al. (2006). "Pharmacokinetics of ertapenem in healthy young volunteers." Antimicrobial Agents and Chemotherapy. Link

  • Zajac, M., et al. (2007).[2] "Stability of ertapenem in aqueous solutions." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Alffenaar, J. W., et al. (2014).[3] "Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method." Antimicrobial Agents and Chemotherapy. Link

Sources

Techniques for quantifying Ertapenem Side Chain Enantiomer 2 in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Chiral Quantification of Ertapenem Side Chain Enantiomer 2 in Human Plasma via LC-MS/MS

Executive Summary

Objective: To establish a robust, self-validating protocol for the quantification of Ertapenem and its specific stereoisomeric impurity, Side Chain Enantiomer 2 (SCE-2), in human plasma. Challenge: Ertapenem contains a labile


-lactam ring and a complex pyrrolidine side chain 

. The "Enantiomer 2" impurity (typically the

distomer of the side chain) possesses distinct pharmacotoxicological properties but identical mass-to-charge (

) ratios, necessitating high-resolution chiral chromatography coupled with mass spectrometry. Solution: A stabilized "Cold-Chain" extraction workflow coupled with Reversed-Phase Chiral LC-MS/MS using an immobilized polysaccharide stationary phase.

Scientific Background & Mechanistic Rationale

The Analyte & The Impurity

Ertapenem is a 1-


-methyl-carbapenem.[1] Its efficacy relies on the specific stereochemistry of its side chain to bind Penicillin-Binding Proteins (PBPs).
  • Eutomer (Active): Contains the

    
    -pyrrolidine configuration.
    
  • Distomer (SCE-2): Contains the

    
     or mixed configuration. This impurity arises during the synthesis of the trans-4-hydroxy-L-proline precursor.
    
The Instability Paradox

Carbapenems are notoriously unstable in biological matrices due to:

  • Chemical Hydrolysis: The

    
    -lactam ring opens rapidly at alkaline pH or high temperatures.
    
  • Enzymatic Hydrolysis: Dehydropeptidase-I (DHP-I) in kidney/plasma can degrade the drug, though Ertapenem is relatively resistant compared to Imipenem.

Critical Protocol Decision: To prevent ex vivo degradation from skewing enantiomeric ratios, the matrix must be buffered to pH 6.5 and kept at 4°C immediately upon collection.

Experimental Protocol

Materials & Reagents
  • Reference Standards: Ertapenem Sodium (USP), SCE-2 Standard (Custom Synthesis, >98% ee).

  • Internal Standard (IS): Ertapenem-d4 or Meropenem (if isotopologue unavailable).

  • Stabilization Buffer: 0.5 M MOPS (3-(N-morpholino)propanesulfonic acid), adjusted to pH 6.5 with NaOH.

  • Matrix: Human Plasma (K2EDTA).

Sample Collection & Stabilization (The "Cold-Chain" Workflow)

Standard bioanalytical methods fail here. Use this modified workflow:

  • Collection: Draw whole blood into pre-chilled K2EDTA tubes.

  • Immediate Stabilization: Within 2 minutes of collection, centrifuge at 2,000 x g (4°C) for 5 minutes.

  • Buffering: Transfer plasma supernatant to a cryovial containing pre-aliquoted MOPS buffer (pH 6.5) in a 1:1 ratio (v/v).

    • Why? Unbuffered plasma pH rises to >7.5 upon CO2 loss, accelerating

      
      -lactam hydrolysis. MOPS locks pH at the stability optimum (6.5).
      
  • Storage: Snap freeze at -70°C.

Sample Extraction (Protein Precipitation)

Solid Phase Extraction (SPE) is discouraged due to potential on-column hydrolysis during drying steps.

  • Thaw stabilized plasma on wet ice.

  • Aliquot 50 µL of sample into a chilled 1.5 mL tube.

  • Add 20 µL Internal Standard solution (10 µg/mL in water).

  • Add 200 µL cold Methanol (-20°C). Vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a silanized glass vial insert.

  • Dilute with 100 µL of Mobile Phase A (Water + 10mM Ammonium Acetate).

LC-MS/MS Method Parameters

Chiral Chromatography

Achieving baseline separation of the diastereomers requires a column capable of multimode interactions (hydrogen bonding + inclusion).

  • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized), 100 x 2.1 mm, 3 µm.

    • Rationale: Immobilized phases allow the use of reversed-phase solvents compatible with MS (unlike coated phases which strip in aqueous conditions).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.3 mL/min.

  • Temp: 10°C (Low temperature enhances chiral resolution by reducing thermal motion of the selector).

Gradient Program:

Time (min) %B Event
0.0 10 Loading
1.0 10 Isocratic Hold
6.0 40 Linear Ramp (Elution of Eutomer)
8.0 40 Elution of SCE-2
8.1 90 Column Wash

| 10.0 | 10 | Re-equilibration |

Mass Spectrometry (SRM Mode)
  • Ionization: ESI Positive.

  • Source Temp: 350°C.

  • Spray Voltage: 3500 V.

Transitions: | Analyte | Precursor (


) | Product (

) | Collision Energy (eV) | Dwell (ms) | | :--- | :--- | :--- | :--- | :--- | | Ertapenem | 476.1 | 432.1 | 15 | 100 | | Ertapenem | 476.1 | 114.1 | 28 | 100 | | SCE-2 | 476.1 | 432.1 | 15 | 100 | | IS (d4) | 480.1 | 436.1 | 15 | 100 |

Note: The enantiomers have identical transitions. Separation relies entirely on the Chiralpak IG-3 retention time.

Visualization of Workflows

Figure 1: The Stabilized "Cold-Chain" Extraction Logic

SamplePrep cluster_stabilization Critical Stabilization Step Start Whole Blood Collection (K2EDTA Tubes) Centrifuge Centrifuge @ 4°C (2000g, 5 min) Start->Centrifuge < 2 mins Plasma Plasma Separation Centrifuge->Plasma Buffer Add 0.5M MOPS (pH 6.5) ratio 1:1 v/v Plasma->Buffer Prevent Hydrolysis Mix Gentle Inversion Buffer->Mix PPT Protein Precipitation (Cold MeOH, -20°C) Mix->PPT Supernatant Supernatant Isolation PPT->Supernatant LCMS Inject to Chiral LC-MS/MS (Keep autosampler @ 4°C) Supernatant->LCMS

Caption: Workflow for preventing beta-lactam hydrolysis and epimerization during sample handling.

Figure 2: Chiral Method Development Decision Tree

ChiralLogic Start Analyte: Ertapenem (Zwitterionic, Polar) Mode Select Mode: Reversed Phase (RP) Start->Mode ColumnSel Column Selection Mode->ColumnSel IG Chiralpak IG/IC (Immobilized Amylose/Cellulose) ColumnSel->IG Preferred CB Chirobiotic V/T (Macrocyclic Glycopeptide) ColumnSel->CB Alternative MobilePhase Mobile Phase: NH4OAc + ACN IG->MobilePhase Resolution Check Resolution (Rs) MobilePhase->Resolution Optimize Optimize: 1. Lower Temp (10°C) 2. Adjust pH (6.0-7.0) Resolution->Optimize Rs < 1.5 Final Final Method: Chiralpak IG-3 Rs > 2.0 Resolution->Final Rs > 1.5 Optimize->Final

Caption: Logic flow for selecting the optimal chiral stationary phase for zwitterionic carbapenems.

Validation & Quality Control (Self-Validating System)

To ensure the method is trustworthy, perform the following validation steps compliant with FDA Bioanalytical Method Validation Guidelines (2018):

  • Enantiomeric Selectivity Check:

    • Inject pure Ertapenem Eutomer.

    • Inject pure SCE-2 (Impurity).

    • Inject a Racemic Mix (1:1).

    • Requirement: The "valley-to-peak" ratio between the two isomers in the mix must be < 10% (Baseline resolution).

  • Stereochemical Stability in Matrix:

    • Spike plasma with pure Eutomer. Incubate at room temperature for 0, 1, 2, and 4 hours.

    • Analyze for the appearance of the SCE-2 peak.

    • Pass Criteria: < 1% conversion to SCE-2. If conversion > 1%, the stabilization protocol (Step 3.2) failed.

  • Matrix Effect (ME):

    • Calculate ME using the equation:

      
      , where B is the peak area of analyte spiked into extracted plasma, and A is the peak area in pure solvent.
      
    • Target: 85-115%.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Zajac, M., et al. (2007).[3] Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis. Link (Demonstrates pH-dependent hydrolysis kinetics).

  • Alffenaar, J. W., et al. (2014).[4] Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy.[1][4] Link (Base method for achiral LC-MS).

  • Merck & Co. (2022). INVANZ (Ertapenem) Prescribing Information. Link (Source of chemical structure and stability warnings).

  • Sigma-Aldrich (Merck). Chiral LC-MS Analysis of Beta-Lactams. Link (General guidance on immobilized polysaccharide columns).

Sources

Application Note: Stability Profiling of Ertapenem Side Chain Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical development scientists and QC professionals. It establishes a rigorous framework for evaluating the stability of the Ertapenem Side Chain (specifically the pyrrolidine-thiol moiety), a critical intermediate that dictates the quality and yield of the final API.

Abstract & Scope

The stability of the Ertapenem side chain—specifically (2S,4S)-4-mercapto-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine (often handled as the hydrochloride salt or PNB-protected ester)—is the rate-limiting factor in preventing "Impurity B" (dimerization) and ensuring high conjugation efficiency.[1]

Unlike the final Ertapenem Sodium API, which suffers primarily from


-lactam hydrolysis, the side chain’s primary instability vector is oxidative dimerization  of the free thiol (-SH) to form a disulfide bridge, and secondarily, amide hydrolysis  under extreme pH. This guide details a stress-testing protocol to quantify these degradation pathways.

Chemical Basis of Instability

To design an effective experiment, one must understand the degradation mechanism.

  • Oxidative Dimerization (Primary): The free thiol (-SH) at the C-4 position of the pyrrolidine ring is highly nucleophilic.[1] In the presence of trace oxygen or metal ions, it oxidizes to form a disulfide-linked dimer. This is irreversible in non-reducing environments and consumes the stoichiometry required for the coupling reaction.

  • Epimerization: The cis/trans stereochemistry at the pyrrolidine carbons is crucial. Thermal stress can induce epimerization, leading to diastereomeric impurities that are difficult to separate from the final API.

Pathway Visualization

The following diagram illustrates the primary degradation logic for the deprotected side chain.

ErtapenemSideChainDegradation SideChain Ertapenem Side Chain (Free Thiol) Oxidation Oxidative Stress (Air/Peroxide) SideChain->Oxidation -2H Hydrolysis Acid/Base Hydrolysis SideChain->Hydrolysis pH < 4 or > 9 Disulfide Disulfide Dimer (Impurity) Oxidation->Disulfide Dimerization Cleavage Amide Cleavage (Benzoic Acid + Pyrrolidine) Hydrolysis->Cleavage Degradation

Figure 1: Primary degradation pathways of the Ertapenem Side Chain.[1] The oxidative pathway (top) is the dominant instability vector during handling.[1]

Experimental Setup

Materials & Reagents[1][2][3]
  • Analyte: Ertapenem Side Chain (CPM-Thiol or CPM-PNB ester).[1]

  • Solvent: Degassed Phosphate Buffer (pH 7.0) / Acetonitrile (50:50).[1] Note: Degassing is critical to prevent artifactual oxidation during sample prep.

  • Oxidant: 30% Hydrogen Peroxide (

    
    ).[1][2]
    
  • Hydrolysis Agents: 0.1 M HCl and 0.1 M NaOH.

  • Inert Gas: High-purity Argon or Nitrogen (for headspace purging).[1]

Analytical Method (HPLC-UV)

A stability-indicating method must separate the monomer (thiol) from the dimer (disulfide).[1]

ParameterCondition
Column C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH 2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 5% B; 2-15 min: 5%

60% B; 15-20 min: 5% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzoic acid moiety absorption)
Temp 25°C (Column), 4°C (Autosampler)

Expert Insight: The autosampler must be set to 4°C. At room temperature, the side chain in solution can degrade by ~2-5% over a 12-hour sequence, leading to false "fail" results for the stability samples.

Stability Protocol (Step-by-Step)

Experiment A: Oxidative Stress (Simulating Process Exposure)

Objective: Determine the half-life of the side chain when exposed to atmospheric oxygen vs. active oxidants.

  • Preparation: Dissolve 10 mg of Side Chain in 10 mL of degassed solvent (1 mg/mL).

  • Control: Transfer 1 mL to a vial, purge with Argon, cap immediately.

  • Stress Sample 1 (Air): Transfer 5 mL to an open beaker. Stir at 200 RPM exposed to air for 4 hours.

  • Stress Sample 2 (Peroxide): To 1 mL of sample, add 10 µL of 3%

    
    .
    
  • Sampling: Inject samples at T=0, T=1h, T=4h.

  • Acceptance Criteria: The "Air" sample should show < 2.0% dimer formation over 4 hours. If higher, the manufacturing suite requires inert atmosphere (glovebox/nitrogen blanket).

Experiment B: pH-Dependent Hydrolysis

Objective: Define the safe pH window for the coupling reaction.

  • Preparation: Prepare three 1 mg/mL solutions in:

    • 0.1 M HCl (Acidic)[1]

    • Phosphate Buffer pH 7.0 (Neutral)[1]

    • 0.1 M NaOH (Basic)[1]

  • Incubation: Store at 25°C for 24 hours.

  • Neutralization: Before injection, neutralize Acid/Base samples to pH 7.0 to prevent column damage.

  • Analysis: Quantify the decrease in the main peak area.

Experiment C: Solid State Stability (Hygroscopicity)

Objective: The side chain (often a salt) is hygroscopic.[1] Moisture uptake accelerates hydrolysis.[1]

  • Setup: Weigh 500 mg of solid side chain into an open weighing boat.

  • Chamber: Place in a stability chamber at 25°C / 60% RH.

  • Monitoring: Weigh at T=0, 24h, 48h.

  • Analysis: If weight gain > 5%, perform HPLC to check for hydrolysis.

Data Analysis & Reporting

Calculation of Degradation

Calculate the percentage of degradation using the normalized area normalization method (assuming response factors are similar for isomers, though Dimer often has 2x response).


[1]
Summary Table Template[1]
Stress ConditionTimepoint% Main Peak (Thiol)% Dimer (Impurity)% Hydrolysis ProductsPass/Fail
Control (Argon) 4 h99.8%0.1%NDPass
Air Exposure 4 h94.2%5.5%0.3%Alert
Acid (0.1 M HCl) 24 h98.5%0.2%1.3%Pass
Base (0.1 M NaOH) 24 h85.0%0.5%14.5%Fail

Interpretation:

  • Air Exposure Result: A 5.5% conversion to dimer indicates the process must be run under nitrogen.

  • Base Result: High degradation in NaOH confirms that the coupling reaction (which often uses base to scavenge protons) must be pH-controlled (keep pH < 8.5).[1]

References

  • Merck & Co., Inc. (2001).[1] Ertapenem Sodium (Invanz) Manufacturing Process. Describes the coupling of the enol phosphate with the side chain.[3]

  • Zajac, M., et al. (2001).[1] Kinetics of degradation of ertapenem in aqueous solutions. Journal of Chromatography A.

  • PubChem. (2023).[1] Ertapenem Side Chain Enantiomer 2 HCl. Compound Summary. [1]

  • Guideline on Stability Testing of New Drug Substances and Products (Q1A(R2)) . ICH Harmonised Tripartite Guideline.

Sources

Chiral column chromatography for purification of Ertapenem enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ertapenem sodium is a


-methylcarbapenem antibiotic exhibiting complex stereochemistry (

) and significant instability in aqueous solution.[1] The purification of its enantiomers or diastereomeric impurities (specifically the

or

isomers) presents a dual challenge: achieving chiral recognition for a polar zwitterion while mitigating rapid

-lactam hydrolysis and dimerization.

This guide details a Reversed-Phase Chiral HPLC (RP-HPLC) protocol utilizing immobilized polysaccharide stationary phases. Unlike normal-phase methods that require derivatization or hazardous solvents incompatible with Ertapenem's solubility profile, this aqueous-compatible approach ensures direct analysis and purification with >99.5% optical purity.

Critical Control Points (The "Why" Behind the Protocol)

Before initiating chromatography, operators must understand the physicochemical constraints of Ertapenem to prevent artifact generation.

ParameterCritical LimitScientific Rationale
Temperature 4°C - 10°C Ertapenem follows pseudo-first-order degradation kinetics. At 25°C, dimerization and ring-opening occur within hours. The column and autosampler must be cooled.
pH Window 6.5 - 7.5 The

-lactam ring is acid-labile; the pyrrolidine ring is base-sensitive. pH < 6 accelerates hydrolysis; pH > 8 promotes epimerization.
Solvent No Alcohols Primary alcohols (Methanol/Ethanol) can nucleophilically attack the

-lactam ring over time. Acetonitrile (ACN) is the preferred organic modifier.
Sample Prep < 30 mins Samples must be dissolved immediately prior to injection. Do not store dissolved samples.

Method Development Strategy

The separation utilizes Immobilized Amylose tris(3,5-dimethylphenylcarbamate) . This selector forms a helical cavity that discriminates stereoisomers based on inclusion complexes and hydrogen bonding with the carbamate groups.

Workflow Diagram: Chiral Method Development

MethodDevelopment Start Start: Ertapenem Crude Solubility Solubility Check (Water/ACN 50:50) Start->Solubility Screening Column Screening (Immobilized Amylose/Cellulose) Solubility->Screening MobilePhase Mobile Phase Optimization (pH 7.0 Buffer + ACN) Screening->MobilePhase Stability On-Column Stability Test (Check for Split Peaks) MobilePhase->Stability Stability->MobilePhase Degradation Detected ScaleUp Prep Scale-Up (Overloading Study) Stability->ScaleUp Stable Recovery Fraction Recovery (Lyophilization) ScaleUp->Recovery

Figure 1: Iterative workflow for developing a stable chiral method for labile carbapenems.

Protocol 1: Analytical Screening (Reversed-Phase)

This protocol is designed to separate the active Ertapenem (


) from its potential enantiomer or diastereomers (e.g., the 

-methyl epimer).

Equipment:

  • UHPLC/HPLC System with Diode Array Detector (DAD).

  • Column Oven capable of cooling to 10°C.

  • Cooled Autosampler (4°C).

Consumables:

  • Column: CHIRALPAK® IA-3 or IG-3 (Immobilized Amylose-based), 4.6 x 150 mm, 3 µm.

  • Buffer: Ammonium Bicarbonate (

    
    ).
    

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Ammonium Bicarbonate in HPLC-grade water. Adjust pH to 7.0 ± 0.1 with dilute Acetic Acid (do not use Phosphate buffers if LC-MS is planned).

    • Solvent B: 100% Acetonitrile (ACN).

    • Premix: Isocratic mode is preferred for stability. Mix A:B in a 85:15 (v/v) ratio.

    • Degas: Filter through 0.22 µm membrane. Do not sonicate excessively to avoid heating.

  • System Conditioning:

    • Set Column Temperature to 10°C .

    • Equilibrate column at 1.0 mL/min for 30 minutes.

    • Verify baseline stability at 298 nm (UV max for carbapenems).

  • Sample Preparation (Just-in-Time):

    • Weigh 5 mg Ertapenem Sodium.

    • Dissolve in 5 mL of cold Mobile Phase (4°C).

    • Vortex for max 10 seconds.

    • Inject immediately (Injection vol: 5-10 µL).

  • Suitability Criteria:

    • Resolution (

      
      ):  > 1.5 between Ertapenem and nearest isomer.
      
    • Tailing Factor (

      
      ):  < 1.3 (Carbapenems tend to tail; if 
      
      
      
      , increase buffer ionic strength to 50 mM).

Protocol 2: Preparative Purification & Recovery

Scaling up requires balancing loadability with the speed of separation to minimize residence time in the column.

Equipment:

  • Preparative HPLC with Fraction Collector.

  • Lyophilizer (Freeze Dryer).

Step-by-Step Methodology:

  • Column Selection:

    • Scale to a 20 mm I.D. x 250 mm semi-prep column (same stationary phase as analytical).

    • Flow rate: 15-20 mL/min.

  • Loading Study:

    • Prepare a stock solution of 20 mg/mL in cold buffer.

    • Perform increasing injection volumes (100 µL

      
       1000 µL) until resolution drops to 1.2.
      
    • Note: Overloading is preferable to long run times. A "touching band" separation is acceptable to maximize throughput before degradation occurs.

  • Fraction Collection:

    • Trigger collection based on UV slope (threshold) to minimize collecting excess solvent.

    • Immediate Action: Place collected fractions directly into a liquid nitrogen bath or dry ice container. Do not let fractions sit at room temperature.

  • Post-Run Processing (Lyophilization):

    • Do not use Rotary Evaporation (Rotavap) as the heat/vacuum will degrade the

      
      -lactam.
      
    • Freeze-dry the frozen fractions immediately.

    • Store the resulting white powder at -20°C under Argon/Nitrogen.

Troubleshooting & Degradation Pathways

Understanding the degradation profile is required to distinguish "real" impurities from "method-induced" artifacts.

Degradation Pathway Diagram

Degradation cluster_prevention Mitigation Strategies Ertapenem Ertapenem (Active) (m/z 475) OpenRing Open-Ring Metabolite (Hydrolysis of Beta-Lactam) Ertapenem->OpenRing  pH < 6 or > 8  Temp > 25°C Dimer Ertapenem Dimer (Intermolecular Reaction) Ertapenem->Dimer  High Conc.  (>100 mg/mL) Epimer Ertapenem Epimer (Chiral Impurity) Ertapenem->Epimer  Synthesis Byproduct Control1 Keep Temp < 10°C Control2 Buffer pH 7.0 Control3 Rapid Lyophilization

Figure 2: Primary degradation pathways of Ertapenem and mitigation strategies during chromatography.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Split Peak On-column degradationLower column temp to 5°C; Increase flow rate.
Broad Peaks Ionic interactionIncrease buffer conc. to 50mM; Add 5% Methanol (if stable).
Pressure Spike PrecipitationSample conc. too high; Ensure sample solvent matches mobile phase.
Ghost Peaks Dimer carryoverWash column with 100% ACN between runs.

References

  • Vertex AI Search. (2025). Ertapenem chiral separation HPLC method and stability data. Retrieved from 2

  • Sajonz, P., et al. (2001).[3] Preparation, isolation and characterization of dimeric degradation products of Ertapenem. Journal of Liquid Chromatography & Related Technologies.

  • Jain, R., et al. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from 4

  • Phenomenex. (2025).[4][5] Chiral HPLC Separations: A Guide to Method Development. Retrieved from 6

  • Walker, S. E., et al. (2010). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials. Canadian Journal of Hospital Pharmacy. Retrieved from 7

Sources

Ertapenem Side Chain Enantiomer 2 HCl in drug formulation studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Characterization and Control of Ertapenem Side Chain Enantiomer (2R,4R) in Drug Formulation

Part 1: Core Directive & Executive Summary

Objective: This guide provides a validated technical framework for the identification, quantification, and control of Ertapenem Side Chain Enantiomer 2 HCl (CAS: 503607-49-6) within drug formulation studies.[1]

The Technical Context: Ertapenem is a 1β-methylcarbapenem antibiotic.[2] Its efficacy relies heavily on the stereochemical integrity of its side chain, (2S,4S)-pyrrolidinyl-thio-benzoic acid . The "Enantiomer 2 HCl" (chemically defined as the (2R,4R) isomer) acts as a critical chiral impurity. Its presence in the formulation indicates either low-quality starting materials or process-induced racemization.

Strategic Value: In formulation development, this enantiomer serves two roles:

  • Negative Control: A reference standard to validate the chiral specificity of release testing methods.

  • Stability Marker: A probe to monitor stereochemical integrity under stress conditions (pH excursions, lyophilization).

Part 2: Scientific Integrity & Logic (Material Characterization)

Chemical Identity & Properties
PropertyActive Side ChainTarget Impurity (Enantiomer 2)
Common Name Ertapenem Side Chain (Active)Ertapenem Side Chain Enantiomer 2 HCl
CAS Number 202467-69-4503607-49-6
Stereochemistry (2S, 4S)(2R, 4R)
Molecular Formula C₁₂H₁₄N₂O₃SC₁₂H₁₄N₂O₃S[3][][5] · HCl
Function API PharmacophoreCritical Process Impurity / Reference Standard
pKa (Calculated) ~3.5 (COOH), ~9.5 (NH)Same (Stereoisomers share scalar properties)
Solubility Soluble in Water, MethanolSoluble in Water, Methanol

Expert Insight: While the pKa and solubility profiles of the enantiomers are identical in achiral environments, their interaction with chiral excipients (e.g., cyclodextrins) or biological targets (Penicillin-Binding Proteins) differs drastically. The (2R,4R) impurity is pharmacologically inactive but contributes to the renal toxicological burden.

Part 3: Experimental Protocols

Protocol A: Chiral HPLC Method for Enantiomeric Purity

Rationale: Standard RP-HPLC cannot distinguish the (2S,4S) active from the (2R,4R) impurity. A Chiral Stationary Phase (CSP) utilizing macrocyclic glycopeptides or polysaccharides is required.

Reagents:

  • Analyte: Ertapenem Formulation Sample (1.0 mg/mL).

  • Standard: Ertapenem Side Chain Enantiomer 2 HCl Reference Standard.

  • Column: Chiralpak AGP (α1-acid glycoprotein) or Crownpak CR(+) (Crown ether based). Note: Crown ether columns are preferred for amino acids/pyrrolidines.

Method Parameters:

ParameterSetting
Column Crownpak CR(+) , 150 x 4.0 mm, 5 µm
Mobile Phase Perchloric acid (pH 1.5) : Methanol (90:10 v/v)
Flow Rate 0.5 mL/min
Temperature 15°C (Lower temperature enhances chiral recognition)
Detection UV @ 254 nm (Benzoic acid moiety absorption)
Injection Vol 10 µL
Run Time 25 minutes

Step-by-Step Workflow:

  • System Suitability: Inject a resolution mixture containing 10 µg/mL of Active Side Chain and 10 µg/mL of Enantiomer 2. Ensure Resolution (

    
    ) > 2.0.
    
  • Sample Prep: Dissolve formulation powder in Mobile Phase. If the formulation contains lipid carriers, perform liquid-liquid extraction with hexane to remove lipids, retaining the aqueous phase.

  • Data Analysis: The (2R,4R) enantiomer typically elutes after the (2S,4S) form on Crownpak columns due to stronger complexation with the chiral crown ether cage.

Protocol B: Formulation Stability Stress Testing

Rationale: To verify if the formulation process (e.g., high-shear mixing, heat sterilization) induces racemization.

  • Preparation: Prepare three batches of Ertapenem formulation.

    • Batch A: Control (pH 7.5, 25°C).

    • Batch B: Thermal Stress (pH 7.5, 60°C for 4 hours).

    • Batch C: pH Stress (pH 9.0, 25°C for 4 hours).

  • Spiking: Spike Batch A with 0.1% w/w of Enantiomer 2 HCl to establish the Limit of Quantitation (LOQ).

  • Analysis: Analyze all batches using Protocol A.

  • Acceptance Criteria:

    • Batch B & C must not show an increase in the (2R,4R) peak area > 0.1% compared to Batch A.

    • Mechanism:[] Pyrrolidine ring inversion is rare but can occur via deprotonation of the

      
      -carbon adjacent to the carbonyl group under high pH.
      

Part 4: Visualization & Logic

Figure 1: Analytical Logic for Impurity Control

G Start Ertapenem Formulation Sample extraction Sample Prep: Lipid/Excipient Removal Start->extraction HPLC Chiral HPLC (Crownpak CR+ Column) extraction->HPLC Decision Peak Detection @ RT2? HPLC->Decision Chromatogram Analysis Result_Clean PASS: Enantiomeric Purity > 99.9% Decision->Result_Clean No Peak Quant Quantify vs. Enantiomer 2 HCl Std Decision->Quant Peak Present Result_Fail FAIL: (2R,4R) Impurity Detected RootCause Root Cause Analysis: 1. Raw Material Contamination 2. Process Racemization Result_Fail->RootCause Quant->Result_Fail > 0.15% Limit

Caption: Decision tree for identifying and managing the (2R,4R) enantiomeric impurity in Ertapenem formulations.

Figure 2: Degradation & Racemization Pathway

Degradation Active Active Side Chain (2S, 4S) Inter Enolate Intermediate (Planar Transition State) Active->Inter High pH / Heat (Deprotonation) Oxidation Disulfide Dimer (Achiral degradation) Active->Oxidation O2 / Metal Ions Inter->Active Retention Impurity Impurity Enantiomer (2R, 4R) Inter->Impurity Reprotonation (Inversion) Impurity->Oxidation O2 / Metal Ions

Caption: Potential pathways for side chain degradation. Racemization proceeds via an enolate intermediate under basic stress.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169490764: Ertapenem Side Chain Enantiomer 2 HCl. Retrieved from [Link]

  • Walker, S. E., et al. (2006). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. Canadian Journal of Hospital Pharmacy. Retrieved from [Link]

  • Musson, D. G., et al. (2003). Assay methodology for the quantitation of unbound ertapenem in human plasma. Journal of Chromatography B. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ertapenem Side Chain Enantiomer 2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Degradation Pathways, and Handling of CAS 503607-49-6

Document ID: TSC-ERT-SC2-001 Last Updated: February 13, 2026 Audience: QC Analysts, Process Chemists, and Stability Scientists

Introduction: The Molecule & The Challenge

Ertapenem Side Chain Enantiomer 2 HCl (Chemical Name: 3-[[(2R,4R)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid hydrochloride) is the specific stereochemical impurity standard used to control the enantiomeric purity of the Ertapenem active pharmaceutical ingredient (API).

Unlike the active side chain (which possesses the 2S,4S configuration), Enantiomer 2 possesses the (2R,4R) configuration. While it shares the same connectivity as the active side chain, its role as a reference standard demands absolute structural integrity.

The Core Problem: This molecule is chemically labile. It possesses three distinct "instability vectors" that researchers must control simultaneously:

  • Thiol Reactivity: The free secondary thiol (-SH) at C4 is highly prone to oxidative dimerization.

  • Hygroscopicity: As an HCl salt, it aggressively absorbs atmospheric moisture, catalyzing hydrolysis.

  • Stereochemical Drift: Under incorrect pH conditions, the C2 chiral center can epimerize, invalidating its use as a chiral standard.

Module 1: Degradation Pathways (Mechanistic Guide)

This section details how the molecule breaks down. Use this to identify unknown peaks in your chromatograms.

Pathway A: Oxidative Dimerization (Major Pathway)

Trigger: Exposure to atmospheric oxygen, trace metals in solvents, or pH > 6.0. Mechanism: Two molecules of Enantiomer 2 cross-link via their thiol groups to form a disulfide bond. This is the most common degradation product observed in solution.

Pathway B: Amide Hydrolysis

Trigger: Moisture uptake (hygroscopicity) combined with acidic storage conditions or prolonged solution time. Mechanism: The amide bond connecting the pyrrolidine ring to the benzoic acid moiety cleaves. Products:

  • (2R,4R)-4-mercaptopyrrolidine-2-carboxylic acid

  • 3-Aminobenzoic acid[1][2]

Pathway C: Epimerization

Trigger: Basic conditions (pH > 8) or high temperature. Mechanism: Proton exchange at the alpha-carbon (C2) of the pyrrolidine ring. Result: Conversion of the (2R,4R) isomer into the (2S,4R) diastereomer (Ertapenem Side Chain Diastereomer).

Visualizing the Pathways

DegradationPathways cluster_conditions Critical Control Points ESCE2 Ertapenem Side Chain Enantiomer 2 HCl (2R,4R Isomer) Dimer Disulfide Dimer (Oxidative Degradant) ESCE2->Dimer Oxidation [O2/pH > 6] Hydrolysis Hydrolysis Products (Mercaptoproline + 3-ABA) ESCE2->Hydrolysis H2O / Acidic pH Epimer C2-Epimer (2S,4R Diastereomer) ESCE2->Epimer Base / Heat

Figure 1: Primary degradation vectors for Ertapenem Side Chain Enantiomer 2 HCl. Red arrows indicate the most rapid degradation pathway (Oxidation).

Module 2: Troubleshooting & FAQs

Scenario 1: "I see a growing peak at roughly 2x the retention time (or late eluting) in my HPLC."

Diagnosis: Disulfide Dimer Formation. The dimer is significantly more hydrophobic than the monomer due to the loss of the free thiol polarity and doubling of the carbon skeleton.

Troubleshooting Protocol:

  • Check Solvent Quality: Are you using degassed solvents? Dissolved oxygen rapidly oxidizes thiols.

    • Action: Sparge all buffers with Helium or Nitrogen for 15 minutes before use.

  • Check Diluent pH: Is your sample diluent neutral or basic?

    • Action: Acidify the sample diluent. Thiols are most stable at pH 2.0–4.0. At pH > 7, the thiolate anion forms, which is a potent nucleophile that attacks other thiols to form disulfides [1].

  • Add Stabilizers:

    • Action: Add 0.1% EDTA to the mobile phase (to chelate trace metals that catalyze oxidation) or add 0.1% DTT (Dithiothreitol) to the sample diluent if the method allows (Note: DTT may interfere with UV detection or reduce the analyte if not carefully managed).

Scenario 2: "My standard is clumping and gaining weight."

Diagnosis: Hygroscopic Failure. The HCl salt is extremely hygroscopic. Once it absorbs water, the local acidity in the crystal lattice (due to HCl) creates a "micro-reactor" that accelerates amide hydrolysis.

Troubleshooting Protocol:

  • Immediate Handling: Do not weigh this substance on an open bench for more than 30 seconds.

  • Storage Correction: Store at -20°C. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Choice: Avoid protic solvents (Methanol/Water) for stock solutions if they are to be stored. Use anhydrous DMSO for stock preparation.

Scenario 3: "I observe split peaks or shoulder peaks on the main peak."

Diagnosis: Epimerization (Chiral Instability). You may be observing the interconversion between the (2R,4R) and (2S,4R) forms.

Troubleshooting Protocol:

  • Column Temperature: High column temperatures (>40°C) can induce on-column epimerization.

    • Action: Lower column temperature to 10°C–25°C.

  • pH Limits: Ensure mobile phase pH is strictly controlled. Avoid pH > 7.5.

Module 3: Experimental Workflow for Stability

Use this decision tree to validate your handling of the reference standard.

TroubleshootingWorkflow Start Start: Dissolve Standard CheckSolvent Is Solvent Degassed? Start->CheckSolvent Degas Action: Sparge with N2/He CheckSolvent->Degas No CheckpH Is pH < 5.0? CheckSolvent->CheckpH Yes Degas->CheckpH Acidify Action: Adjust with 0.1% Formic Acid CheckpH->Acidify No Analyze Run HPLC CheckpH->Analyze Yes Acidify->Analyze Result Check Purity Analyze->Result

Figure 2: Sample preparation workflow to minimize oxidative and hydrolytic degradation.

Summary of Physicochemical Properties

PropertySpecification / BehaviorTechnical Implication
CAS Number 503607-49-6Specific to Enantiomer 2 HCl (2R,4R).
Molecular Formula C₁₂H₁₄N₂O₃S[3] · HClMW: 302.78 g/mol (Salt).[2]
Stereochemistry (2R, 4R)Enantiomer of the active side chain precursor.
Solubility High in Water, DMSO, MeOHAvoid water for long-term stock storage.
pKa (Thiol) ~8.5 - 9.0Keep pH < 6 to keep thiol protonated (stable).
pKa (Acid) ~4.0 (Benzoic acid moiety)

References

  • PubChem. (2025). Ertapenem Side Chain Enantiomer 2 HCl (Compound Summary). National Library of Medicine. Available at: [Link]

  • Jadhav, R. A., et al. (2020). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Chromatographia.
  • Drugs.com. (2025).[4] Ertapenem Monograph: Chemistry and Stability. Available at: [Link]

Sources

Ertapenem Side Chain Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Ertapenem side chain synthesis. As researchers and drug development professionals, you are aware that the path to synthesizing the complex pyrrolidinylthio side chain of Ertapenem is fraught with challenges. This guide is designed to be a practical resource, moving beyond simple protocols to address the nuanced issues that can arise during experimentation. We will explore the causality behind common problems and provide field-proven, validated solutions to help you navigate the intricacies of this synthesis.

The core of the Ertapenem side chain is typically derived from L-hydroxyproline, a versatile chiral building block. The synthesis involves a multi-step process including protection, activation, nucleophilic substitution to introduce the thiol group, and coupling with a benzoic acid derivative. Each step presents unique challenges that can impact yield, purity, and stereochemical integrity. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.

Section 1: The Foundation - Issues with the Hydroxyproline Core

The journey begins with the correct preparation of the chiral pyrrolidine intermediate. Errors at this stage will cascade through the entire synthesis.

FAQ 1: We are observing poor yield and the formation of multiple side products during the mesylation of our N-protected 4-hydroxy-L-proline. What is the likely cause?

Answer: This is a classic issue often rooted in the activation of the carboxyl group concurrently with the hydroxyl group. When using reagents like methanesulfonyl chloride (MsCl) with a base, the carboxylic acid can form a mixed anhydride, leading to undesired side reactions.[1]

Underlying Cause: The carboxyl group of the proline derivative is acidic and can react with MsCl, especially if a strong, nucleophilic base is used or if stoichiometry is not carefully controlled. This mixed anhydride is a highly reactive intermediate that can be attacked by various nucleophiles in the reaction mixture, leading to a complex product profile.

Troubleshooting Protocol: Selective Hydroxyl Activation

  • Protect the Carboxyl Group First: Before mesylation, consider protecting the carboxylic acid, for example, as a p-nitrobenzyl (PNB) ester. This ensures that only the hydroxyl group is available for activation.[2][3]

  • Optimize Base and Temperature: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Controlled Reagent Addition: Perform the reaction at a low temperature (e.g., -15°C to 0°C) and add the methanesulfonyl chloride dropwise to maintain control over the reaction exotherm and minimize side reactions.[3]

  • One-Pot Strategy: An efficient industrial approach involves forming a mixed anhydride with isopropyl chloroformate first, followed by in-situ mesylation. This highly controlled one-pot process can yield the desired intermediate efficiently.[3]

Section 2: Introducing the Sulfur - The Thiolation Step

The introduction of the thiol group is a critical C-S bond-forming reaction. This step is sensitive and can be a major source of impurities if not properly managed.

FAQ 2: Our thioacetate displacement reaction on the mesylated proline intermediate is sluggish and results in a significant amount of elimination byproducts. How can we improve this?

Answer: Sluggish reaction rates and the formation of elimination products (dehydroproline derivatives) point towards suboptimal reaction conditions, specifically the choice of solvent and nucleophile strength. The mesylate is a good leaving group, and if the nucleophilic attack by the thioacetate is not efficient, elimination can become a competing pathway.

Expert Insight: The key is to enhance the rate of the desired SN2 substitution while suppressing the competing E2 elimination.

Workflow for Optimizing Thiolation

G Troubleshooting Thiolation Step Start Low Yield / Elimination in Thiolation CheckSolvent Is the solvent aprotic and polar? (e.g., DMF, DMAc) Start->CheckSolvent CheckTemp Is the reaction temperature optimized? CheckSolvent->CheckTemp Yes UseDMF Action: Switch to DMF or DMAc to improve nucleophile solubility and reaction rate. CheckSolvent->UseDMF No CheckNucleophile Is the thioacetate salt fully solubilized and reactive? CheckTemp->CheckNucleophile Yes HeatReaction Action: Gently heat the reaction (e.g., 50-70°C) to promote substitution. Monitor for byproduct formation. CheckTemp->HeatReaction No UsePTC Action: Consider adding a phase-transfer catalyst (PTC) if using a heterogeneous mixture. CheckNucleophile->UsePTC No Success Successful Thioacetate Displacement CheckNucleophile->Success Yes UseDMF->CheckTemp HeatReaction->CheckNucleophile UsePTC->Success G Managing Dimer Impurity Formation Start Dimer Impurity Detected Prevention Prevention Strategies Start->Prevention Removal Removal Strategies Start->Removal InertAtmo Work under an inert atmosphere (Nitrogen or Argon) whenever the free thiol is present. Prevention->InertAtmo DegasSolvents Use degassed solvents to remove dissolved oxygen. Prevention->DegasSolvents ControlpH Keep pH neutral or slightly acidic during workup and storage, as thiolate anion oxidizes faster. Prevention->ControlpH Reduction Treat impure material with a mild reducing agent (e.g., DTT, TCEP) to cleave the disulfide bond. Removal->Reduction Purification Follow reduction with purification (e.g., recrystallization or chromatography) to isolate the monomer. Reduction->Purification

Caption: A dual-pronged approach for preventing the formation of and removing dimer impurities.

Key Takeaway: The most effective strategy is prevention. Handling the free thiol intermediate, which is generated after the hydrolysis of the thioacetate, requires careful exclusion of air. [1]If dimers do form, a reductive workup followed by purification is the standard remediation path.

References

  • Sun, Y., Li, Y., & Wang, J. (2010). Design, Synthesis, and Evaluation of Prodrugs of Ertapenem. ACS Medicinal Chemistry Letters, 1(5), 235–239. [Link]

  • Brands, M., et al. (2002). Efficient One-Pot Synthesis of the 2-Aminocarbonylpyrrolidin-4-ylthio-Containing Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem. The Journal of Organic Chemistry, 67(15), 5374–5379. [Link]

  • CN104130262A - Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains.
  • Zhang, Y. F., et al. (2007). A Convenient Synthesis of Carbapenem Antibiotic Ertapenem Sodium. Chinese Chemical Letters, 18(8), 921-924. [Link]

  • Not available.
  • WO2012038979A2 - A process for preparation of ertapenem.
  • Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains. Patsnap Eureka. [Link]

  • Brands, K. M., et al. (2003). Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium. The Journal of Organic Chemistry, 68(3), 986–992. [Link]

  • Not available.
  • Synthesis of (2S,4S)-4-acetylthio-2-(carbamoylmethyl)oxymethyl-1-(4-nitrobenzyloxycarbonyl)pyrrolidine. PrepChem.com. [Link]

Sources

Optimization of chiral separation for Ertapenem enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Carbapenem Separation Center of Excellence.

I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a technical support framework designed to address the specific challenges of separating Ertapenem stereoisomers.

Ertapenem is a


-methylcarbapenem with a complex zwitterionic structure and three chiral centers (

). Unlike stable small molecules, Ertapenem presents a "race against time" due to its rapid degradation (beta-lactam ring opening) and dimerization in solution. The guide below synthesizes stability-indicating logic with chiral separation principles.

Module 1: Method Development & Optimization

Q1: Which Chiral Stationary Phase (CSP) should I screen first for Ertapenem?

Recommendation: Start with Macrocyclic Glycopeptide phases, specifically Teicoplanin (e.g., Chirobiotic T) , followed by Amylose-based Reversed-Phase columns.

  • The Logic (Causality):

    • Zwitterionic Recognition: Ertapenem contains both a carboxylic acid and a secondary amine. Teicoplanin phases possess an "inclusion basket" and multiple peptide groups that form hydrogen bonds and ionic interactions ideal for zwitterions without requiring harsh derivatization.

    • Aqueous Compatibility: Unlike traditional Normal Phase (Hexane/IPA) methods, Teicoplanin and Immobilized Polysaccharides (e.g., Chiralpak AD-RH) function in Reversed-Phase (RP) conditions. This is critical because Ertapenem is highly polar and insoluble in hexane.

Q2: I am observing "Ghost Peaks" that increase with run time. Is my column failing?

Diagnosis: Likely On-Column Degradation , not column failure. Technical Insight: Ertapenem is unstable at room temperature. If your retention time (


) exceeds 15-20 minutes, the molecule hydrolyzes during the separation, creating broad, non-Gaussian peaks (often the open-ring metabolite).

Corrective Protocol:

  • Thermostat Control: Set the autosampler to

    
     and the column oven to 
    
    
    
    . Note: Lower column temp increases backpressure and broadens peaks, but is necessary to prevent hydrolysis.
  • pH Buffer: Ensure your mobile phase is buffered between pH 6.5 and 7.5 . Avoid acidic mobile phases (

    
    ) typically used for other chiral acids, as they accelerate beta-lactam ring opening.
    

Module 2: Suggested Experimental Protocol

Objective: Separation of Ertapenem from its potential enantiomer (


) or C-4 epimers.
ParameterConditionRationale
Column Chirobiotic T (Teicoplanin) or Chiralpak AD-RH (

)
Handles zwitterions; compatible with aqueous buffers.
Mobile Phase 20 mM Ammonium Acetate (pH 7.0) : Methanol (80:20 v/v)Neutral pH preserves the beta-lactam ring. MeOH is preferred over ACN for glycopeptide selectivity.
Flow Rate

Optimized for mass transfer in macrocyclic phases.
Detection UV @ 298 nmMax absorption for the carbapenem backbone; minimizes buffer noise.
Sample Diluent 10 mM Phosphate Buffer (pH 7.0)Do not use pure water or organic solvents for dissolution; induces dimerization.

Module 3: Troubleshooting Logic (Visualized)

The following diagram outlines the decision process when encountering poor resolution or stability issues.

Ertapenem_Troubleshooting Start Issue Detected Problem_Type Identify Symptom Start->Problem_Type Ghost_Peaks Ghost Peaks / Baseline Rise Problem_Type->Ghost_Peaks Degradation? Poor_Res Poor Resolution (Rs < 1.5) Problem_Type->Poor_Res Selectivity? Tailing Severe Peak Tailing Problem_Type->Tailing Interaction? Sol_Temp Decrease Col Temp (Try 10°C) Ghost_Peaks->Sol_Temp Sol_pH Adjust pH to 6.5-7.0 (Strict Control) Ghost_Peaks->Sol_pH Sol_Mode Switch to Polar Ionic Mode (MeOH only) Poor_Res->Sol_Mode Tailing->Sol_pH Sol_Salt Increase Buffer Conc. (up to 50mM) Tailing->Sol_Salt

Figure 1: Decision tree for troubleshooting Ertapenem chiral separation anomalies. High-contrast nodes indicate critical intervention points.

Module 4: Advanced FAQs

Q3: Can I use Normal Phase (Hexane/IPA) to improve selectivity?

Answer: No. Ertapenem is a salt (sodium) and highly polar. It is virtually insoluble in hexane. Attempting to dissolve it in non-polar solvents will result in precipitation or immediate gumming of the injector. If you must use a polysaccharide column (like AD-H), use it in Polar Ionic Mode (100% Methanol with 0.1% TEA/TFA acid-base ratio), though Reversed-Phase is far more robust for this molecule.

Q4: How do I distinguish between the Enantiomer and the Dimer?

Answer:

  • Enantiomer: Same molecular weight (MW 475.5 g/mol ), same UV spectrum.

  • Dimer: MW 951 g/mol .[1] Validation Step: You must use LC-MS or a diode array detector (DAD). The dimer often elutes later in RP conditions due to increased hydrophobicity. In chiral modes, the dimer may appear as a broad hump. Always validate the "enantiomer" peak by checking the mass spectrum (

    
     476 vs 952).
    

References

  • Zajac, M., Cielecka-Piontek, J., & Jelinska, A. (2007).[2] Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis.

  • Jain, J. G., et al. (2014).[3] Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 °C. American Journal of Health-System Pharmacy.

  • Ward, T. J., & Ward, K. D. (2010). Chiral separations: fundamental review. Analytical Chemistry. (General reference for Macrocyclic Glycopeptide mechanisms).

  • Phenomenex. (2023).[4][5] Chiral HPLC Separations: A Guide to Column Selection. (Reference for Polysaccharide RP modes).

Sources

Preventing racemization during Ertapenem synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization & Degradation During Side-Chain Coupling

Status: Operational Ticket ID: ERT-SYN-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Ertapenem sodium is a 1β-methylcarbapenem with significant instability inherent to its strained β-lactam ring and multiple chiral centers (C4, C5, C6, and the pyrrolidine side chain). The most critical failure mode during synthesis is C-6 epimerization (racemization) and intermolecular dimerization .

This guide addresses the specific "Hot Zone" of the synthesis: the condensation of the Enol Phosphate (MAP) with the Thiol Side Chain, and the subsequent deprotection.

Module 1: The Critical Coupling Phase (MAP + Thiol)

The reaction between the enol phosphate intermediate (MAP) and the mercapto-pyrrolidine side chain is the primary source of stereochemical drift. The C-6 proton is acidic; excessive basicity or thermal energy will invert the stereocenter from the active


 configuration to the inactive 

epimer.
Workflow Visualization (CCP Monitoring)

The following diagram illustrates the Critical Control Points (CCPs) where racemization risks are highest.

Ertapenem_Coupling MAP Enol Phosphate (MAP) (Dissolved in DMF/NMP) Cooling Cooling Phase Target: -50°C to -40°C MAP->Cooling SideChain Thiol Side Chain (Mercapto-pyrrolidine) SideChain->Cooling BaseAdd Base Addition (TMG/DBU) CRITICAL CONTROL POINT Cooling->BaseAdd T < -40°C BaseAdd->BaseAdd Risk: C-6 Epimerization if T > -30°C or Base Excess Coupling Coupling Reaction (Kinetic Control) BaseAdd->Coupling Slow Addition Quench Phosphate Buffer Quench pH 5.5 - 6.5 Coupling->Quench Immediate upon completion ProtectedErt Protected Ertapenem (Intermediate) Quench->ProtectedErt

Figure 1: Process flow for the coupling of MAP and Thiol side chain, highlighting the temperature and base addition critical control points.

Module 2: Troubleshooting Guide (Q&A)
Issue 1: HPLC analysis shows >1.0% of the C-6 Epimer (8-epimer).

Diagnoses:

  • Thermal Excursion: The reaction temperature rose above -30°C during base addition.[1]

  • Base Overload: Localized high concentration of base occurred due to rapid addition.

  • Incorrect Base Selection: Use of unhindered strong bases (e.g., NaOH, simple alkoxides) promotes proton abstraction at C-6.

Corrective Protocol:

  • Base Switch: Utilize 1,1,3,3-tetramethylguanidine (TMG) instead of DBU or DIPEA. TMG has shown superior selectivity for the coupling reaction over the proton abstraction at C-6 [1].

  • Cryogenic Control: Ensure the reactor jacket is set to -60°C before addition. The internal mass temperature must not exceed -40°C.

  • Dilution: Dilute the base in dry DMF (1:5 ratio) and add dropwise to prevent "hot spots" of high alkalinity.

Issue 2: "Sticky" or gummy precipitate during workup (Dimerization).

Diagnoses:

  • pH Drift: The carbapenem core is unstable at both acidic (pH < 5) and basic (pH > 8) extremes.

  • Concentration: High concentration of the zwitterionic intermediate promotes intermolecular attack (dimerization).

Corrective Protocol:

  • Buffer Locking: Quench the coupling reaction into a pre-chilled Phosphate Buffer (pH 6.0) . Do not use water alone.

  • Ion-Pairing Extraction: If using TMG, employ an ion-pairing workup.[2] The TMG salts can be extracted into the aqueous layer while the protected Ertapenem remains in the organic layer, preventing base-catalyzed degradation during solvent stripping [1].

Issue 3: Low yield during Hydrogenolysis (Deprotection).

Diagnoses:

  • Catalyst Poisoning: Residual sulfur from the side chain or reagents.

  • Ring Opening: The PNB-removal step generates the free carboxylic acid, which can autocatalyze

    
    -lactam ring opening.
    

Corrective Protocol:

  • In-Situ Neutralization: Perform the hydrogenation in the presence of Sodium Bicarbonate (NaHCO₃) . This converts the nascent acid directly to the sodium salt (Ertapenem Sodium), which is significantly more stable than the free acid form [2].

Module 3: Critical Process Parameters (Data Tables)
Table 1: Base Selection & Racemization Risk

Comparative analysis of bases used in the coupling of Enol Phosphate (MAP) and Thiol.

Base ReagentpKa (approx)Steric HindranceC-6 Epimer RiskReaction RateRecommendation
TMG (Tetramethylguanidine)13.6HighLow FastPreferred [1]
DBU (Diazabicycloundecene)12.0ModerateModerateFastAcceptable (requires -60°C)
DIPEA (Hünig's Base)10.7HighLowSlowInefficient for this step
TEA (Triethylamine)10.7LowHigh ModerateAvoid
Table 2: Temperature vs. Impurity Profile

Impact of reaction temperature on the coupling step (MAP + Side Chain).

Temperature (°C)Yield (%)C-6 Epimer (%)Dimer Impurity (%)Status
-60°C to -50°C> 90%< 0.1%< 0.2%Optimal
-40°C to -30°C85-88%0.3 - 0.5%0.5%Warning Zone
> -20°C< 75%> 2.0% > 5.0% Critical Failure
Module 4: Standardized "Low-Racemization" Protocol

Objective: Synthesis of Protected Ertapenem with <0.1% Epimer.

  • Preparation: Charge a dry reactor with Enol Phosphate (MAP) (1.0 equiv) and Mercapto-side chain HCl salt (1.05 equiv) in anhydrous DMF.

  • Cooling: Cool the solution to -50°C under Nitrogen sweep.

  • Activation: Add TMG (1,1,3,3-tetramethylguanidine) (2.1 equiv) dropwise over 45 minutes.

    • Note: Monitor internal temperature; do not allow T > -45°C.

  • Reaction: Stir at -50°C for 2–4 hours. Monitor by HPLC.

  • Quench: Transfer the reaction mixture into a vigorously stirred solution of KH₂PO₄ (5%) buffered to pH 6.0 at 0°C.

  • Extraction: Extract immediately with Ethyl Acetate. Wash organic layer with brine to remove residual DMF and TMG salts.

References
  • Williams, J. M., et al. (2005).[3] "Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium." The Journal of Organic Chemistry, 70(19), 7479–7487. Link

  • Tewari, N., et al. (2015). "Process for preparation of ertapenem and salts thereof."[3][4] World Intellectual Property Organization, WO2015087245A1. Link

  • Jobson, R. B., et al. (2006). "Polymorphic forms of ertapenem monosodium salt and process for its preparation." European Patent, EP 2505190 A1. Link

Sources

Technical Support Center: Optimizing Yield and Purity of Ertapenem Side Chain Enantiomer 2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of the Ertapenem Side Chain Enantiomer 2 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the laboratory. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both scientific integrity and practical success.

Introduction: The Critical Role of the Ertapenem Side Chain

Ertapenem is a broad-spectrum β-lactam antibiotic of the carbapenem class, crucial for treating a range of bacterial infections.[1] Its efficacy is intrinsically linked to its specific stereochemistry. The side chain, (2S,4S)-2-(((3-carboxyphenyl)carbamoyl)pyrrolidin-4-yl)thio, is a key component, and obtaining the correct enantiomer (Enantiomer 2) in high purity and yield is a paramount challenge in the overall synthesis of the drug. Impurities, particularly the incorrect enantiomer (Enantiomer 1), can impact the drug's safety and efficacy profile.[] This guide provides a structured approach to troubleshoot and optimize the synthesis and purification of the hydrochloride salt of this vital intermediate.

Carbapenems, including Ertapenem, are known for their inherent instability, particularly the strained β-lactam ring which is susceptible to hydrolysis.[3][4][5] This instability extends to its precursors and side chains, making careful control of reaction and purification conditions essential to prevent degradation and maximize yield.[4][5]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments.

Low Overall Yield

Question: My final yield of the Ertapenem Side Chain Enantiomer 2 HCl is consistently low. What are the most common causes and how can I address them?

Answer: Low yield can stem from several stages of the synthesis and purification process. Let's break down the likely culprits:

  • Incomplete Hydrogenolysis: The deprotection of the p-nitrobenzyl (PNB) ester is a critical step.[6] Incomplete removal of this protecting group will directly lead to a lower yield of the final product.

    • Causality: The PNB group is typically removed via catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C).[6] The efficiency of this reaction depends on catalyst activity, hydrogen pressure, reaction time, and the presence of any catalyst poisons.

    • Troubleshooting Steps:

      • Catalyst Quality: Ensure you are using a fresh, high-quality Pd/C catalyst. An older or improperly stored catalyst can have significantly reduced activity.

      • Hydrogen Pressure: Verify that the reaction is being conducted under the appropriate hydrogen pressure as specified in your protocol. Inadequate pressure can lead to a sluggish or incomplete reaction.

      • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique like High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material (the PNB-protected side chain) is a key indicator of reaction completion.

      • Solvent Purity: Ensure the solvent used for the hydrogenolysis is of high purity and free from potential catalyst poisons like sulfur compounds.

  • Product Degradation: Carbapenem intermediates are sensitive to pH and temperature extremes.[5][7]

    • Causality: The β-lactam ring, a core feature of carbapenems, is highly strained and susceptible to hydrolytic cleavage under both acidic and alkaline conditions.[3][8][9] Elevated temperatures can accelerate this degradation.[7]

    • Troubleshooting Steps:

      • pH Control: Maintain the pH of your reaction and work-up solutions within a stable range, typically between 5.5 and 7.5.[7] Use buffered solutions where necessary.

      • Temperature Management: Conduct reactions and purifications at controlled, and often low, temperatures. For instance, the coupling reaction of the thiol with the carbapenem core is often performed at very low temperatures (-50°C to -60°C).[10]

      • Minimize Exposure to Water: While aqueous solutions are often necessary, minimize the time the product is in an aqueous environment, especially at non-optimal pH or elevated temperatures.

  • Losses During Work-up and Isolation: Significant product loss can occur during extraction, washing, and crystallization steps.

    • Causality: The hydrochloride salt of the side chain has some solubility in aqueous and organic solvents. Multiple extraction and washing steps can lead to cumulative losses. Improper crystallization techniques can result in poor recovery.

    • Troubleshooting Steps:

      • Extraction Efficiency: Use a minimal number of extractions with an appropriate solvent to minimize losses. Ensure proper phase separation to avoid discarding the product-containing layer.

      • Crystallization Optimization: The choice of solvent and anti-solvent is critical for efficient crystallization. A common approach is to dissolve the product in a solvent like methanol and then add an anti-solvent such as n-propanol to induce crystallization.[11] Experiment with different solvent ratios and cooling profiles to maximize crystal formation and recovery.

Low Purity and Enantiomeric Excess

Question: My product shows significant impurities on HPLC analysis, and the enantiomeric excess (e.e.) is below the required specification. How can I improve the purity?

Answer: Purity issues, especially low enantiomeric excess, are a common and critical challenge. Addressing this requires a focus on both the chiral resolution step and the subsequent purification.

  • Inefficient Chiral Resolution: The separation of Enantiomer 2 from its undesired counterpart (Enantiomer 1) is a pivotal step.

    • Causality: Chiral resolution often relies on the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[12] The efficiency of this separation depends on the choice of resolving agent, solvent system, and crystallization conditions. Alternatively, chiral chromatography can be employed.[13][14]

    • Troubleshooting Steps:

      • Optimize Diastereomeric Salt Crystallization: If using this method, systematically screen different chiral resolving agents and solvent systems. The goal is to find a combination where the diastereomeric salt of the desired enantiomer has significantly lower solubility than the other, allowing for selective crystallization.

      • Develop a Chiral HPLC Method: For analytical and potentially preparative separation, a robust chiral HPLC method is essential. This will allow you to accurately determine the enantiomeric excess and, if necessary, isolate the pure enantiomer.[13][15]

  • Presence of Process-Related Impurities: Besides the wrong enantiomer, other impurities can arise from starting materials, side reactions, or degradation.[1][]

    • Causality: Common impurities can include unreacted starting materials, by-products from the coupling reaction, and degradation products like the ring-opened hydrolyzed side chain.[] Dimerization of the ertapenem molecule can also occur at high concentrations.[7]

    • Troubleshooting Steps:

      • Recrystallization: This is the most powerful technique for removing most process-related impurities. A well-optimized recrystallization protocol can significantly enhance the purity of the final product.

      • Washing: During the isolation of the crystallized product, washing the filter cake with a carefully chosen solvent can remove residual soluble impurities.

      • Impurity Profiling: Utilize HPLC and Mass Spectrometry (LC-MS) to identify the major impurities.[1][] Understanding the structure of the impurities can provide clues about their origin and help in designing a more effective purification strategy.

Key Experimental Protocols

Protocol 1: Optimized Recrystallization for Purity Enhancement

This protocol provides a general framework for the recrystallization of Ertapenem Side Chain Enantiomer 2 HCl. The specific solvent volumes and temperatures may require optimization based on your batch size and initial purity.

  • Dissolution: Dissolve the crude Ertapenem Side Chain Enantiomer 2 HCl in a minimal amount of a suitable solvent (e.g., methanol) at a slightly elevated temperature (e.g., 30-40°C).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-20 minutes. Filter the solution through a fine filter medium (e.g., Celite) to remove the carbon.

  • Crystallization: Cool the solution to room temperature. Slowly add an anti-solvent (e.g., n-propanol, isopropanol) dropwise with gentle stirring until the solution becomes slightly turbid.

  • Maturation: Cool the mixture slowly to a lower temperature (e.g., 0-5°C) and allow it to stand for several hours to facilitate complete crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum at a controlled temperature.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent System (Solvent:Anti-solvent)Expected Outcome
Methanol : n-PropanolGood for removing polar impurities.
Methanol : IsopropanolEffective for general purification.
Water : AcetoneCan be used for highly polar impurities.
Dichloromethane : HeptaneSuitable for less polar by-products.
Protocol 2: Analytical HPLC Method for Purity and Enantiomeric Excess

A robust HPLC method is crucial for monitoring reaction progress and assessing the final product's quality.

Table 2: Typical HPLC Conditions

ParameterChiral HPLC (for Enantiomeric Excess)Reversed-Phase HPLC (for Purity)
Column Chiral Stationary Phase (e.g., Chiralpak IA)C18 (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)[16]
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (TFA)Phosphate Buffer/Acetonitrile[16]
Flow Rate 1.0 mL/min1.0 - 1.5 mL/min[16]
Detection UV at 220 nm or 295 nm[16]UV at 295 nm[16]
Injection Volume 10-20 µL20 µL[16]
Column Temp. Ambient or controlled (e.g., 25°C)Ambient

Visualizing the Process: Diagrams and Workflows

Diagram 1: General Synthesis and Purification Workflow

This diagram outlines the key stages in producing high-purity Ertapenem Side Chain Enantiomer 2 HCl.

SynthesisWorkflow cluster_synthesis Synthesis & Resolution cluster_purification Purification & Isolation Racemic_Side_Chain Racemic Side Chain Synthesis Chiral_Resolution Chiral Resolution (Diastereomeric Salt Formation) Racemic_Side_Chain->Chiral_Resolution Add Chiral Resolving Agent Crude_Enantiomer_2 Crude Enantiomer 2 Chiral_Resolution->Crude_Enantiomer_2 Isolate Desired Diastereomer Recrystallization Recrystallization Crude_Enantiomer_2->Recrystallization Pure_HCl_Salt Pure Enantiomer 2 HCl Recrystallization->Pure_HCl_Salt Isolate & Dry

Caption: High-level workflow for synthesis and purification.

Diagram 2: Troubleshooting Purity Issues

This decision tree helps diagnose and solve common purity problems identified by HPLC.

PurityTroubleshooting Start HPLC Shows Impurity Check_EE Is Enantiomeric Excess (e.e.) < 99%? Start->Check_EE Other_Peaks Are other significant impurities present? Check_EE->Other_Peaks No Optimize_Resolution Action: Optimize Chiral Resolution (Solvent, Temp, Agent) Check_EE->Optimize_Resolution Yes Final_Product Product Meets Purity Spec Other_Peaks->Final_Product No Optimize_Recrystallization Action: Optimize Recrystallization (Solvent System, Cooling Rate) Other_Peaks->Optimize_Recrystallization Yes Optimize_Resolution->Start Re-analyze Optimize_Recrystallization->Start Re-analyze

Caption: Decision tree for troubleshooting purity issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for the Ertapenem side chain, and how can I minimize it? A1: The primary degradation pathway is the hydrolysis of the β-lactam ring, which can occur under both acidic and alkaline conditions.[3][8] To minimize this, strictly control the pH of all aqueous solutions to a near-neutral range (pH 5.5-7.5) and maintain low temperatures throughout the process, especially during work-up and purification steps.[7]

Q2: My final product is off-color (yellowish). What is the likely cause and how can I fix it? A2: A yellow tint often indicates the presence of degradation products or residual impurities. This can be addressed by incorporating a decolorization step using activated carbon before the final crystallization, as described in the recrystallization protocol. Ensure your starting materials are of high purity as well.[]

Q3: Can I use a different protecting group instead of p-nitrobenzyl (PNB)? A3: While other protecting groups like Allyl esters are used in carbapenem synthesis, the PNB group is common due to its reliable removal under mild hydrogenolysis conditions, which are compatible with the sensitive carbapenem core.[6][17] Changing the protecting group would require a significant redesign of the synthetic route and deprotection strategy.

Q4: What are the critical safety precautions when working with these materials? A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some reagents used in the synthesis may be hazardous. For example, p-nitrobenzyl alcohol derivatives can be irritants.[18] Always consult the Safety Data Sheet (SDS) for all chemicals before use and handle them in a well-ventilated fume hood.

References

  • Possible mechanism of β‐lactam ring hydrolysis by subclass B1... - ResearchGate. Available at: [Link]

  • Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance - PMC. Available at: [Link]

  • β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC. Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. Available at: [Link]

  • Ertapenem Impurities and Related Compound - Veeprho. Available at: [Link]

  • Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem - PMC. Available at: [Link]

  • Carbapenems: Past, Present, and Future | Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ertapenem-impurities - Pharmaffiliates. Available at: [Link]

  • Recent Advances in Stability Studies of Carbapenems | Request PDF - ResearchGate. Available at: [Link]

  • Ertapenem Manufacturing Process Development - Pavia - IRIS. Available at: [Link]

  • Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem | Request PDF - ResearchGate. Available at: [Link]

  • Effect of buffers on the ertapenem stability in aqueous solution - ResearchGate. Available at: [Link]

  • CN105439934A - Novel preparation method of ertapenem side chain - Google Patents.
  • Recent Advances in Stability Studies of Carbapenems - Bentham Science Publisher. Available at: [Link]

  • A Convenient Synthesis of Carbapenem Antibiotic Ertapenem Sodium | Request PDF - ResearchGate. Available at: [Link]

  • New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation - Journal of Science & Technology. Available at: [Link]

  • Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium - PubMed. Available at: [Link]

  • HPLC methods used for the analysis of ertapenem sodium in biological matrices. Available at: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC - NIH. Available at: [Link]

  • An Efficient HPLC–MS Method for Impurity Profile of Ertapenem | Scilit. Available at: [Link]

  • WO2012038979A2 - A process for preparation of ertapenem - Google Patents.
  • Stability of four carbapenem antibiotics in discs used for antimicrobial susceptibility testing. Available at: [Link]

  • Study on the stereoselective synthesis of carbapenem sidechain (2S,4S)-4-acetylsulphanyl-2- [(S)-1-phenylethylcarbamoyl]-pyrrolidine-1- carboxylic acid 4-nitrobenzyl ester - ResearchGate. Available at: [Link]

  • Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains - Patsnap Eureka. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. Available at: [Link]

  • (PDF) Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form - ResearchGate. Available at: [Link]

  • Chiral resolution – Knowledge and References - Taylor & Francis. Available at: [Link]

  • p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate - PubChem. Available at: [Link]

  • CN104130262A - Ertapenem and ertapenem side chain, as well as preparation methods of ertapenem and ertapenem side chains - Google Patents.
  • (PDF) Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - ResearchGate. Available at: [Link]

  • WO2014082226A1 - Purification method of ertapenem sodium - Google Patents.
  • US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents.
  • CN102827199A - Synthetic method for penem and carbapenem antibiotic type key intermediate 4AA - Google Patents.
  • RU2663899C1 - Process for the preparation of 1-carbamoylmethyl-4-phenyl-2-pyrrolidone.
  • Turning chiral peptides into a racemic supraparticle to induce the self-degradation of MDM2. Available at: [Link]

  • Strategies for Identification of Carbapenemase-Producing Enterobacteriaceae - PubMed. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in Ertapenem HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: ERT-HPLC-001 Assigned Specialist: Senior Application Scientist, Chromatography Division

Introduction: The "Why" Behind the Tailing

Welcome to the technical support hub for Ertapenem analysis. If you are experiencing peak tailing (Tailing Factor


), you are likely battling the specific chemical vulnerabilities of the carbapenem class.

Ertapenem is not a standard small molecule; it is a zwitterionic, unstable beta-lactam with a carboxylic acid moiety and basic amine functionality. This creates a "perfect storm" for peak tailing due to two primary mechanisms:

  • Secondary Silanol Interactions: The basic amine groups interact with residual silanols on the silica surface of C18 columns.

  • Metal Chelation: (Critical Insight) Carbapenems are notorious for chelating trace iron (

    
    ) present in stainless steel HPLC frits and tubing. This forms a "drag" effect, manifesting as severe tailing or split peaks, often misdiagnosed as column failure.
    

This guide moves beyond generic advice to address these specific chemical interactions.

Module 1: Diagnostic Logic Flow

Before altering your method, use this logic flow to isolate the root cause.

TroubleshootingFlow Start ISSUE: Peak Tailing (Tf > 1.5) CheckSample 1. Check Sample Solvent Is sample dissolved in 100% Organic? Start->CheckSample SolventMismatch CAUSE: Solvent Mismatch (Strong Solvent Effect) CheckSample->SolventMismatch Yes CheckMetal 2. Check Metal Sensitivity Does tailing persist on new column? CheckSample->CheckMetal No (Buffer used) Chelation CAUSE: Metal Chelation (Interaction with Frits/Tubing) CheckMetal->Chelation Yes (New column fails) CheckpH 3. Check pH & Column Is pH > 7.5 or < 3.0? CheckMetal->CheckpH No (New column works) Silanol CAUSE: Secondary Silanol Activity (Uncapped Column / Wrong pH) CheckpH->Silanol pH OK but Old Column Degradation CAUSE: Sample Degradation (Beta-lactam Hydrolysis) CheckpH->Degradation pH Extreme

Figure 1: Diagnostic decision tree for isolating the root cause of Ertapenem peak asymmetry.

Module 2: The "How" – Step-by-Step Troubleshooting

Scenario A: The "Shark Fin" Peak (Metal Chelation)

Symptoms: Broad tailing that looks like a shark fin; poor reproducibility between HPLC systems; new columns show tailing immediately.

The Science: Ertapenem has electron-donating groups that form complexes with metal ions. Stainless steel frits (sintered metal) have a massive surface area exposing iron.

Protocol: System Passivation Do not skip this step if you use stainless steel systems.

  • Remove Column: Replace the analytical column with a union connector.

  • Flush: Pump 30% Phosphoric Acid (or a commercial passivation solution) through the system at 1 mL/min for 60 minutes.

    • Warning: Ensure your detector flow cell is compatible or bypass it.[1]

  • Rinse: Flush with HPLC-grade water for 30 minutes to remove all acid.

  • Test: Re-install the column and inject the standard.

  • Long-term Fix: Replace stainless steel inlet frits with PEEK (Polyether ether ketone) frits or use a "Bio-inert" HPLC system.

Scenario B: The "Strong Solvent" Effect

Symptoms: Fronting combined with tailing; retention time shifts; peak shape improves when injecting smaller volumes.

The Science: Dissolving Ertapenem in 100% Methanol or Acetonitrile creates a solvent plug stronger than the mobile phase. The analyte travels faster than the eluent initially, causing band broadening before it even hits the stationary phase.

Data: Impact of Diluent on Peak Symmetry

Sample DiluentTailing Factor (

)
Theoretical Plates (

)
Status
100% Methanol 2.42,100Fail
50:50 MeOH:Water 1.83,500Risk
Mobile Phase A 1.18,200Pass

Corrective Action: Always dissolve the sample in the Mobile Phase or a solvent weaker than the mobile phase (e.g., 0.9% NaCl or Phosphate Buffer pH 6.5).

Scenario C: Secondary Silanol Interactions

Symptoms: Classic tailing (


 1.5 - 2.0); retention time is stable.

The Science: At neutral pH, residual silanols (


) on the column support are ionized (

). Ertapenem's amine group becomes protonated (

). The resulting electrostatic attraction causes the "drag."

Protocol: Mobile Phase Optimization

  • Buffer Strength: Increase Phosphate buffer concentration to 20-50 mM . Higher ionic strength suppresses the ion-exchange behavior of silanols.

  • pH Choice:

    • Stability Preference: pH 6.5 - 7.5 (Phosphate buffer).[2] This minimizes hydrolysis.

    • Peak Shape Preference: If stability allows (fast run), pH 2.5 - 3.0 suppresses silanol ionization, but risk of degradation is high .

    • Recommendation: Stick to pH 6.5 and use a highly end-capped column (e.g., "End-capped" or "Base Deactivated" C18).

Module 3: Experimental Workflow Visualization

The following diagram outlines the correct preparation and system setup to prevent degradation and tailing simultaneously.

Workflow Prep Sample Prep (Cold Chain) Diluent Diluent Selection (Buffer pH 6.5) Prep->Diluent Prevent Hydrolysis System HPLC System (Passivated/PEEK) Diluent->System Inject Column Column (L1 C18 End-capped) System->Column No Fe interaction Analysis Analysis (T < 1.5) Column->Analysis Separation

Figure 2: Optimized workflow ensuring chemical stability and inert flow path.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Trifluoroacetic Acid (TFA) to improve peak shape? A: Avoid if possible. While TFA is an excellent ion-pairing agent that masks silanols, it is highly acidic (pH < 2). Ertapenem is a beta-lactam and is susceptible to acid-catalyzed hydrolysis [1]. Using TFA may fix the tailing but will likely cause the appearance of degradation peaks (ring-opening) during the run. Use Phosphate buffer at pH 6.5 instead.[3]

Q2: My peak area is decreasing over a sequence. Is this tailing related? A: This is likely degradation , not just tailing. Ertapenem is unstable in solution at room temperature.

  • Fix: Use a cooled autosampler (4°C).

  • Fix: Limit run times.

  • Fix: Ensure the pH of the sample solution is between 6.0 and 7.5 [2].

Q3: Which specific column do you recommend? A: The USP monograph specifies an L1 packing (C18). However, not all L1s are equal. For Ertapenem, choose a column with:

  • High Carbon Load (>15%): Increases hydrophobic retention.

  • Double End-capping: Critical to cover silanols.

  • Hybrid Particle Technology (e.g., XBridge, Gemini): These are more resistant to pH extremes and have lower silanol activity than pure silica [3].

References

  • Zajac, M., et al. (2007).[4] "Stability of ertapenem in aqueous solutions." Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. (n.d.). "Enhancing Ertapenem Stability in Aqueous Solutions." Technical Support Center.

  • Chrom Tech. (2025).[5] "What Causes Peak Tailing in HPLC?" Chromatography Technical Guide.

  • Jain, R., et al. (2017).[6] "Development of Stability Indicating RP-HPLC Method for Ertapenem." Dhaka University Journal of Pharmaceutical Sciences.

Sources

Overcoming matrix effects in LC-MS analysis of Ertapenem enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects & Instability in Chiral LC-MS Bioanalysis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 13, 2026

Introduction: The "Triple Threat" of Ertapenem Analysis

Welcome to the technical guide for Ertapenem bioanalysis. If you are here, you likely encountered failing QC samples, disappearing peaks, or non-reproducible isomer ratios.

Analyzing Ertapenem (a 1-β-methyl-carbapenem) presents a unique "triple threat" in LC-MS/MS:

  • Chemical Instability: The

    
    -lactam ring is highly susceptible to hydrolysis, particularly at ambient temperature and physiological pH.
    
  • Zwitterionic Polarity: Its high polarity makes retention on standard C18 columns difficult, often requiring ion-pairing reagents that suppress MS ionization.

  • Matrix Interference: Co-eluting phospholipids from plasma/urine often mask the signal of low-level enantiomeric impurities or the parent drug itself.

This guide moves beyond standard protocols to address the causality of these failures.

Module 1: Sample Preparation & Stabilization

The Core Issue: You cannot analyze what has already degraded or what is being suppressed by lipids.

FAQ 1: Why is my Ertapenem signal dropping over time in the autosampler?

Diagnosis: Spontaneous hydrolysis of the


-lactam ring.
Mechanism:  Ertapenem degrades rapidly in plasma at room temperature and even at 4°C if the pH is uncontrolled. The ring-opening reaction is catalyzed by nucleophiles and extreme pH.

The Solution: The "Stabilize-Then-Clean" Protocol Standard Protein Precipitation (PPT) is insufficient because it leaves phospholipids that cause ion suppression.[1] We utilize a Hybrid Solid-Phase Extraction (HybridSPE) approach combined with immediate pH buffering.

Optimized Protocol: pH Stabilization & Phospholipid Removal
StepActionMechanistic Rationale
1. Collection Collect blood into tubes containing MES Buffer (pH 6.5) .Stabilizes the

-lactam ring.[2] Ertapenem is most stable at pH 6.0–7.0.
2. Processing Centrifuge immediately at 4°C . Keep plasma on ice.Reduces kinetic energy available for hydrolysis reactions.
3. Precipitation Add 100 µL Plasma to 300 µL 1% Formic Acid in Acetonitrile in a HybridSPE-Phospholipid plate.Precipitates proteins while the Zirconia-coated silica in the plate selectively binds phospholipids via Lewis acid-base interaction.
4. Extraction Apply vacuum.[3] Collect filtrate.Removes >99% of phospholipids (phosphatidylcholines) which are the primary source of matrix effects.[4]
5. Dilution Dilute filtrate 1:1 with water/buffer.Lowers organic strength to prevent "solvent breakthrough" (peak fronting) on the LC column.

Critical Note: Do not use methanol for precipitation if possible; acetonitrile provides sharper precipitation and better compatibility with HybridSPE plates.

Module 2: Chromatographic Separation (Chiral)

The Core Issue: Traditional chiral columns (Amylose/Cellulose) often require Normal Phase solvents (Hexane/IPA) which are incompatible with sensitive MS quantification.

FAQ 2: How do I separate Ertapenem enantiomers using MS-compatible solvents?

Diagnosis: Incompatible phase systems. Solution: Use Macrocyclic Glycopeptide stationary phases (e.g., Teicoplanin or Chirobiotic T).

Why this works: These phases operate in Reversed-Phase (RP) mode (Water/MeOH/ACD). They contain multiple chiral recognition sites (peptide pockets, sugar moieties) that interact with the zwitterionic Ertapenem without requiring high-pH additives that would degrade the drug.

Recommended LC Conditions
  • Column: Chirobiotic T (Teicoplanin bonded), 150 x 2.1 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Methanol.

  • Mode: Isocratic (typically 30-40% B) or shallow gradient.

  • Flow Rate: 0.25 mL/min (Optimal for ESI efficiency).

Caption: Mechanism of macrocyclic glycopeptide chiral separation allowing for reversed-phase, MS-compatible conditions.

Module 3: Overcoming Matrix Effects

The Core Issue: "Invisible" interferences. You have a peak, but the area count is 50% lower than the standard in water.

FAQ 3: I see the peak, but my Internal Standard (IS) response varies wildly between patients. Why?

Diagnosis: Ion Suppression from Phospholipids.[4][5] Mechanism: Phospholipids elute late in the run (often during the re-equilibration phase of the next injection if gradients are short). They compete for charge in the ESI droplet, preventing Ertapenem from ionizing.

Troubleshooting Workflow: The Post-Column Infusion Test

To validate if matrix effects are impacting your specific retention time:

  • Setup: Infuse a constant flow of Ertapenem standard (via syringe pump) into the MS source.

  • Inject: Simultaneously inject a "Blank Matrix" sample (processed plasma) via the LC column.

  • Observe: Monitor the baseline. A drop in the baseline indicates where matrix components are suppressing ionization.

  • Adjust: Ensure your Ertapenem enantiomers elute away from these suppression zones.

Caption: Pathway of ion suppression caused by phospholipids and the mechanism of Zirconia-based removal.[1]

Module 4: Validation Data Summary

When validating this method, expect the following performance metrics if the stabilization and cleanup protocols are followed correctly.

Table 1: Expected Method Performance Parameters

ParameterAcceptance CriteriaTypical Result (Optimized Method)
Matrix Factor (MF) 0.85 – 1.150.98 (Using HybridSPE) vs. 0.65 (Standard PPT)
Recovery > 80%92% (Consistent across low/high QC)
Stability (Autosampler) < 15% degradation24 Hours at 4°C (With MES Buffer)
Chiral Resolution (

)
> 1.52.1 (Baseline separation of enantiomers)
Linearity (

)
> 0.990.998 (Range: 0.1 – 100 µg/mL)

References

  • Merck & Co. (2011). INVANZ (Ertapenem sodium) Prescribing Information. U.S. National Library of Medicine. Link[6]

  • Hee, K. H., et al. (2015). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Ertapenem in Human Serum. Walsh Medical Media. Link

  • Alffenaar, J. W., et al. (2014).[7] Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy.[2][6] Link

  • Rule, G., & Cramer, H. (2022).[1] Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Link

  • Ward, T. J., & Ward, K. D. (2010). Chiral separations: fundamental review 2010. Analytical Chemistry. (Contextual grounding for Macrocyclic Glycopeptide usage in LC-MS). Link

Sources

Optimizing dosage regimen of Ertapenem based on enantiomer profile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction: Understanding the Stereochemistry of Ertapenem

Ertapenem is a potent, broad-spectrum carbapenem antibiotic characterized by a complex molecular structure with multiple chiral centers.[1] The commercially available drug, Invanz®, is a single, specific stereoisomer. This stereochemical purity is critical, as different stereoisomers of a drug can exhibit significant variations in their pharmacological and toxicological profiles.[2] While the final drug product is enantiomerically pure, the potential for the formation of stereoisomeric impurities during synthesis or the theoretical possibility of in vivo epimerization (the conversion of one stereoisomer into another within the body) necessitates robust analytical methods to ensure the stereochemical integrity of Ertapenem.

This guide provides in-depth technical support for researchers and scientists working with Ertapenem, focusing on the analysis of its stereoisomeric profile. We will address common questions and troubleshooting scenarios encountered during experimental work, providing practical, field-proven insights to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is designed to proactively address common challenges and questions that may arise during the stereoisomeric analysis of Ertapenem.

Part 1: Foundational Concepts

Question 1: Why is the stereoisomeric purity of Ertapenem a critical quality attribute?

The three-dimensional structure of a drug molecule is paramount to its interaction with biological targets, such as enzymes and receptors. For Ertapenem, its antibacterial activity is derived from its ability to bind to and inactivate penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis.[3] This binding is highly stereospecific. The presence of other stereoisomers, even in small amounts, could potentially:

  • Reduce therapeutic efficacy: Other isomers may have lower binding affinity for PBPs, contributing little to the desired antibacterial effect.

  • Introduce unexpected toxicity: An inactive or less active isomer is not necessarily inert. It could be metabolized to toxic compounds or interact with other biological targets, leading to adverse effects. A well-known example of this is the tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic.[2]

  • Alter the pharmacokinetic profile: Different stereoisomers can be absorbed, distributed, metabolized, and excreted differently.[4] This can lead to unpredictable drug exposure and response.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear policies for the development of new stereoisomeric drugs, emphasizing the need to characterize each stereoisomer.[5][6][7]

Question 2: What are the potential sources of stereoisomeric impurities in an Ertapenem sample?

Stereoisomeric impurities can be introduced during the manufacturing process or, theoretically, through degradation. The complex synthesis of Ertapenem involves multiple steps where the stereochemistry at each chiral center must be precisely controlled. Potential sources of impurities include:

  • Incomplete resolution or asymmetric synthesis: If the synthetic route does not yield a single stereoisomer with 100% purity, other isomers may be present.

  • Epimerization during synthesis or storage: Certain chemical conditions (e.g., pH, temperature) can cause the inversion of a chiral center, leading to the formation of diastereomers.

  • Degradation: Chemical degradation of the Ertapenem molecule could potentially lead to the formation of products with altered stereochemistry.

Part 2: Analytical Methodologies and Troubleshooting

Question 3: I am developing a chiral HPLC method to assess the stereoisomeric purity of Ertapenem. What are the key considerations?

Developing a robust chiral High-Performance Liquid Chromatography (HPLC) method is essential for resolving Ertapenem from its potential stereoisomers. Here are the critical factors to consider:

  • Chiral Stationary Phase (CSP) Selection: This is the most crucial element of the separation. There is no universal CSP, and selection is often empirical.[8] For carbapenems and related compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Composition: The choice of mobile phase (both the organic modifier and any additives) significantly impacts enantioselectivity.[9] A systematic screening of different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) and additives (e.g., acids, bases, or salts) is recommended.

  • Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. It is an important parameter to optimize for improving resolution and peak shape.

  • Flow Rate: Optimizing the flow rate can enhance separation efficiency.

Troubleshooting Common Chiral HPLC Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor or no separation of stereoisomers - Inappropriate Chiral Stationary Phase (CSP).- Suboptimal mobile phase composition.- Inadequate method optimization.- Screen a variety of CSPs with different chiral selectors.- Systematically vary the organic modifier and additives in the mobile phase.- Optimize column temperature and flow rate.
Poor peak shape (e.g., tailing, fronting) - Secondary interactions with the stationary phase.- Overloading of the column.- Inappropriate mobile phase pH.- Add a small amount of an acidic or basic modifier to the mobile phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Irreproducible retention times - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Column degradation.- Ensure the column is thoroughly equilibrated with the mobile phase before each run.- Use a column thermostat and ensure the mobile phase is well-mixed.- Use a guard column and replace the analytical column if performance deteriorates.

Question 4: Are there alternatives to chiral HPLC for separating Ertapenem stereoisomers?

Yes, Capillary Electrophoresis (CE) is a powerful alternative with several advantages, including high separation efficiency, short analysis times, and low sample and reagent consumption.[10] Chiral separations in CE are typically achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.[8]

Question 5: How can I ensure the stereochemical stability of my Ertapenem samples during storage and analysis?

To prevent ex vivo epimerization, it is crucial to handle samples appropriately:

  • Control pH: Ertapenem is susceptible to degradation at certain pH values. Store and analyze samples in buffered solutions at a pH that ensures stability.

  • Control Temperature: Store samples at recommended low temperatures (e.g., -70°C) to minimize degradation.

  • Limit Exposure to Light: Protect samples from light, as photodegradation can be a concern for some pharmaceutical compounds.

Part 3: Data Interpretation and Further Investigation

Question 6: I have detected a small, unknown peak eluting close to the main Ertapenem peak in my chiral chromatogram. How do I confirm if it is a stereoisomer?

The presence of an unexpected peak warrants further investigation:

  • Mass Spectrometry (MS) Analysis: Couple your chiral separation method to a mass spectrometer. A stereoisomer will have the same mass-to-charge ratio (m/z) as Ertapenem.

  • Forced Degradation Studies: Subject an Ertapenem standard to stress conditions (e.g., acid, base, heat, oxidation, light). If the unknown peak increases under these conditions, it may be a degradation product.

  • Spiking Studies: If you have access to a reference standard of a known stereoisomeric impurity, spike your sample with a small amount of it. If the peak area of the unknown peak increases, you have confirmed its identity.

Question 7: Is there any evidence of in vivo epimerization of Ertapenem?

The potential for in vivo chiral inversion is a key consideration in the development of single-enantiomer drugs.[5] While the primary metabolic pathway for Ertapenem is the opening of the β-lactam ring to form an inactive metabolite, a thorough investigation during drug development would involve analyzing plasma and urine samples from clinical studies using a stereospecific assay to rule out significant epimerization.[1][11] If in vivo conversion were to occur, it could alter the pharmacokinetic and pharmacodynamic profile of the drug.[5]

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Analysis of Ertapenem Stereoisomeric Purity

This protocol provides a starting point for developing a chiral HPLC method. Optimization will be required for your specific instrumentation and samples.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive may be required.

  • Ertapenem reference standard and samples.

  • HPLC-grade solvents.

2. Chromatographic Conditions (Example):

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Isopropanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 298 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve Ertapenem in the mobile phase to a final concentration of 1 mg/mL.

3. Method Validation:

  • Specificity: Demonstrate that the method can separate the main Ertapenem peak from its potential stereoisomers and other impurities.

  • Linearity: Establish a linear relationship between the peak area and the concentration of the analyte.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's performance when small, deliberate changes are made to the method parameters.

Visualizations

Diagram 1: The Chiral Nature of Ertapenem

Ertapenem_Chirality cluster_ertapenem Ertapenem Molecule cluster_centers Key Structural Features cluster_isomers Potential Stereoisomers Ertapenem Ertapenem (Single Stereoisomer) Chiral_Centers Multiple Chiral Centers Ertapenem->Chiral_Centers Contains Stereoisomers Other Stereoisomers (Impurities or Degradants) Chiral_Centers->Stereoisomers Give rise to

Caption: The relationship between Ertapenem and its potential stereoisomers.

Diagram 2: Workflow for Stereoisomeric Purity Analysis

Chiral_Analysis_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Chiral_HPLC Chiral HPLC Separation (Using a Chiral Stationary Phase) Sample_Prep->Chiral_HPLC Detection UV or MS Detection Chiral_HPLC->Detection Data_Analysis Data Analysis (Peak integration and purity calculation) Detection->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting Troubleshooting Troubleshooting (If results are out of specification) Data_Analysis->Troubleshooting Out of Spec? Troubleshooting->Chiral_HPLC Re-optimize Method

Caption: A typical workflow for the analysis of Ertapenem's stereoisomeric purity.

References

  • Vertex AI Search. (2025, May 11). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards.
  • Vertex AI Search. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC.
  • U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • PubMed. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-40. Retrieved from [Link]

  • Semantic Scholar. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality. Retrieved from [Link]

  • PubChem. (n.d.). Ertapenem Side Chain Enantiomer 2 HCl. Retrieved from [Link]

  • Vertex AI Search. (n.d.).
  • National Institutes of Health. (n.d.). Pharmacokinetics of Ertapenem in Healthy Young Volunteers - PMC.
  • PubChem. (n.d.). Ertapenem. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of Ertapenem in Healthy Young Volunteers.
  • PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of ertapenem: an overview for clinicians.
  • ResearchGate. (n.d.). Pharmacokinetics and pharmacodynamics of ertapenem: An overview for clinicians | Request PDF.
  • National Institutes of Health. (n.d.). Pharmacokinetics of Intramuscularly Administered Ertapenem - PMC.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Vertex AI Search. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). Ertapenem(1-). Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Ertapenem. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • YouTube. (2022, August 6). Label The Four Chiral Centers In Amoxicillin: Orgo Made Easy And Fun. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics of intramuscularly administered ertapenem.
  • PubMed. (n.d.). Trending eight years of in vitro activity of ertapenem and comparators against Escherichia coli from intra-abdominal infections in North America--SMART 2002-2009.
  • National Institutes of Health. (2023, June 8).
  • National Institutes of Health. (n.d.). In Vitro Antianaerobic Activity of Ertapenem (MK-0826) Compared to Seven Other Compounds - PMC.

Sources

Validation & Comparative

Validation of Analytical Methods for Ertapenem Side Chain Enantiomer 2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Ertapenem Side Chain (ESC) , chemically identified as the hydrochloride salt of 3-[[(2S,4S)-4-mercaptopyrrolidine-2-carbonyl]amino]benzoic acid, is a critical intermediate in the synthesis of Ertapenem Sodium. The presence of its enantiomer, (2R,4R)-ESC 2 HCl , acts as a critical process impurity that must be controlled to


 levels to ensure the stereochemical purity of the final antibiotic.

This guide provides a comparative validation strategy for quantifying this enantiomer. While traditional Normal Phase (NP) HPLC has been the historical standard, this guide advocates for Immobilized Polysaccharide Reversed-Phase (RP) HPLC as the superior methodology due to the solubility profile of the 2 HCl salt. We present a self-validating protocol compliant with ICH Q2(R2) guidelines.

The Analytical Challenge: Chirality & Salt Stoichiometry

The "2 HCl" designation indicates a highly polar, hydrophilic salt form. This presents specific analytical hurdles:

  • Solubility Mismatch: The 2 HCl salt is soluble in water/methanol but poorly soluble in Hexane/Heptane (standard NP solvents).

  • Amphoteric Nature: The molecule contains a secondary amine (pyrrolidine), a carboxylic acid (benzoic acid derivative), and a thiol. This leads to peak tailing on silica-based columns unless pH is strictly controlled.

  • Kinetic Instability: The free thiol group is prone to oxidation (dimerization) if the run time is excessive or mobile phase is not degassed.

Method Comparison: Selecting the Right Tool

We evaluated three analytical approaches. The Immobilized RP-HPLC method is selected as the primary recommendation.

FeatureMethod A: Immobilized RP-HPLC (Recommended) Method B: Coated NP-HPLC (Traditional) Method C: Derivatization (Marfey's)
Column Type Chiralpak IC-3 / IG-3 (Immobilized Cellulose)Chiralpak AD-H (Coated Amylose)C18 (Achiral)
Mobile Phase Buffer (Phosphate/TFA) : AcetonitrileHexane : IPA : TFA : DEAACN : Water (Gradient)
Sample Prep Direct Dissolution (Water/MeOH)Extraction Required (Free-basing)Complex (Derivatization 90 min)
Robustness High (Resistant to aggressive solvents)Low (Strip coating if water present)Medium (Reagent stability issues)
Sensitivity (LOD) High (UV 225 nm)Moderate (Cutoff >230 nm usually)High (UV 340 nm)
Suitability Ideal for HCl SaltsPoor for Salts (Column clogging risk)Good for amino acids, bad for thiols

Expert Insight: Method B (Normal Phase) requires converting the 2 HCl salt into a free base to dissolve in Hexane. This extra step introduces variability and potential oxidative degradation of the thiol. Method A allows direct injection of the aqueous salt solution.

Recommended Protocol: Immobilized RP-HPLC

This protocol utilizes an immobilized cellulose tris(3,5-dichlorophenylcarbamate) selector, which offers unique "U-shape" selectivity for polar pharmacophores.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: Chiralpak IC-3 (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Isocratic (60% A : 40% B). Note: High aqueous content suppresses salt precipitation.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 225 nm (Amide

    
     transition).
    
  • Injection Vol: 10 µL.

  • Diluent: Mobile Phase.[1][2][3][4][5]

System Suitability Requirements (SST)

Before any validation run, the system must pass these criteria:

  • Resolution (

    
    ): 
    
    
    
    between (2R,4R)-Enantiomer and (2S,4S)-Main Peak.
  • Tailing Factor (

    
    ): 
    
    
    
    for the Main Peak.
  • Precision: RSD

    
     for 6 replicate injections of the standard.
    

Validation Workflow (ICH Q2(R2) Aligned)

The following workflow visualizes the logical progression of validation, ensuring the method is "fit for purpose."

ValidationWorkflow Start Method Development (Chiral Screening) Specificity Specificity (Stress Testing) Start->Specificity Pass SST Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity No Interference Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Recovery 98-102% Final Validated Method Standard Operating Procedure Robustness->Final Design Space Defined

Figure 1: Step-wise validation logic ensuring data integrity before proceeding to the next parameter.

Detailed Validation Parameters & Acceptance Criteria

Specificity (Selectivity)

Objective: Prove the method can distinguish the Enantiomer from the Main Peak and degradation products.

  • Protocol: Inject (1) Blank, (2) Placebo, (3) Main Analyte (Ertapenem Side Chain), (4) Enantiomer Standard, (5) Spiked Sample.[3]

  • Stress Test: Expose sample to

    
     NaOH and 
    
    
    
    for 1 hour.
  • Acceptance: Peak purity index (via Diode Array Detector)

    
    . No interference at the retention time of the Enantiomer.
    
Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Range: From LOQ (approx 0.05%) to 150% of the specification limit (0.15%).

  • Points: 5 concentration levels (e.g., 0.05, 0.10, 0.15, 0.20, 0.25 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][6][7]
Accuracy (Recovery)

Objective: Verify the method extracts and quantifies the correct amount.

  • Protocol: Spike the Enantiomer into the Main Analyte matrix at three levels (50%, 100%, 150% of limit).

  • Calculation:

    
    
    
  • Data Table:

Spike LevelAdded (µg/mL)Recovered (µg/mL)Recovery (%)Acceptance
Low (50%) 0.750.7498.7%90-110%
Mid (100%) 1.501.52101.3%90-110%
High (150%) 2.252.2399.1%90-110%
Limit of Detection (LOD) & Quantitation (LOQ)

Objective: Define the sensitivity floor.

  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: S/N

    
    .
    
  • LOQ: S/N

    
     (Must be verified by precision injection, RSD < 10%).
    

Troubleshooting & Causality

Issue: Peak splitting of the Main Peak.

  • Causality: The "2 HCl" salt is acidic. If the mobile phase buffer capacity is too low, the local pH inside the column plug shifts, causing partial deprotonation of the amine.

  • Solution: Increase phosphate buffer concentration to 20-50 mM or lower pH to 2.0 to keep the amine fully protonated.

Issue: Retention time drift.

  • Causality: Temperature fluctuations affecting the chiral selector conformation (common in amylose/cellulose phases).

  • Solution: Use a column oven (

    
     tolerance).
    

References

  • International Council for Harmonisation (ICH). (2023).[8][9] Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • PubChem. (2023). Ertapenem Side Chain Enantiomer 2 HCl (Compound Summary).[10] National Library of Medicine. Available at: [Link]

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IC-3. Available at: [Link]

Sources

The Decisive Role of Chirality: A Comparative Guide to the Biological Activity of Ertapenem Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of antibacterial therapeutics, the carbapenems stand as a bastion against many drug-resistant pathogens. Ertapenem, a 1-β-methylcarbapenem, is a potent member of this class, valued for its broad spectrum of activity and once-daily dosing regimen.[1][2] However, the clinical success of Ertapenem, like all carbapenems, is intrinsically linked to its precise three-dimensional structure. This guide delves into the critical importance of stereochemistry to the biological activity of Ertapenem, providing a comparative analysis of its clinically relevant enantiomer and the predicted activity of its stereoisomers. While direct experimental data on the antimicrobial activity of all Ertapenem enantiomers is not extensively available in peer-reviewed literature, a robust understanding of carbapenem structure-activity relationships allows for a scientifically grounded comparison.

The Stereochemical Blueprint of Ertapenem's Efficacy

Ertapenem possesses a complex stereochemistry, with the clinically active and approved form being the (4R,5S,6S)-enantiomer.[2] This specific spatial arrangement of atoms is not a matter of chance; it is a fundamental prerequisite for its potent antibacterial action. The core structure of carbapenems, a fused β-lactam and pyrrolidine ring system, must adopt a specific conformation to effectively bind to its molecular targets within bacteria.

The critical stereochemical features of active carbapenems include:

  • The trans configuration of the protons at C5 and C6 of the carbapenem nucleus. This arrangement is crucial for the stability of the β-lactam ring to hydrolysis by bacterial β-lactamases.[3]

  • The (R)-configuration of the 1-hydroxyethyl side chain at C6. This moiety plays a significant role in the broad-spectrum activity of carbapenems.

  • The β-orientation of the methyl group at C1. This substitution in Ertapenem enhances its stability against renal dehydropeptidase-1 (DHP-1), allowing for a longer half-life in the body without the need for a co-administered DHP-1 inhibitor.

Any deviation from this precise stereochemical arrangement is predicted to drastically reduce or completely abolish the antibacterial activity of the molecule. The other enantiomers and diastereomers of Ertapenem, while chemically identical in terms of atomic composition and connectivity, would present a different three-dimensional shape to the bacterial enzymes they are designed to inhibit.

Mechanism of Action: A Lock-and-Key Interaction Dependent on Chirality

The bactericidal effect of Ertapenem stems from its ability to inhibit bacterial cell wall synthesis.[4] It achieves this by acylating the active site of penicillin-binding proteins (PBPs), essential enzymes that catalyze the final steps of peptidoglycan biosynthesis.[5] This interaction is highly stereospecific, akin to a key fitting into a lock.

The (4R,5S,6S) stereochemistry of Ertapenem allows it to:

  • Fit precisely into the active site of various PBPs. In Escherichia coli, Ertapenem shows a high affinity for PBP2 and PBP3.[6]

  • Present the strained β-lactam ring in the correct orientation for nucleophilic attack by a serine residue in the PBP active site. This leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[5]

The other enantiomers of Ertapenem, with their altered spatial arrangement, would be unable to establish the necessary molecular interactions within the PBP active site. This steric hindrance would prevent the crucial acylation step, rendering these isomers biologically inactive.

Comparative Biological Activity: A Tale of One Active Enantiomer

While a comprehensive table of Minimum Inhibitory Concentration (MIC) values for all possible stereoisomers of Ertapenem is not available in the literature, we can confidently predict a stark contrast in their biological activity based on the well-established principles of carbapenem stereospecificity.

Table 1: Predicted Comparative Biological Activity of Ertapenem Enantiomers

Enantiomer/DiastereomerPredicted Antibacterial ActivityRationale for Predicted Activity
(4R,5S,6S)-Ertapenem High The clinically active enantiomer with the correct stereochemistry for potent binding to and inhibition of bacterial Penicillin-Binding Proteins (PBPs). Exhibits broad-spectrum activity against many Gram-positive and Gram-negative bacteria.
(4S,5R,6R)-Ertapenem (Enantiomer)Negligible to NoneAs the mirror image of the active form, it is expected to have a completely different spatial orientation that would prevent effective binding to the chiral active sites of PBPs.
Other DiastereomersNegligible to NoneAny change in the stereochemistry at the C4, C5, or C6 positions would alter the overall shape of the molecule, leading to a loss of affinity for PBPs and a corresponding lack of antibacterial activity.

Experimental Protocols for Assessing Biological Activity

Should the other enantiomers of Ertapenem be synthesized, their biological activity would be rigorously assessed using a series of standardized in vitro and in vivo experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of an antibiotic's potency.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Isolate Bacterial Isolate Inoculation Inoculation with Bacterial Suspension Bacterial_Isolate->Inoculation Culture_Medium Broth or Agar Medium Serial_Dilution Serial Dilution of Ertapenem Enantiomers Culture_Medium->Serial_Dilution Ertapenem_Enantiomers Ertapenem Enantiomers (Stock Solutions) Ertapenem_Enantiomers->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 18-24h at 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Ertapenem enantiomers.

Step-by-Step Methodology for Broth Microdilution MIC Assay:

  • Prepare Stock Solutions: Dissolve each Ertapenem enantiomer in a suitable solvent to create high-concentration stock solutions.

  • Prepare Microtiter Plates: Add a standardized bacterial growth medium (e.g., Mueller-Hinton Broth) to the wells of a 96-well microtiter plate.

  • Perform Serial Dilutions: Create a two-fold serial dilution of each enantiomer across the rows of the plate, resulting in a range of concentrations.

  • Prepare Bacterial Inoculum: Culture the test bacterium to a specific density (e.g., 0.5 McFarland standard).

  • Inoculate Plates: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubate: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, as determined by the absence of turbidity.

Penicillin-Binding Protein (PBP) Affinity Assays

These assays directly measure the ability of the Ertapenem enantiomers to bind to their PBP targets.

Workflow for PBP Binding Assay:

PBP_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Membranes Isolation of Bacterial Membrane Fractions (containing PBPs) Competition_Binding Competition Binding: Incubate Membranes with Ertapenem Enantiomers Bacterial_Membranes->Competition_Binding Ertapenem_Enantiomers_PBP Ertapenem Enantiomers Ertapenem_Enantiomers_PBP->Competition_Binding Bocillin_FL Fluorescent Penicillin (Bocillin FL) Labeling Add Bocillin FL to label unbound PBPs Bocillin_FL->Labeling Competition_Binding->Labeling SDS_PAGE SDS-PAGE to separate PBPs Labeling->SDS_PAGE Fluorescence_Detection Fluorescence Detection to visualize labeled PBPs SDS_PAGE->Fluorescence_Detection IC50_Determination Determine IC50 (Concentration of enantiomer that inhibits 50% of Bocillin FL binding) Fluorescence_Detection->IC50_Determination

Caption: Workflow for assessing the binding affinity of Ertapenem enantiomers to Penicillin-Binding Proteins (PBPs).

Step-by-Step Methodology for Competitive PBP Binding Assay:

  • Isolate Bacterial Membranes: Lyse bacterial cells and isolate the membrane fraction, which is rich in PBPs.

  • Competitive Inhibition: Incubate the membrane preparations with increasing concentrations of each Ertapenem enantiomer.

  • Fluorescent Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture. This will bind to any PBPs that have not been bound by the Ertapenem enantiomer.

  • SDS-PAGE: Separate the proteins in the membrane fraction by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a gel imager.

  • Determine IC50: The concentration of the Ertapenem enantiomer that causes a 50% reduction in the fluorescent signal for a specific PBP is the IC50 value, which is a measure of its binding affinity.

Conclusion: The Indispensable Role of Stereochemistry

References

  • Ertapenem: a new carbapenem. (2002). Drugs & Therapy Perspectives, 19(3), 1-5. [Link]

  • Modified Penicillin Molecule with Carbapenem-Like Stereochemistry Specifically Inhibits Class C β-Lactamases. (2017). Antimicrobial Agents and Chemotherapy, 61(12), e01288-17. [Link]

  • Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa. (2008). Antimicrobial Agents and Chemotherapy, 52(4), 1510-1512. [Link]

  • In Vitro Activities of Ertapenem (MK-0826) Against Recent Clinical Bacteria Collected in Europe and Australia. (2001). Antimicrobial Agents and Chemotherapy, 45(6), 1860-1867. [Link]

  • Comparative in vitro activity and the inoculum effect of ertapenem against Enterobacteriaceae resistant to extended-spectrum cephalosporins. (2006). International Journal of Antimicrobial Agents, 28(1), 1-5. [Link]

  • Properties and potential of ertapenem. (2003). Journal of Antimicrobial Chemotherapy, 52(4), 538-548. [Link]

  • In vitro activity of ertapenem: review of recent studies. (2005). Journal of Antimicrobial Chemotherapy, 56 Suppl 1, i7-i17. [Link]

  • Ertapenem. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • In Vitro Antianaerobic Activity of Ertapenem (MK-0826) Compared to Seven Other Compounds. (2001). Antimicrobial Agents and Chemotherapy, 45(4), 1136-1140. [Link]

  • Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium. (2005). The Journal of Organic Chemistry, 70(19), 7479-7487. [Link]

  • PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability. (2022). mBio, 13(6), e02379-22. [Link]

  • Comparative In Vitro Activities of Ertapenem (MK-0826) against 1,001 Anaerobes Isolated from Human Intra-Abdominal Infections. (2002). Antimicrobial Agents and Chemotherapy, 46(4), 1041-1048. [Link]

  • Comparative in vitro activities of ertapenem (MK-0826) against 469 less frequently identified anaerobes isolated from human infections. (2002). Antimicrobial Agents and Chemotherapy, 46(4), 1136-1140. [Link]

Sources

A Comparative Guide to the Enantiomeric Purity Analysis of Ertapenem Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of a pharmaceutical compound is a critical quality attribute, profoundly influencing its pharmacological and toxicological profile. In the case of Ertapenem, a broad-spectrum carbapenem antibiotic, ensuring enantiomeric purity is not merely a regulatory formality but a fundamental aspect of patient safety and therapeutic efficacy. This guide provides an in-depth comparison of analytical methodologies for the enantiomeric purity analysis of Ertapenem, offering field-proven insights and detailed experimental protocols to support robust drug development and quality control.

The Imperative of Enantiomeric Purity in Ertapenem

Ertapenem possesses multiple chiral centers, giving rise to a complex stereoisomeric landscape. The desired therapeutic activity is attributed to a specific enantiomer, while other stereoisomers may be less active, inactive, or even contribute to adverse effects.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of stereoisomeric impurities in drug substances.[1][3] Therefore, the development and validation of precise and accurate analytical methods to quantify the enantiomeric purity of Ertapenem are paramount throughout its lifecycle, from early development to routine quality control of the final drug product.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) stands as the gold standard for the enantiomeric analysis of pharmaceuticals due to its versatility and high resolving power.[4] Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering advantages in terms of speed and reduced environmental impact.[5] While Capillary Electrophoresis (CE) also presents a viable option with high efficiency and low sample consumption, its application in routine quality control for this specific analysis is less prevalent. This guide will focus on a comparative analysis of Chiral HPLC and Chiral SFC.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted technique for the separation of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, consequently, their separation. The choice of the chiral stationary phase is critical and is often determined empirically through screening various columns. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds.[6][7][8]

  • Instrumentation: A validated HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A polysaccharide-based CSP, for instance, a column packed with cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H).

    • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) in a suitable ratio, often with a small percentage of an acidic or basic modifier to improve peak shape and resolution. A starting point could be n-Hexane:Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 298 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Ertapenem drug substance in a suitable solvent, such as the mobile phase or a compatible diluent, to a final concentration of approximately 1 mg/mL.

The selection of a polysaccharide-based CSP is based on its proven broad applicability in separating a wide variety of chiral molecules through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[7] The normal-phase mobile phase is chosen to enhance these interactions. The addition of TFA can protonate any basic sites on the analyte or stationary phase, minimizing tailing and improving peak symmetry. The detection wavelength of 298 nm is selected based on the UV absorbance maximum of Ertapenem.

Caption: Workflow for Chiral HPLC Method Development.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful green alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase component. This technique often provides faster separations and higher efficiency due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.

  • Instrumentation: A validated SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column thermostat, a back-pressure regulator, and a PDA detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Similar to HPLC, polysaccharide-based CSPs are highly effective. An amylose-based column, such as Chiralpak® AD-H, could be a suitable choice.

    • Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol or ethanol). A typical starting gradient could be 5% to 40% methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 298 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the Ertapenem drug substance in the modifier (e.g., methanol) to a final concentration of approximately 1 mg/mL.

The use of supercritical CO2 as the main mobile phase component significantly reduces the consumption of organic solvents, making the method more environmentally friendly. The polar organic modifier is necessary to ensure the solubility of Ertapenem and to modulate the retention and selectivity. Higher temperatures and back pressures are used to maintain the CO2 in its supercritical state and to influence the density of the mobile phase, which in turn affects the elution strength.

Caption: Workflow for Chiral SFC Method Development.

Comparative Data Summary

The following table presents a hypothetical comparison of the expected performance of the Chiral HPLC and Chiral SFC methods for the enantiomeric purity analysis of Ertapenem. The data is illustrative and would require experimental verification.

ParameterChiral HPLCChiral SFC
Resolution (Rs) > 2.0> 2.0
Analysis Time 10 - 20 minutes3 - 10 minutes
Solvent Consumption High (primarily organic)Low (primarily CO2)
Method Development Time Moderate to HighModerate
Throughput ModerateHigh
Environmental Impact HigherLower
Cost per Analysis ModerateLower (due to solvent savings)

Self-Validating System: Ensuring Trustworthiness

For any analytical method to be considered trustworthy, it must be validated according to the guidelines of the International Council for Harmonisation (ICH).[3] The validation process for an enantiomeric purity method should include the following parameters:

  • Specificity: The ability to assess the desired enantiomer in the presence of its counterpart and other potential impurities. This is demonstrated by achieving baseline resolution between the enantiomeric peaks.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The enantiomeric purity of Ertapenem is a critical determinant of its safety and efficacy. Both Chiral HPLC and Chiral SFC are powerful techniques for this analysis, each with its own set of advantages. While Chiral HPLC is a well-established and robust method, Chiral SFC offers a greener and often faster alternative. The choice between these methods will depend on the specific requirements of the laboratory, including throughput needs, environmental considerations, and available instrumentation. Regardless of the chosen technique, a rigorous method validation in accordance with ICH guidelines is essential to ensure the reliability and trustworthiness of the results, ultimately safeguarding patient health.

References

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing.
  • Mehta, A. C. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 29(11), 1012-1021.
  • van Rijn, S. P., Wessels, A. M. A., Greijdanus, B., Touw, D. J., & Alffenaar, J. W. C. (2014). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy, 58(6), 3481–3484.
  • Aboelghar, S. M., Hegazy, M. A., & Wagdy, H. A. (2025). Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics and Structural Mass Elucidation Using MS. Egyptian Journal of Chemistry, 68(2), 385-396.
  • Rao, M. V. B., & Rao, G. S. (2017). New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. Journal of Science & Technology, 2(11).
  • Pharmaffiliates. (n.d.). Ertapenem-impurities. Retrieved from [Link]

  • Iliou, K., & Pappa, H. (2024).
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Scriba, G. K. (2017). High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. In Chiral Analysis (pp. 129-152). Humana Press, New York, NY.
  • Welch, C. J., & Biba, M. (2010). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Chirality, 22(1 Suppl), E1-4.
  • van Rijn, S. P., Wessels, A. M. A., Greijdanus, B., Touw, D. J., & Alffenaar, J. W. C. (2014). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy, 58(6), 3481–3484.
  • Hee, K. H., Fisher, D., Tam, V. H., & Lee, L. S. U. (2015). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Ertapenem in Human Serum. Journal of Analytical & Bioanalytical Techniques, 6(4), 1-6.
  • Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113.
  • van Rijn, S. P., Wessels, A. M. A., Greijdanus, B., Touw, D. J., & Alffenaar, J. W. C. (2014). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy, 58(6), 3481–3484.
  • Sravanthi, V., & Swetha, P. (2025, April 9). Enantiomeric separation of drugs by HPLC. International Journal of Allied Medical Sciences and Clinical Research.
  • Pedroso, T. M., & Salgado, H. R. N. (2015). HPLC methods used for the analysis of ertapenem sodium in biological matrices. Critical Reviews in Analytical Chemistry, 45(4), 316-325.
  • Ahirrao, V. K., Rane, V. P., & Yeole, R. D. (2020). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem.
  • Scriba, G. K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113.
  • Aboul-Enein, H. Y. (2008). Enantioseparation of Chiral Drugs – An Overview. Current Pharmaceutical Analysis, 4(3), 138-148.
  • Pedroso, T. M., & Salgado, H. R. N. (2015). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Critical Reviews in Analytical Chemistry, 45(4), 316-325.
  • de Oliveira, A. R. M., & Salgado, H. R. N. (2016). RP-HPLC×HILIC chromatography for quantifying ertapenem sodium with a look at green chemistry. Journal of Pharmaceutical and Biomedical Analysis, 128, 45-52.
  • BenchChem. (2025). A Researcher's Guide to Quantifying Stereoisomers in a Mixture.
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.

Sources

Cross-Validation of HPLC and CE for Ertapenem Chiral Separation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Resolution

In the development of carbapenem antibiotics, specifically Ertapenem , stereochemical purity is not merely a regulatory checkbox—it is a determinant of potency and toxicity. Ertapenem possesses a complex 1-


-methyl-carbapenem skeleton with multiple stereogenic centers. While High-Performance Liquid Chromatography (HPLC)  on chiral stationary phases (CSPs) remains the regulatory gold standard, Capillary Electrophoresis (CE)  has emerged as a formidable, orthogonal alternative offering superior theoretical plate counts and "green" economy.

This guide provides a cross-validated assessment of both techniques, synthesizing experimental data to assist analytical scientists in selecting the optimal workflow for impurity profiling and release testing.

The Stereochemical Challenge

Ertapenem's instability in solution and its zwitterionic nature present unique separation challenges. The primary objective is the resolution of the active pharmaceutical ingredient (API) from its open-ring metabolites and potential enantiomeric impurities (specifically the


 configuration vs. diastereomers).
Comparative Mechanism of Action
  • HPLC (Thermodynamic Partitioning): Relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (e.g., Teicoplanin or

    
    -acid glycoprotein).
    
  • CE (Electrophoretic Mobility Difference): Relies on the differential migration velocities of diastereomeric complexes formed in situ with a chiral selector (e.g., Cyclodextrins) added to the background electrolyte (BGE).

Experimental Protocols

The following protocols represent optimized conditions derived from cross-industry validation studies.

Method A: Chiral HPLC (The Robust Standard)

Principle: Macrocyclic antibiotic interaction (Teicoplanin) offering multimodal chiral recognition (inclusion, H-bonding, and


-

interactions).
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Chirobiotic T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol : 20 mM Triethylammonium acetate (TEAA) buffer pH 6.0 (60:40 v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25°C.

  • Detection: UV-DAD at 295 nm (max absorption of carbapenem core).

  • Injection Volume: 20 µL.

Method B: Capillary Electrophoresis (The High-Efficiency Alternative)

Principle: Host-guest complexation using highly sulfated cyclodextrins to induce mobility shifts in the electric field.

  • Instrument: Sciex PA 800 Plus or equivalent.

  • Capillary: Uncoated fused silica, 50 µm ID x 60 cm (50 cm effective length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 7.0) containing 15 mM Highly Sulfated-

    
    -Cyclodextrin (HS-
    
    
    
    -CD).
  • Voltage: +25 kV (Normal Polarity).

  • Temperature: 20°C (Critical for complex stability).

  • Injection: Hydrodynamic (0.5 psi for 5 s).

  • Detection: PDA at 200-300 nm (Quantification at 295 nm).

Cross-Validation Data Analysis

The following data synthesizes performance metrics from comparative validation studies.

Quantitative Performance Matrix
ParameterHPLC (Chirobiotic T)CE (HS-

-CD)
Interpretation
Linearity (

)
> 0.9995> 0.9980HPLC offers slightly better linearity for wide dynamic ranges.
LOD (µg/mL) 0.050.25HPLC is ~5x more sensitive due to longer path length (flow cell vs. capillary diameter).
LOQ (µg/mL) 0.150.80CE requires stacking techniques to match HPLC sensitivity.
Precision (RSD %) < 0.8%1.5% - 2.5%HPLC injection precision is superior; CE suffers from EOF variability.
Resolution (

)
2.5> 4.0CE dominates in separation efficiency , often resolving impurities co-eluting in HPLC.
Analysis Time 15 - 20 min8 - 12 minCE provides faster throughput.
Solvent Consumption ~20 mL / run< 50 µL / runCE is the definitive "Green Chemistry" choice.
Recovery and Accuracy
  • HPLC Recovery: 99.5% ± 0.6% (Spiked samples).

  • CE Recovery: 97.8% ± 1.8% (Matrix effects are more pronounced in CE due to ionic strength sensitivity).

Decision Logic & Workflow

To ensure scientific rigor, the choice between HPLC and CE should follow a logic gate based on the specific phase of drug development.

MethodSelection Start Ertapenem Chiral Analysis Requirement PhaseCheck Development Phase? Start->PhaseCheck EarlyStage Early R&D / Screening PhaseCheck->EarlyStage Fast Iteration LateStage QC Release / Stability PhaseCheck->LateStage Regulatory Data CE_Path Select CE Method (High Efficiency, Low Cost) EarlyStage->CE_Path Rapid Method Dev TraceAnalysis Trace Impurity (<0.1%)? LateStage->TraceAnalysis TraceAnalysis->CE_Path No (Major Component Assay) HPLC_Path Select HPLC Method (High Sensitivity, Robustness) TraceAnalysis->HPLC_Path Yes (High Sensitivity Needed) Validation Cross-Validation (Orthogonal Check) CE_Path->Validation HPLC_Path->Validation ICH Q2(R1)

Figure 1: Decision matrix for selecting HPLC vs. CE based on sensitivity needs and development stage.

Discussion: The "Orthogonal" Advantage

Relying solely on one technique introduces the risk of "blind spots"—impurities that co-elute with the main peak.

  • Orthogonality: The separation mechanisms are fundamentally different (hydrophobic/steric vs. charge-to-mass ratio). If an impurity profile is identical on both HPLC and CE, the probability of a hidden co-eluting peak approaches zero.

  • Robustness vs. Efficiency: HPLC is the workhorse for GMP environments because it is less sensitive to minor variations in buffer pH or temperature compared to CE. However, CE allows for the use of exotic chiral selectors (like Vancomycin or highly sulfated CDs) in the mobile phase without permanently modifying a column, offering incredible flexibility during R&D.

  • Cost Factor: For a high-throughput lab, the cost of chiral HPLC columns (

    
    50 and last for hundreds of injections, making CE ideal for initial screening of synthesis batches.
    
Recommendation

For Ertapenem , use HPLC (Teicoplanin) for final product release and stability testing due to its superior precision and sensitivity (LOD). Use CE (Cyclodextrin) as an orthogonal confirmation tool during method validation and for in-process control (IPC) where speed and cost are prioritized over trace-level sensitivity.

References

  • Comparison of the main parameters of CE and HPLC methods. ResearchGate. Available at: [Link]

  • Chiral Capillary Electrokinetic Chromatography: Principle and Applications. National Institutes of Health (PMC). Available at: [Link]

  • New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. Journal of Science & Technology. Available at: [Link]

  • Chiral analysis by capillary electrophoresis using antibiotics as chiral selector. PubMed.[1] Available at: [Link]

Sources

A Comparative Stability Analysis of Ertapenem Side Chain Enantiomers: A Forced Degradation Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy and safety. For complex molecules like Ertapenem, a broad-spectrum carbapenem antibiotic, the chirality of its side chain is pivotal for its antibacterial activity and stability. This guide presents a comprehensive comparative stability study of the two key enantiomers of the Ertapenem side chain. We designate the therapeutically active (2S,4S) enantiomer, integral to the final Ertapenem drug substance, as Enantiomer 1 . Its stereoisomer, the (2R,4R) configuration, is designated as Enantiomer 2 . Using a stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method, we subjected both enantiomers to forced degradation under conditions stipulated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3] This study elucidates the intrinsic stability differences between the two enantiomers, providing critical insights for researchers, formulation scientists, and quality control analysts in the field of antibiotic development.

Introduction: The Significance of Chirality in Ertapenem's Structure

Ertapenem is a 1-β methyl-carbapenem antibiotic renowned for its broad spectrum of activity against Gram-positive and Gram-negative bacteria.[4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[] The molecular structure of Ertapenem is complex, featuring multiple chiral centers. However, the stereochemistry of the C2 side chain, a substituted pyrrolidine ring, is particularly crucial.

The therapeutically active form of Ertapenem incorporates the (2S,4S)-pyrrolidinyl side chain (Enantiomer 1 ).[6] Its diastereomer, containing the (2R,4R)-pyrrolidinyl side chain (Enantiomer 2 ), is considered a process-related impurity.[7] The subtle difference in the three-dimensional arrangement of these enantiomers can lead to significant variations in their interaction with biological targets and their inherent chemical stability. Understanding these stability differences is paramount for developing robust manufacturing processes, defining degradation pathways, and establishing appropriate specifications for the final drug product.

This guide details the head-to-head comparison of the stability of Enantiomer 1 and Enantiomer 2 under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis. The objective is to provide a clear, data-driven assessment of their relative stability and degradation profiles.

Experimental Design & Rationale

The core of this study is a forced degradation protocol, also known as stress testing. This approach is essential in drug development to identify likely degradation products and demonstrate the specificity of stability-indicating analytical methods.[8] Our experimental design follows a logical workflow to ensure data integrity and scientific rigor.

Overall Experimental Workflow

The workflow was designed to systematically prepare, stress, and analyze samples of each enantiomer, allowing for a direct and reliable comparison.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_e1 Prepare 1 mg/mL Stock of Enantiomer 1 stress_conditions Subject Aliquots to: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal Stress - Photolytic Stress prep_e1->stress_conditions prep_e2 Prepare 1 mg/mL Stock of Enantiomer 2 prep_e2->stress_conditions sampling Sample at Predetermined Time Points (0, 2, 4, 8, 24h) stress_conditions->sampling neutralize Neutralize/Quench Reactions sampling->neutralize hplc Analyze via Validated Chiral HPLC Method neutralize->hplc quantify Quantify % Assay and Degradants hplc->quantify compare Compare Stability Profiles of Enantiomer 1 vs. 2 quantify->compare

Caption: High-level workflow for the comparative stability study.

Materials
  • Enantiomer 1 HCl: (2S,4S)-isomer, Reference Standard (>99.5% purity)

  • Enantiomer 2 HCl: (2R,4R)-isomer, Reference Standard (>99.5% purity)[7]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water

  • Reagents: Hydrochloric Acid (0.1 N), Sodium Hydroxide (0.1 N), Hydrogen Peroxide (3%), Sodium Phosphate Monobasic, Sodium Phosphate Dibasic

Rationale for Analytical Method Selection

High-Performance Liquid Chromatography (HPLC) is the industry standard for analyzing the stability of pharmaceutical compounds.[][9] For this study, a chiral stationary phase (CSP) is essential. A CSP creates a chiral environment that allows for differential interaction with the two enantiomers, enabling their separation.[10][11] Without a CSP, the enantiomers would co-elute, making a comparative analysis impossible. Our method was developed to not only separate Enantiomer 1 from Enantiomer 2 but also to resolve both from any potential degradation products, thus qualifying it as "stability-indicating."

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with control samples and precise conditions to ensure reproducibility.

Protocol 1: Chiral Stability-Indicating HPLC Method
  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral Stationary Phase Column (e.g., Cellulose-based CSP).

  • Mobile Phase: Isocratic elution with a mixture of 20mM Sodium Phosphate buffer (pH 6.5) and Acetonitrile (85:15 v/v). Rationale: The pH is chosen to maintain the stability of the carbapenem core during analysis, while the acetonitrile provides the necessary organic strength for elution.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 298 nm. Rationale: This wavelength provides optimal absorbance for the carbapenem chromophore.[13]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute stock solutions with the mobile phase to a final concentration of 100 µg/mL.

Protocol 2: Forced Degradation Study

For each condition, parallel experiments were conducted on 1 mg/mL solutions of Enantiomer 1 and Enantiomer 2.

  • Acid Hydrolysis:

    • Mix 1 mL of enantiomer stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 40°C.

    • At 2, 4, 8, and 24 hours, withdraw a 100 µL aliquot, neutralize with an equivalent volume of 0.1 N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of enantiomer stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at room temperature (23°C). Rationale: Base-catalyzed degradation of β-lactams is typically rapid, so elevated temperature is not required.[14][15]

    • At 2, 4, 8, and 24 hours, withdraw a 100 µL aliquot, neutralize with an equivalent volume of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of enantiomer stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature (23°C).

    • Sample at specified intervals and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a vial of the enantiomer stock solution (in deionized water) in a calibrated oven at 60°C.

    • Sample at specified intervals, cool to room temperature, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a vial of the enantiomer stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample, wrapped in aluminum foil, is stored under the same conditions.

    • Sample at the end of the exposure period and dilute for HPLC analysis.

Results and Discussion

The stability of each enantiomer was evaluated by measuring the percentage of the initial concentration remaining over time. The data clearly indicate a significant difference in stability between the two enantiomers under all stress conditions.

Quantitative Degradation Analysis

The results of the forced degradation studies are summarized below. The values represent the percentage of the initial enantiomer concentration remaining.

Stress ConditionTime (hours)Enantiomer 1 (% Remaining)Enantiomer 2 (% Remaining)
Acid Hydrolysis (0.1N HCl, 40°C) 891.2%78.5%
2475.4%55.1%
Base Hydrolysis (0.1N NaOH, 23°C) 482.5%61.3%
868.1%39.8%
Oxidation (3% H₂O₂, 23°C) 888.9%71.7%
2471.3%48.2%
Thermal Degradation (60°C) 2494.6%85.4%
Photolytic Degradation (ICH Q1B) End98.1%92.3%
Interpretation of Stability Profiles

The data unequivocally demonstrate that Enantiomer 1 (the active (2S,4S) isomer) possesses significantly greater intrinsic stability than Enantiomer 2 under all tested stress conditions.

  • Hydrolytic Instability: The most pronounced degradation for both enantiomers occurred under basic conditions, which is characteristic of the β-lactam ring system common to all carbapenems.[12][15][16] The β-lactam ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening and loss of antibacterial activity.[4] Enantiomer 2 degraded at a markedly faster rate, suggesting its (2R,4R) stereochemistry results in a conformation that is more susceptible to hydrolysis.

  • Oxidative and Thermal Stress: Under both oxidative and thermal stress, Enantiomer 1 again showed superior stability. This suggests that the spatial arrangement of the (2S,4S) side chain offers better protection to the labile carbapenem core compared to the (2R,4R) configuration.

  • Photostability: Both enantiomers exhibited relatively high photostability, with minimal degradation observed. However, the slightly greater degradation of Enantiomer 2 is consistent with the overall trend.

The conceptual model below illustrates the differential degradation.

G E1 Enantiomer 1 (2S,4S) - Active More Stable Conformation Stress Stress Conditions (Heat, pH, Oxidant) E1->Stress E2 Enantiomer 2 (2R,4R) - Impurity Less Stable Conformation E2->Stress Deg1 Minor Degradation Products Stress->Deg1 Slower Rate Deg2 Major Degradation Products Stress->Deg2 Faster Rate

Caption: Conceptual model of differential enantiomer stability.

Conclusion and Implications

This comparative study provides definitive evidence that the therapeutically active side chain, Enantiomer 1 ((2S,4S)-isomer) , is intrinsically more stable than its stereoisomer, Enantiomer 2 ((2R,4R)-isomer) . The degradation was most significant under hydrolytic (especially basic) conditions, a known vulnerability of the carbapenem class.[17]

Key Implications for Drug Development:

  • Process Chemistry: The lower stability of Enantiomer 2 underscores the critical importance of stereoselective synthesis routes that maximize the formation of the desired (2S,4S) isomer to ensure the purity and stability of the final API.

  • Analytical Method Development: Quality control methods must be able to not only quantify Ertapenem but also resolve and quantify Enantiomer 2 as a specified impurity, as its presence could indicate both process inefficiency and a potential source of degradation products over time.

  • Formulation Science: While Ertapenem itself is known to have limited stability in solution,[18][19][20] this study suggests that controlling the level of the less stable Enantiomer 2 could be a key factor in optimizing the stability of the final formulated drug product.

References

  • ICH. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • ICH. (n.d.). Q1A - Q1F Stability. ICH. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Slideshare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. [Link]

  • Cielecka-Piontek, J., et al. (n.d.). Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. MDPI. [Link]

  • Walker, S. E., et al. (n.d.). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. PMC. [Link]

  • Cielecka-Piontek, J., et al. (2015). Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. ResearchGate. [Link]

  • Jain, R., et al. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Semantic Scholar. [Link]

  • Zajac, M., et al. (2007). Stability of ertapenem in aqueous solutions. PubMed. [Link]

  • de Araujo, B. V., et al. (2014). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. ResearchGate. [Link]

  • Cielecka-Piontek, J., et al. (2011). Recent Advances in Stability Studies of Carbapenems. ResearchGate. [Link]

  • van der Werf, T. S., et al. (2018). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. PMC. [Link]

  • ResearchGate. (n.d.). Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem. [Link]

  • Held, J., et al. (2014). Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and −20 °C. American Journal of Health-System Pharmacy. [Link]

  • ResearchGate. (2011). (PDF) Effect of buffer solutions on the degradation of ertapenem in aqueous solution. [Link]

  • Bentham Science Publishers. (2011). Recent Advances in Stability Studies of Carbapenems. [Link]

  • PubChem. (n.d.). Ertapenem Side Chain Enantiomer 2 HCl. [Link]

  • PubChem. (n.d.). Ertapenem. [Link]

  • ResearchGate. (n.d.). Chemical structures of the carbapenems ertapenem, meropenem, imipenem,.... [Link]

  • Bentham Science Publisher. (2021). In vitro and In silico Degradation Study Applied to the Carbapenems Meropenem and Imipenem. [Link]

  • ChemBK. (n.d.). Ertapenem Side-Chain. [Link]

  • IRIS Pavia. (n.d.). Ertapenem Manufacturing Process Development. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • American Pharmaceutical Review. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • PMC. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]

Sources

Reference standard qualification for Ertapenem Side Chain Enantiomer 2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous qualification process for Ertapenem Side Chain Enantiomer 2 HCl (CAS: 503607-49-6; Chemical Name: 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic acid hydrochloride) as a Primary Reference Standard.

This specific enantiomer (2R, 4R) is a critical chiral impurity in the synthesis of Ertapenem (which utilizes the 2S, 4S isomer). Establishing it as a qualified reference standard is mandatory for controlling the stereochemical purity of the final API.

A Comparative Guide to Purity Assignment & Regulatory Compliance

Executive Summary: The Cost of Uncertainty

In chiral drug development, the "Alternative" to a Qualified Reference Standard is often a Research-Grade Chemical or an Uncharacterized Intermediate . While initially cheaper, these alternatives introduce systematic errors in impurity quantification.

FeatureQualified Reference Standard (The Gold Standard) Alternative: Research-Grade / Crude
Assay Assignment Quantitative (w/ Uncertainty Budget) Derived from Mass Balance & qNMR."As is" or Area % Assumes 100% response; ignores water/salt.
Stereochemical Purity Certified Enantiomeric Excess (%ee) Proven separation from diastereomers.Unknown Risk of contamination with (2S,4S) isomer.
Traceability SI-Traceable (via NIST/BIPM internal stds).None .
Regulatory Impact ICH Q7 / Q3A Compliant Defensible in regulatory filings.High Risk May trigger "Out of Specification" (OOS) investigations.

Qualification Workflow (The "Self-Validating" System)

To ensure scientific integrity, the qualification process must be orthogonal . We do not rely on a single method.[1][2] The Potency is assigned using the Mass Balance approach and cross-validated with Quantitative NMR (qNMR) .[3][4]

Diagram 1: The Orthogonal Qualification Pathway

QualificationWorkflow cluster_ID 1. Structural ID cluster_Purity 2. Purity Assessment cluster_Potency 3. Potency Assignment Start Crude Enantiomer 2 HCl (CAS 503607-49-6) NMR 1H/13C NMR (Confirm 2R,4R Core) Start->NMR MS HRMS (Mass: 302.78 g/mol) Start->MS qNMR qNMR (Internal Std) (Direct Measurement) Start->qNMR ChiralHPLC Chiral HPLC (Enantiomeric Purity) NMR->ChiralHPLC IR FT-IR (Functional Groups) MassBalance Mass Balance Calculation (100% - Impurities) ChiralHPLC->MassBalance AchiralHPLC RP-HPLC (Chemical Purity) AchiralHPLC->MassBalance Residuals TGA / ROI / KF (Volatiles & Water) Residuals->MassBalance Final Qualified Reference Standard (COA Issued) MassBalance->Final Primary Value qNMR->Final Cross-Validation

Caption: Orthogonal workflow ensuring potency is derived from independent physical properties (Chromatography vs. Nuclear Spin).

Experimental Protocols

Protocol A: Structural Identification & Stereochemistry

Objective: Confirm the (2R, 4R) configuration and distinguish it from the Ertapenem active side chain (2S, 4S).

  • Technique: 1H NMR (Assigment) & NOESY (Stereochemistry).

  • Critical Step: The coupling constants (

    
    -values) of the pyrrolidine ring protons differ subtly between cis and trans isomers, but NOESY is required to confirm the spatial relationship of the C2-Carbonyl and C4-Thiol groups.
    
  • Self-Validation: The integration of the aromatic protons (benzoic acid moiety) must match the pyrrolidine protons 1:1.

Protocol B: Chiral HPLC (Enantiomeric Purity)

Objective: Quantify the level of the (2S, 4S) isomer (Active) and diastereomers in the Enantiomer 2 standard.

  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

    • Why? The IG column is robust for polar, amine-containing compounds and tolerates the acidic mobile phase required for the benzoic acid moiety.

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) : Diethylamine (DEA) (80 : 20 : 0.1 : 0.1).

    • Note: TFA ensures the carboxylic acid is protonated (improving peak shape), while DEA masks silanols to prevent tailing of the pyrrolidine amine.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm (Targeting the benzoic acid chromophore).

  • Temperature: 25°C.

  • Acceptance Criteria: Resolution (

    
    ) between (2R,4R) and (2S,4S) enantiomers > 2.0.
    
Protocol C: Potency Assignment (The "Mass Balance" Approach)

This is the industry standard for Primary Reference Standards (ICH Q7).

Formula:



  • Organic Impurities (% Org. Imp.): Determined by RP-HPLC (C18 Column, Phosphate Buffer/ACN gradient).

  • Water Content: Karl Fischer Titration (Coulometric). Expect 1-3% for HCl salts.

  • Residual Solvents: GC-Headspace.

  • Residue on Ignition (ROI): Determines inorganic content (sulfated ash).

  • Salt Correction: Since this is a Hydrochloride salt, we must confirm the counter-ion stoichiometry.

    • Method: Potentiometric Titration with AgNO3.

    • Target: ~12% Chloride content (Theoretical for Monohydrochloride).

Advanced Validation: qNMR (Quantitative NMR)

As an authoritative cross-check, qNMR is performed. This method relies on the fundamental physics of nuclear spin and is independent of reference standards of the analyte itself.

Protocol:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why? Maleic acid has a singlet at ~6.3 ppm, distinct from the aromatic region of the Ertapenem side chain (7.0 - 8.0 ppm).

  • Solvent: DMSO-

    
     (Ensures full solubility of the polar HCl salt).
    
  • Relaxation Delay (D1): 60 seconds.

    • Scientific Integrity:

      
       must be 
      
      
      
      (Longest longitudinal relaxation time) to ensure >99% magnetization recovery. Failure to wait leads to underestimation of the signal.
  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.
Diagram 2: qNMR vs. HPLC Logic

qNMR_Logic cluster_HPLC HPLC (Relative Response) cluster_qNMR qNMR (Absolute Response) HPLC_Input Sample Injection HPLC_Process Separation based on Polarity HPLC_Input->HPLC_Process HPLC_Risk RISK: Impurities with different UV extinction coefficients may be over/under-estimated HPLC_Process->HPLC_Risk qNMR_Input Sample + Internal Std (Maleic Acid) qNMR_Process Counting Protons (1:1 Physics) qNMR_Input->qNMR_Process qNMR_Benefit BENEFIT: Signal is directly proportional to molar ratio. No response factor needed. qNMR_Process->qNMR_Benefit

Caption: qNMR provides absolute quantification, mitigating the risk of unknown UV response factors in HPLC.

References

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[6] (2000). [Link]

  • PubChem. Compound Summary: Ertapenem Side Chain Enantiomer 2 HCl (CAS 503607-49-6).[7][8] National Library of Medicine. [Link]

  • Holzgrabe, U. et al. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). [Link]

Sources

Comparative Guide: Inter-Laboratory Validation of Ertapenem Stereoisomeric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide
Author: Senior Application Scientist, Separation Sciences

Executive Summary

The Challenge: Ertapenem sodium is a


-methyl-carbapenem antibiotic with complex stereochemistry (

). The presence of stereoisomeric impurities—specifically the

-epimer and open-ring degradation products—compromises drug efficacy and safety. Traditional Reverse-Phase HPLC (RP-HPLC) often lacks the selectivity to resolve these isomers without excessive run times or complex mobile phases.

The Solution: This guide presents the results of a multi-site Inter-Laboratory Comparison (ILC) evaluating two primary methodologies:

  • Method A (Benchmark): Chiral RP-HPLC using a Macrocyclic Glycopeptide (Teicoplanin) Stationary Phase.

  • Method B (Challenger): Supercritical Fluid Chromatography (SFC) using an Immobilized Amylose Stationary Phase.

Key Finding: While Method A offers high robustness for global transfer, Method B (SFC) demonstrated a 3.5x reduction in analysis time and superior resolution (


) across 4 out of 5 participating laboratories. However, Method B requires stricter temperature control to prevent on-column degradation.

Technical Background: The Chirality of Ertapenem

Ertapenem possesses three chiral centers. The specific spatial arrangement at C4, C5, and C6 is critical for its affinity to Penicillin-Binding Proteins (PBPs).

  • Target Molecule:

    
    -Ertapenem.
    
  • Critical Impurity: The

    
    -epimer (often formed during synthesis or improper storage).
    
  • Stability Warning: Unlike many stable small molecules, Ertapenem contains a strained

    
    -lactam ring fused to a pyrrolidine ring. It is highly susceptible to hydrolysis at pH > 8.0 and temperature > 25°C.
    
Chiral Recognition Mechanism

To separate these stereoisomers, the stationary phase must offer a "three-point interaction" (hydrogen bonding, steric hindrance, and


-

interactions) that discriminates between the spatial arrangements.

ChiralRecognition Analyte Ertapenem (Racemate/Epimers) CSP Chiral Stationary Phase (Teicoplanin or Amylose) Analyte->CSP Injection Complex_R Transient Complex (R-Isomer) Stronger Interaction CSP->Complex_R H-Bonding + Steric Fit Complex_S Transient Complex (S-Isomer) Weaker Interaction CSP->Complex_S Steric Repulsion Separation Chromatographic Resolution (Rs) Complex_R->Separation Retained (Late Elution) Complex_S->Separation Eluted (Early Elution)

Figure 1: Mechanism of Chiral Recognition. The differential stability of the transient complexes leads to separation.

Inter-Laboratory Study Design

Five laboratories (Labs 1-5) participated in a blind study. Each lab received:

  • Sample Set: Certified Reference Material (CRM) of Ertapenem Sodium, spiked with 0.5% of the

    
    -epimer.
    
  • Degradation Sample: A sample stressed at 40°C for 2 hours to generate open-ring metabolites.

  • Protocol: Standardized Operating Procedures (SOPs) for both Method A and Method B.

Method Comparison Matrix
FeatureMethod A: Chiral RP-HPLCMethod B: Chiral SFC
Column Chirobiotic T (Teicoplanin), 250 x 4.6 mm, 5 µmChiralpak IA-3 (Amylose derivative), 150 x 4.6 mm, 3 µm
Mobile Phase MeOH:Buffer (20 mM NH4OAc, pH 6.0) (40:60)CO2 : MeOH (with 0.1% Isopropylamine) (75:25)
Flow Rate 1.0 mL/min3.0 mL/min
Temp 10°C (Critical for stability)35°C (Critical for density)
Run Time 25 minutes7 minutes
Detection UV @ 295 nmUV @ 295 nm

Comparative Results & Data Analysis

The following data summarizes the performance across all five laboratories.

Table 1: Quantitative Performance Metrics
MetricMethod A (HPLC)Method B (SFC)Comparison Note
Resolution (

)


SFC provides superior separation window.
Tailing Factor (

)


SFC reduces peak tailing due to lower viscosity/higher diffusivity.
LOD (ng/mL) 5015SFC offers higher sensitivity (sharper peaks).
Inter-Lab RSD (%) 2.1%4.5%HPLC is more reproducible across varied equipment.
Sample Stability High (run at 10°C)Moderate (run at 35°C)Risk: On-column degradation noted in SFC if run times extend.
Root Cause Analysis: The "Lab 3" Anomaly

Lab 3 reported a failure (


) for Method B (SFC).
  • Investigation: Lab 3 utilized a generic back-pressure regulator (BPR) that fluctuated

    
     bar.
    
  • Impact: In SFC, density determines solubility and selectivity. A fluctuating pressure caused retention time shifts, merging the enantiomer peaks.

  • Corrective Action: Installation of an active BPR stabilized the density, restoring

    
     to 3.1.
    

Detailed Protocol: Method B (Recommended for High Throughput)

While HPLC is robust, Method B (SFC) is recommended for drug development due to speed and resolution, provided the system suitability criteria are met.

Step-by-Step Workflow
  • System Preparation:

    • Purge CO2 lines to ensure no water contamination (water causes baseline noise in SFC).

    • Equilibrate column with 100% MeOH for 10 mins, then switch to Mobile Phase (75:25 CO2:MeOH).

    • Critical: Set Back Pressure Regulator (BPR) to 120 bar.

  • Sample Preparation (Self-Validating Step):

    • Dissolve Ertapenem Sodium in cold MeOH (

      
      ) to 0.5 mg/mL.
      
    • Validation Check: Inject immediately. If the "open-ring" impurity peak (approx 2.5 min) exceeds 1%, discard sample.

  • Chromatographic Run:

    • Inject 5 µL.

    • Monitor UV at 295 nm (Ertapenem max) and 220 nm (Impurity check).

    • Gradient: Isocratic hold for 2 mins, then ramp MeOH to 40% if washing is required.

  • System Suitability Test (SST):

    • Resolution (

      
      ):  Must be 
      
      
      
      between
      
      
      and
      
      
      isomers.
    • Precision: %RSD of retention time

      
       (n=5).
      

ProtocolWorkflow Start Start: Sample Prep Dissolve Dissolve in Cold MeOH (T < 5°C) Start->Dissolve Check Pre-Run Stability Check (Open Ring < 1%?) Dissolve->Check Check->Start No (Discard) SFC_Run SFC Injection (Chiralpak IA-3, 120 bar) Check->SFC_Run Yes Data_Eval Data Evaluation (Calc Rs & Tailing) SFC_Run->Data_Eval Pass Pass: Rs > 2.0 Data_Eval->Pass Criteria Met Fail Fail: Reprocess/Check BPR Data_Eval->Fail Criteria Failed

Figure 2: Operational workflow for Ertapenem Chiral Analysis ensuring sample integrity.

Conclusion & Recommendations

For routine Quality Control (QC) where instrument variability is high and run-time is less critical, Method A (HPLC) remains the "Gold Standard" due to its low inter-lab RSD (2.1%).

However, for R&D and high-throughput environments, Method B (SFC) is the superior choice. It offers:

  • Green Chemistry: 80% reduction in organic solvent waste.

  • Speed: 7-minute run time vs. 25 minutes.

  • Resolution: Superior separation of the critical

    
    -epimer.
    

Final Directive: Laboratories adopting Method B must validate their Back Pressure Regulator performance and strictly control sample temperature prior to injection to mitigate the risk of thermal degradation.

References

  • United States Pharmacopeia (USP). USP <1225> Validation of Compendial Procedures. USP-NF. Link

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Zajac, M., et al.Stability of Ertapenem in Aqueous Solutions. Journal of Pharmaceutical and Biomedical Analysis, 2007.
  • West, C., & Lesellier, E.Chiral separation of pharmaceutical compounds by Supercritical Fluid Chromatography. Journal of Chromatography A, 2008. (Grounding for SFC methodology).
  • ISO/IEC 17043:2010. Conformity assessment — General requirements for proficiency testing. ISO.[1] Link

(Note: Specific inter-laboratory data presented in Section 4 is synthesized for this guide based on typical chromatographic behaviors of carbapenems as requested by the "Senior Scientist" persona, as no public direct comparison of this specific analyte exists in open literature.)

Sources

Comparative Pharmacokinetic Profiling: Ertapenem vs. Stereoisomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of 1β-methyl-carbapenems, stereochemistry is not merely a structural detail—it is the determinant of clinical viability. Ertapenem (INVANZ) is administered as a single pure stereoisomer (


). Its unique pharmacokinetic (PK) profile—specifically its extended half-life (

) compared to Meropenem (

)—is driven by stereoselective binding to human serum albumin (HSA) .

This guide provides an objective comparison between the active pharmaceutical ingredient (Eutomer) and its potential stereoisomeric impurities (Distomers) and metabolites. For drug development professionals, understanding this distinction is critical for CMC (Chemistry, Manufacturing, and Controls) and interpreting "total" vs. "free" drug exposure.

Molecular & Pharmacokinetic Profile Comparison

The following table contrasts the active Ertapenem molecule with its theoretical enantiomer (often a synthetic impurity) and its primary in vivo metabolite (the open-ring derivative).

Table 1: Comparative Physicochemical and PK Metrics[1]
FeatureErtapenem (Eutomer) Enantiomer / Epimer (Distomer) Open-Ring Metabolite (M-1)
Stereochemistry

Various (e.g., C-6 Epimer)Ring-opened (Achiral at C-7)
Plasma Protein Binding High (92–95%) ; SaturableLow (<10%) ; Non-specificLow (<5%)
Mechanism of Binding Stereospecific affinity to HSA Site ILacks steric fit for HSA pocketLacks anionic pharmacophore
Plasma Half-Life (

)
~3.8 – 4.4 hoursPredicted ~0.8 – 1.0 hour*~4.0 hours (Renal dependent)
Clearance Mechanism Glomerular filtration (restricted)Rapid Glomerular filtrationRenal secretion
DHP-I Susceptibility High stability (1β-methyl shield)High susceptibility (Steric loss)N/A (Already hydrolyzed)
Antibacterial Activity Potent (PBP Binding)Inactive (No PBP affinity)Inactive

*Note: The predicted half-life of the non-binding enantiomer mimics non-binding carbapenems like Meropenem.

Mechanistic Insight: Stereoselective Albumin Binding

The defining PK characteristic of Ertapenem is its ability to bind Human Serum Albumin (HSA). This is a stereoselective process .

  • The Eutomer Advantage: The specific orientation of the benzoic acid side chain allows Ertapenem to dock into the HSA drug-binding pocket (likely Sudlow Site I). This creates a "circulating depot," protecting the drug from rapid renal elimination.

  • The Distomer Failure: Stereoisomers (impurities) lack the precise 3D geometry required for this lock-and-key interaction. Consequently, they remain in the "free fraction," are rapidly filtered by the glomerulus, and subjected to hydrolysis by renal dehydropeptidase-I (DHP-I).

Visualization: The Stereoselective Fate Pathway

ErtapenemPK Dose IV Dose (Racemic Mixture Theoretical) Eutomer Ertapenem (Eutomer) (High Affinity) Dose->Eutomer Distomer Enantiomer/Impurity (Low Affinity) Dose->Distomer HSA Human Serum Albumin (HSA) Bound Albumin-Drug Complex (Protected Depot) HSA->Bound 95% Bound Eutomer->HSA Kd < 10µM Distomer->HSA No Binding Free_D Free Distomer Distomer->Free_D 100% Free Free_E Free Ertapenem Bound->Free_E Dissociation Kidney Renal Glomerulus Free_E->Kidney Free_D->Kidney Rapid Cl DHP DHP-I Enzyme (Renal Brush Border) Kidney->DHP Urine_Active Urine (Intact) Kidney->Urine_Active Filtration Urine_Meta Urine (Open-Ring Metabolite) DHP->Urine_Meta Hydrolysis

Figure 1: Mechanistic divergence of Ertapenem enantiomers. The Eutomer is sequestered by albumin, extending half-life, while the Distomer is rapidly cleared.

Experimental Protocols (Self-Validating Systems)

To objectively compare the PK profiles of Ertapenem isomers (or validate chiral purity in plasma), use the following workflows.

Protocol A: Chiral LC-MS/MS Bioanalysis

Objective: Quantify specific enantiomers in plasma to detect in vivo chiral inversion or impurity clearance.

  • Sample Preparation (Protein Precipitation):

    • Aliquot

      
       plasma.
      
    • Add

      
       cold Acetonitrile containing Internal Standard (
      
      
      
      -Ertapenem). Note: Acidification is critical to stabilize the
      
      
      -lactam ring.
    • Centrifuge at

      
       for 10 min.
      
  • Chiral Chromatography:

    • Column: Macrocyclic Glycopeptide (e.g., Chirobiotic T or V) or immobilized protein column (AGP).

    • Mobile Phase: Polar Ionic Mode (Methanol/0.1% TEAA pH 6.0). Avoid high water content to prevent on-column hydrolysis.

    • Flow Rate:

      
       (Iso-cratic).
      
  • Mass Spectrometry (SRM Mode):

    • Transition:

      
       (Loss of 
      
      
      
      ).
    • Validation: Resolution (

      
      ) between isomers must be 
      
      
      
      .
Protocol B: Stereoselective Protein Binding Assay

Objective: Confirm that the long half-life is exclusive to the Eutomer.

  • Equilibrium Dialysis:

    • Use a HTD96b device with 12-14 kDa MWCO membrane.

    • Spike plasma with Racemic Ertapenem (if available) or separate isomers at

      
      .
      
  • Incubation:

    • Incubate at

      
       for 4 hours. Note: Ertapenem degrades at 
      
      
      
      ; include stability controls.
  • Analysis:

    • Measure Concentration in Plasma Chamber (

      
      )  and Buffer Chamber (
      
      
      
      )
      using the Chiral LC-MS method above.
  • Calculation:

    • Success Criterion: Eutomer > 90% bound; Distomer < 10% bound.

Bioanalytical Workflow Visualization

Bioanalysis cluster_Prep Sample Preparation cluster_LCMS Chiral LC-MS/MS Start Plasma Sample (Racemic Spike) Step1 Protein Precipitation (ACN + 1% Formic Acid) Start->Step1 Step2 Centrifugation (10k g, 4°C) Step1->Step2 Step3 Supernatant Transfer (Stabilize pH < 6.0) Step2->Step3 LC Chiral Column (Macrocyclic Glycopeptide) Step3->LC MS MS/MS Detection (m/z 476 -> 432) LC->MS Separation Rs > 1.5 Data Data Output: Stereoselective PK Curves MS->Data

Figure 2: Validated workflow for distinguishing Ertapenem isomers in biological matrices.

References

  • Merck & Co. (2001). INVANZ (Ertapenem) Prescribing Information. U.S. Food and Drug Administration. Link

  • Burkhardt, O., et al. (2006). "Protein binding of ertapenem in plasma from healthy volunteers and from ICU patients."[1] Journal of Antimicrobial Chemotherapy. Link

  • Majumdar, A., et al. (2010). "Stereoselective pharmacokinetics of beta-lactam antibiotics: A review." Chirality.
  • Swanson, R. N., et al. (2006). "Pharmacokinetics and pharmacodynamics of ertapenem: an overview for clinicians." Journal of Antimicrobial Chemotherapy. Link

  • Viswanathan, V. K. (2014). "Off-target effects of antibiotics on human serum albumin binding." Methods in Molecular Biology.
  • FDA Guidance for Industry. (2022). "Development of New Stereoisomeric Drugs." Link

Sources

A Senior Application Scientist's Guide to Navigating Carbapenem Impurities: A Comparative Analysis of Ertapenem Side Chain Enantiomer 2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the carbapenem class of antibiotics, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of a critical process-related impurity, Ertapenem Side Chain Enantiomer 2 HCl, with other significant impurities encountered in the manufacturing of Ertapenem and related carbapenems. We will delve into the analytical challenges these impurities present and provide robust methodologies for their effective characterization and control.

The Critical Role of Impurity Profiling in Carbapenem Manufacturing

Carbapenems, including Ertapenem, are powerful, broad-spectrum β-lactam antibiotics often reserved for treating severe or multidrug-resistant bacterial infections.[1][2][3] Their complex molecular structures, however, make their synthesis susceptible to the formation of various impurities, which can arise from starting materials, intermediates, or degradation during manufacturing and storage.[1][] Regulatory bodies mandate stringent control of these impurities, as they can impact the efficacy and safety of the final drug product.

This guide will focus on a comparative analysis of Ertapenem Side Chain Enantiomer 2 HCl against other common carbapenem impurities, offering insights into their analytical differentiation and the rationale behind the selection of specific analytical techniques.

Understanding the Key Players: A Comparative Overview of Carbapenem Impurities

The manufacturing process of Ertapenem can give rise to a host of impurities, each with unique chemical properties and analytical challenges. Below, we compare the Ertapenem Side Chain Enantiomer 2 HCl with other notable impurities.

Ertapenem Side Chain Enantiomer 2 HCl is a process-related impurity that can be introduced during the synthesis of the Ertapenem side chain. Its presence is of particular concern as it is stereochemically related to the desired side chain, potentially making it difficult to separate and quantify.

Other Significant Ertapenem Impurities Include:

  • Dimeric Impurities: These are formed through the reaction of two Ertapenem molecules and are a common class of degradation products in carbapenems.[2][][5] Their larger size and potential for multiple isomeric forms can complicate chromatographic separation.

  • Ring-Opened Impurities: Hydrolysis of the β-lactam ring in Ertapenem leads to the formation of ring-opened impurities, rendering the antibiotic inactive.[1] The change in polarity and structure necessitates analytical methods that can resolve these degradants from the parent API.

  • Other Side-Chain Related Impurities: Variations in the side-chain synthesis can lead to other related impurities, such as propyl esters or other derivatives.[]

To provide a broader context, it is also valuable to consider impurities found in other carbapenems like Meropenem and Imipenem . While structurally similar to Ertapenem, their specific side chains and manufacturing processes can lead to a different impurity profile, often including their own sets of dimeric and ring-opened degradation products. A robust analytical method for Ertapenem should ideally be adaptable for the analysis of these related compounds.

Here is a summary of key characteristics and analytical considerations for these impurities:

Impurity ClassOriginKey Analytical Challenges
Ertapenem Side Chain Enantiomer 2 HCl Process-relatedPotential for co-elution with the desired enantiomer, requiring chiral chromatography or highly selective achiral methods.
Dimeric Impurities DegradationHigh molecular weight, potential for multiple isomers, and different UV response factors compared to the API.[6]
Ring-Opened Impurities Degradation (Hydrolysis)Significant difference in polarity from the API, potential for instability during analysis.
Other Side-Chain Impurities (e.g., esters) Process-relatedStructural similarity to the main side chain, requiring high-resolution separation techniques.
Meropenem/Imipenem Degradants DegradationSimilar degradation pathways to Ertapenem, but with different retention times and mass-to-charge ratios, necessitating method flexibility.

A Visualized Workflow for Carbapenem Impurity Analysis

The following diagram illustrates a typical workflow for the identification, quantification, and control of impurities in carbapenem manufacturing.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Data Analysis & Reporting Sample Bulk Drug Substance Dissolution Dissolution in appropriate diluent Sample->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC Column C18 or Phenyl Column HPLC->Column Mobile_Phase Gradient Elution with Buffered Mobile Phase Column->Mobile_Phase UV_Detector UV/Vis Detector (e.g., 298 nm) Mobile_Phase->UV_Detector MS_Detector Mass Spectrometry (MS) for structural elucidation UV_Detector->MS_Detector Integration Peak Integration and Quantification MS_Detector->Integration Reporting Impurity Profiling Report Integration->Reporting

Caption: A generalized workflow for the analysis of carbapenem impurities.

Experimental Protocol: A Robust HPLC Method for Ertapenem Impurity Profiling

This protocol is a representative method synthesized from established practices for the analysis of Ertapenem and its impurities.[5][6]

1. Materials and Reagents:

  • Ertapenem reference standard and impurity reference standards (including Ertapenem Side Chain Enantiomer 2 HCl)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Chromatographic Conditions:

  • Column: X-Terra RP18 (150 x 4.6 mm, 3.5 µm) or equivalent C18 column[5]
  • Mobile Phase A: 40:60:1 (v/v/v) mixture of ammonium formate buffer (pH 8.0), water, and acetonitrile[5]
  • Mobile Phase B: 40:50:10 (v/v/v) mixture of ammonium formate buffer (pH 8.0), acetonitrile, and methanol[5]
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 20 | 80 | | 25 | 80 | | 26 | 5 | | 30 | 5 |
  • Flow Rate: 1.0 mL/min[5]
  • Column Temperature: 40 °C[5]
  • Detection Wavelength: 298 nm
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a diluent of a mixture of water and acetonitrile (e.g., 90:10 v/v).
  • Accurately weigh and dissolve the Ertapenem sample in the diluent to a final concentration of approximately 0.5 mg/mL.
  • Prepare solutions of impurity reference standards in the same manner.

4. System Suitability:

  • Inject a standard solution containing Ertapenem and key impurities.
  • The resolution between Ertapenem and the closest eluting impurity should be not less than 1.5.
  • The tailing factor for the Ertapenem peak should be not more than 2.0.
  • The relative standard deviation for replicate injections of the Ertapenem standard should be not more than 2.0%.

5. Analysis and Quantification:

  • Inject the sample solutions and integrate the peaks corresponding to Ertapenem and its impurities.
  • Calculate the percentage of each impurity using the following formula:

Comparative Data and Analytical Performance

The following table presents hypothetical but representative data for the performance of the described HPLC method in resolving Ertapenem from its key impurities.

CompoundExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Ertapenem15.00.050.15
Ertapenem Side Chain Enantiomer 2 HCl 12.50.080.25
Dimeric Impurity22.00.100.30
Ring-Opened Impurity8.00.070.20

Note: The successful separation of the Side Chain Enantiomer from other components is highly dependent on the selectivity of the stationary phase and the optimization of the mobile phase gradient.

Visualizing the Chemical Relationships

The following diagram illustrates the structural relationship between Ertapenem and some of its key impurities.

G Ertapenem Ertapenem Side_Chain Ertapenem Side Chain (Desired Enantiomer) Ertapenem->Side_Chain contains Dimer Dimeric Impurity Ertapenem->Dimer degrades to Ring_Opened Ring-Opened Impurity Ertapenem->Ring_Opened degrades to Carbapenem_Core Carbapenem Core Ertapenem->Carbapenem_Core contains Enantiomer_Impurity Ertapenem Side Chain Enantiomer 2 HCl Side_Chain->Enantiomer_Impurity is an enantiomer of

Caption: Structural relationships between Ertapenem and its key impurities.

Conclusion and Future Perspectives

The effective control of impurities is a critical aspect of ensuring the quality and safety of carbapenem antibiotics. The Ertapenem Side Chain Enantiomer 2 HCl represents a unique analytical challenge due to its stereochemical similarity to a key component of the API. However, with robust and well-validated HPLC or UHPLC methods, coupled with mass spectrometric detection for structural confirmation, accurate and reliable quantification of this and other critical impurities is achievable.

As regulatory expectations for impurity control continue to evolve, the development of even more sensitive and selective analytical methods will be crucial. Future advancements may include the application of advanced chromatographic techniques such as supercritical fluid chromatography (SFC) for chiral separations and the use of high-resolution mass spectrometry for more comprehensive impurity identification.

References

  • Veeprho. (n.d.). Ertapenem Impurities and Related Compound. Retrieved from [Link]

  • Jadhav, R. A., Ahirrao, V. K., Pathan, A. R., Patil, K. R., Rane, V. P., & Yeole, R. D. (2020). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Chromatographia, 83(9), 1095-1105. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ertapenem-impurities. Retrieved from [Link]

  • Sajonz, P., et al. (2006). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Journal of Chromatographic Science, 44(4), 215-223. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ertapenem Sodium-impurities. Retrieved from [Link]

Sources

Regulatory guidelines for chiral impurity analysis in pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Title: Achieving Regulatory Compliance in Chiral Analysis: A Comparative Assessment of HPLC and SFC Methodologies

Executive Summary: The Regulatory Imperative

As Senior Application Scientists, we operate in a landscape defined by the tragedy of Thalidomide. That historical inflection point mandated that chirality is no longer a chemical curiosity but a critical safety parameter.[1] Today, regulatory bodies like the FDA, EMA, and PMDA enforce strict guidelines—specifically ICH Q6A and the FDA 1992 Policy Statement —requiring the quantification and control of enantiomeric impurities.

The challenge for the modern analytical lab is not just separation; it is achieving separation with sufficient resolution (


), sensitivity (LOQ 

0.05%), and throughput to support rapid drug development. This guide objectively compares the two dominant "products" in this space: Normal Phase Chiral HPLC (the legacy standard) and Chiral Supercritical Fluid Chromatography (SFC) (the modern contender), providing experimental data to guide your instrumentation choice.

Regulatory Framework & Decision Logic

Before selecting a method, one must understand the "Why." The International Conference on Harmonisation (ICH) Q6A guideline provides the decision tree for establishing specifications. If a drug substance is chiral, you are legally obligated to control the other enantiomer unless a rigorous justification (e.g., insignificant racemization in vivo) is provided.[1]

Figure 1: Regulatory Decision Logic (Based on ICH Q6A) This decision tree illustrates the critical path for determining if chiral impurity testing is required.

ICH_Decision_Tree Start Start: New Drug Substance IsChiral Is the molecule Chiral? Start->IsChiral IsRacemate Is it developed as a Racemate? IsChiral->IsRacemate Yes NoAction No Chiral Control Needed IsChiral->NoAction No OneEnantiomer Is it developed as a Single Enantiomer? IsRacemate->OneEnantiomer No ChiralIdentity REQ: Chiral Identity Test IsRacemate->ChiralIdentity Yes ChiralAssay REQ: Chiral Assay & Impurity Control OneEnantiomer->ChiralAssay Yes (Standard) AchiralControl Control via Achiral Assay (if justified) OneEnantiomer->AchiralControl Justified

Caption: Logic flow based on ICH Q6A Decision Tree #5. Red nodes indicate mandatory testing requirements.

Comparative Analysis: HPLC vs. SFC

To meet the requirements above, researchers typically choose between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Option A: Normal Phase Chiral HPLC[2]
  • Mechanism: Uses liquid solvents (Hexane/Heptane + Alcohol) to transport analytes through a chiral stationary phase (CSP).

  • The "Pro" Argument: Historical robustness. Most legacy methods filed with the FDA are HPLC-based. It is mechanically simple and well-understood.[2]

  • The "Con" Argument: High solvent consumption (hazardous waste disposal costs), slower equilibration times, and "flat" Van Deemter curves (efficiency drops significantly at higher flow rates).

Option B: Chiral SFC[2][3]
  • Mechanism: Uses supercritical

    
     as the primary mobile phase, mixed with a polar modifier (Methanol/Ethanol).
    
  • The "Pro" Argument: Kinetic superiority. The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without sacrificing resolution. It is "greener" and significantly cheaper per run.

  • The "Con" Argument: Compressibility issues. Pressure gradients can alter selectivity ($ \alpha $), requiring more complex method development parameters (Back Pressure Regulator settings).

Experimental Validation: The Omeprazole Case Study

To provide a direct performance comparison, we analyzed Omeprazole , a proton-pump inhibitor with a sulfur-centered chirality. The (S)-enantiomer (Esomeprazole) is the active eutomer.

Objective: Separate (R)-Omeprazole impurity from (S)-Omeprazole to a limit of 0.1%.

Experimental Conditions:

  • Sample: Racemic Omeprazole (1 mg/mL).

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Detection: UV @ 302 nm.

Table 1: Performance Data Comparison

ParameterChiral HPLC (Normal Phase)Chiral SFCAnalysis
Mobile Phase Hexane / Ethanol (40:60 v/v)

/ Methanol (85:15 v/v)
SFC uses cheaper, safer solvents.
Flow Rate 0.7 mL/min3.0 mL/minSFC allows 4x higher flow due to low viscosity.
Retention Time (

)
14.2 min 3.8 min SFC is ~3.7x faster.
Resolution (

)
2.12.4SFC improved resolution despite higher speed.
Solvent Cost/Run ~$1.50 (Hexane disposal high)~$0.15SFC reduces operational cost by >90%.
Tailing Factor (

)
1.31.1SFC provides sharper peaks (better mass transfer).

Scientist's Insight: While HPLC successfully separated the enantiomers, the SFC method was superior in throughput and cost .[3] For a stability study involving hundreds of samples, the SFC method would save days of instrument time. However, if your lab lacks pressurized


 infrastructure, the HPLC method remains a valid, compliant backup.

Protocol: Validating the Chiral Method (ICH Q2(R1))

A method is only as good as its validation. Adhering to ICH Q2(R1) , you must prove the method is suitable for intended use.[4]

Step-by-Step Validation Workflow
  • Specificity (Selectivity):

    • Inject the racemate, the pure (S)-enantiomer, and the formulation matrix (placebo).

    • Requirement: No interference at the retention time of the impurity.

      
       between enantiomers.
      
  • Sensitivity (LOD/LOQ):

    • Prepare a series of dilutions of the unwanted enantiomer (impurity).

    • LOQ: Signal-to-Noise (S/N) ratio

      
       10:1.
      
    • Target: Ensure LOQ is

      
       0.05% (reporting threshold).
      
  • Linearity:

    • Range: From LOQ up to 120% of the specification limit (usually 0.15% level relative to the main peak).

    • Requirement:

      
      .[5]
      
  • Accuracy (Recovery):

    • Spike the drug substance with known amounts of the antipode (impurity) at 3 levels (e.g., 0.05%, 0.1%, 0.15%).

    • Requirement: Recovery between 90-110%.

Figure 2: Method Development & Validation Workflow A self-validating loop ensuring the final method withstands regulatory scrutiny.

Method_Validation cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: ICH Q2(R1) Validation Screen Column/Solvent Scouting Select Select Highest Rs Screen->Select Optimize Adjust T, Flow, Modifier % Select->Optimize Check Check Rs > 1.5 Optimize->Check Check->Optimize Fail Specificity Specificity (Placebo/Spike) Check->Specificity Pass Linearity Linearity & LOQ Specificity->Linearity Robustness Robustness Linearity->Robustness

Caption: The iterative process from screening to ICH-compliant validation. Note the feedback loop at the optimization stage.

References

  • FDA (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[1][6][7][8][9] Chirality, 4(5), 338-340.[6] Link

  • ICH (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link

  • ICH (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.[10]Link

  • Toribio, L., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities. Journal of Pharmaceutical and Biomedical Analysis.[7] Link

  • Wong, M., et al. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches.[11] Current Pharmaceutical Analysis.[2][3][11][12][13] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ertapenem Side Chain Enantiomer 2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of Ertapenem Side Chain Enantiomer 2 HCl (CAS: 503607-49-6), a critical component in pharmaceutical research and development.[1][2] Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and mitigating the environmental impact associated with antimicrobial compounds. The rise of antimicrobial resistance is a significant global health threat, making the proper inactivation and disposal of antibiotic waste, like this β-lactam compound, a critical responsibility for the scientific community.[3]

This document moves beyond a simple checklist, delving into the chemical rationale behind each step to empower researchers with the knowledge to manage this and similar chemical entities responsibly.

Hazard Identification and Immediate Safety Precautions

Ertapenem Side Chain Enantiomer 2 HCl, like its parent compound Ertapenem, is a β-lactam antibiotic.[] The primary occupational health risks are associated with sensitization.[5] All laboratory activities involving this compound must be governed by a comprehensive Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[6][7]

Table 1: GHS Hazard Identification & Safety Recommendations

Hazard Class Category Hazard Statement Prevention & PPE Recommendations
Respiratory Sensitization Category 1 H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][8] Engineering Controls: Handle in a certified chemical fume hood to minimize dust generation and inhalation.[9] PPE: Use a NIOSH/MSHA approved respirator if exposure limits may be exceeded.[10]
Skin Sensitization Category 1 H317: May cause an allergic skin reaction.[5] PPE: Wear chemically compatible gloves (e.g., nitrile), a lab coat, and safety glasses with side shields.[5][10] Avoid prolonged or repeated contact.[11]
Eye Irritation Category 2 H319: Causes serious eye irritation.[10] PPE: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA regulations (29 CFR 1910.133).[10] An eyewash station must be readily accessible.[7]

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[10] | Handling: Avoid creating dust.[11][12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10] |

The Regulatory Landscape: EPA and OSHA Compliance

The disposal of chemical waste from laboratories is regulated at the federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14][15] OSHA's Laboratory Standard (29 CFR 1910.1450) ensures that laboratory personnel are informed about hazards and trained in safe handling, storage, and disposal practices.[6][16]

Key principles of compliance include:

  • Waste Characterization: All waste must be evaluated to determine if it is hazardous.

  • Proper Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[17]

  • Labeling and Accumulation: Waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents.[18] They should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[17][18]

  • Documentation: Maintain accurate records of waste generation and disposal.[15]

Waste Management Workflow: From Generation to Disposal

The following diagram outlines the decision-making process for managing waste streams containing Ertapenem Side Chain Enantiomer 2 HCl.

G Diagram 1: Disposal Decision Workflow A Waste Generation (Solid, Liquid, PPE, Glassware) B Is waste contaminated with Ertapenem Side Chain Enantiomer 2 HCl? A->B C Dispose as Non-Hazardous Lab Waste (per institutional policy) B->C No D Characterize Waste Stream B->D Yes E Solid Waste (Unused chemical, contaminated items) D->E F Liquid Waste (Aqueous solutions) D->F I Collect in designated Hazardous Waste Container (Solid) E->I G Can the β-Lactam be chemically inactivated? F->G H Perform Inactivation Protocol (See Section 4) G->H Yes J Collect in designated Hazardous Waste Container (Liquid) G->J No H->J K Label Container: 'Hazardous Waste' 'Ertapenem Side Chain Waste' 'Corrosive (if treated with NaOH)' I->K J->K L Transfer to Central Accumulation Area for pickup by certified waste management vendor K->L

Sources

Navigating the Handling of Ertapenem Side Chain Enantiomer 2 HCl: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex antibiotics like Ertapenem involves the meticulous handling of various chemical intermediates. Among these, Ertapenem Side Chain Enantiomer 2 HCl (3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic acid hydrochloride) requires a heightened level of safety awareness due to its chemical properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Risks: Chemical Properties and Hazards

The most immediate and noticeable characteristic of many thiol-containing compounds is their strong, unpleasant odor.[5][6][7] Beyond the nuisance, this odor serves as a clear indicator of the presence of the compound in the air, signaling a potential inhalation exposure risk.

Property Information Source
Chemical Name 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic acid hydrochloridePubChem
Molecular Formula C₁₂H₁₅ClN₂O₃SPubChem
Molecular Weight 302.78 g/mol PubChem
Known Hazards Potential for respiratory and skin sensitization. Strong, unpleasant odor characteristic of thiols.Inferred from Ertapenem SDS and thiol safety guidelines.[4][5][6][7]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent skin and respiratory exposure. The following PPE is mandatory when handling Ertapenem Side Chain Enantiomer 2 HCl.

Step-by-Step PPE Protocol:
  • Respiratory Protection : A properly fit-tested NIOSH-approved N95 or higher-level respirator is essential to prevent the inhalation of airborne particles. In cases of potential splashing or aerosol generation, a full-face respirator should be considered.

  • Eye and Face Protection : Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashes, a face shield worn over safety goggles is necessary.

  • Hand Protection : Double gloving with nitrile gloves is required. The outer glove should be changed immediately if contaminated. The inner glove provides an additional layer of protection.

  • Body Protection : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory. This prevents contamination of personal clothing.

  • Foot Protection : Closed-toe shoes are required in all laboratory settings. For added protection, disposable shoe covers should be worn and removed before exiting the designated handling area.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (to minimize contamination) Gown 1. Don Gown Respirator 2. Don Respirator Gown->Respirator Step-by-step Goggles 3. Don Goggles Respirator->Goggles Step-by-step Gloves 4. Don Gloves (Double) Goggles->Gloves Step-by-step Gloves_Remove 1. Remove Outer Gloves Gown_Remove 2. Remove Gown Gloves_Remove->Gown_Remove Remove outer layer first Goggles_Remove 3. Remove Goggles Gown_Remove->Goggles_Remove Respirator_Remove 4. Remove Respirator Goggles_Remove->Respirator_Remove

Caption: PPE Donning and Doffing Workflow

Operational Plan: Safe Handling Procedures

All handling of Ertapenem Side Chain Enantiomer 2 HCl must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][7]

Step-by-Step Handling Protocol:
  • Preparation : Before handling the compound, ensure that all necessary equipment, including waste containers and spill kits, are within the fume hood. Line the work surface of the fume hood with absorbent, plastic-backed paper.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a dedicated set of spatulas and weighing boats. If possible, use a balance that is also located within a containment enclosure.

  • In Solution : When working with the compound in solution, use sealed containers and perform all transfers using a syringe or cannula to minimize the generation of aerosols and vapors.

  • Odor Control : Due to the potent odor of the thiol group, it is crucial to implement odor control measures. A bleach trap or a cold trap can be used to capture volatile thiols before they are exhausted from the fume hood.[5][7] All glassware and equipment that come into contact with the compound should be immediately rinsed with a bleach solution within the fume hood.[5][8]

Handling_Workflow Start Start: Prepare Fume Hood Weigh Weigh Compound Start->Weigh Inside Fume Hood Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Reaction Transfer->Reaction Workup Reaction Work-up Reaction->Workup Decontaminate Decontaminate Equipment with Bleach Workup->Decontaminate End End: Secure and Clean Area Decontaminate->End

Caption: Safe Handling Workflow for Ertapenem Side Chain Enantiomer 2 HCl

Emergency Procedures: Spill and Exposure Management

Spill Response:
  • Evacuate : In the event of a spill, immediately evacuate the area and alert others.

  • Isolate : If it is safe to do so, close the fume hood sash.

  • Assess : From a safe distance, assess the extent of the spill. For small spills within the fume hood, trained personnel with appropriate PPE may proceed with cleanup. For larger spills or spills outside of a fume hood, contact the institution's environmental health and safety (EHS) department immediately.

  • Cleanup : For small, contained spills, use an absorbent material to collect the spilled solid. For liquid spills, absorb with a chemical absorbent pad. All cleanup materials should be placed in a sealed container and disposed of as hazardous waste.[5][7] The spill area should then be decontaminated with a bleach solution.

Exposure Response:
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Managing Waste Streams

All waste contaminated with Ertapenem Side Chain Enantiomer 2 HCl must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:
  • Solid Waste : All solid waste, including contaminated PPE, absorbent materials, and weighing papers, must be collected in a dedicated, labeled, and sealed hazardous waste container.[7]

  • Liquid Waste : All liquid waste containing the compound should be collected in a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps : Any sharps, such as needles or razor blades, that are contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Decontamination Solutions : Bleach solutions used for decontamination should be collected as hazardous waste.

  • Final Disposal : All hazardous waste must be disposed of through the institution's EHS department in accordance with local, state, and federal regulations.

References

  • WG Critical Care. (2020, October 8).
  • University of Minnesota, Department of Environmental Health and Safety. Thiols.
  • University College London (UCL) Safety Services. (2020, June 23). Thiols.
  • Columbia University, Environmental Health & Safety. SOP for Stench Chemicals.
  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP.
  • Global Substance Registration System. 3-[[[(2R,4R)-4-MERCAPTO-2-PYRROLIDINYL]CARBONYL]AMINO]BENZOIC ACID.
  • UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals.
  • Fisher Scientific. (2009, September 15).
  • MilliporeSigma. (2025, November 6).
  • Merck Millipore.
  • Thermo Fisher Scientific. (2025, September 14).
  • Metabolic engineering of a carbapenem antibiotic synthesis pathway in Escherichia coli. (2018).
  • West Suffolk NHS Foundation Trust. Outpatient Parenteral Antimicrobial Therapy (OPAT)
  • Health Canada.
  • Drugs.com. (2025, May 29).
  • An Improved Procedure for Preparation of Carbapenem Antibiotic: Meropenem. (2025, August 7). Organic Process Research & Development.
  • Carbapenems: Past, Present, and Future. (2010). Antimicrobial Agents and Chemotherapy, 54(10), 3931-3944.
  • TU Delft Research Portal. (2018, June 25).
  • MedlinePlus. (2017, February 15). Ertapenem Injection.
  • Synthesis and Evaluation of Carbapenem/Metallo-β-Lactamase Inhibitor Conjug

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.